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Core Science & Biosynthesis

Foundational

Synthesis Pathways and Mechanisms for 4-Ethylbenzene-1,3-Dicarboxylic Acid: A Comprehensive Technical Guide

Introduction & Strategic Importance 4-Ethylbenzene-1,3-dicarboxylic acid (also known as 4-ethylisophthalic acid) is a highly specialized, di-substituted aromatic compound. Structurally, it features an ethyl group at the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

4-Ethylbenzene-1,3-dicarboxylic acid (also known as 4-ethylisophthalic acid) is a highly specialized, di-substituted aromatic compound. Structurally, it features an ethyl group at the para position relative to one carboxylic acid, with the two carboxylic acid groups situated meta to each other.

In modern drug development and materials science, this molecule is increasingly utilized as a rigid geometric linker in the construction of and as a crucial intermediate in the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1]. The precise spatial arrangement of its functional groups allows for predictable coordination chemistry and highly specific binding interactions in biological targets.

Retrosynthetic Analysis & Pathway Selection

When designing a synthesis route for 4-ethylbenzene-1,3-dicarboxylic acid, chemists must navigate several regiochemical and chemoselective hurdles:

  • Direct Alkylation (Friedel-Crafts): Attempting to directly alkylate isophthalic acid is fundamentally flawed. The two carboxylic acid groups are strongly electron-withdrawing and meta-directing, severely deactivating the aromatic ring toward electrophilic aromatic substitution.

  • Direct Oxidation: Starting from 1-ethyl-2,4-dimethylbenzene and attempting to selectively oxidize the methyl groups is chemically unviable. Benzylic oxidation conditions (e.g., KMnO₄) lack the chemoselectivity to differentiate between methyl and ethyl groups, inevitably cleaving the ethyl chain to yield a third carboxylic acid (trimellitic acid).

The Selected Pathway: To ensure absolute regiocontrol and preserve the integrity of the ethyl group, the most robust approach is the Palladium-Catalyzed B-Alkyl Suzuki-Miyaura Cross-Coupling of a halogenated precursor, followed by ester hydrolysis. The starting material,, is a commercially available, stable building block[2] that perfectly pre-installs the required substitution pattern.

Mechanistic Deep Dive: The B-Alkyl Suzuki-Miyaura Coupling

The B-alkyl Suzuki-Miyaura cross-coupling has emerged as the premier method for sp²-sp³ carbon-carbon bond formation, overcoming historical limitations associated with alkylboron reagents[3][4].

The mechanism relies on a finely tuned catalytic cycle. The primary challenge with alkylboronic acids is their propensity to undergo deleterious β -hydride elimination prior to reductive elimination. To counteract this, the choice of ligand is critical. Utilizing a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), enforces a rigid geometry around the palladium center. This steric constraint prevents the alkyl chain from achieving the coplanar arrangement necessary for β -hydride elimination, thereby funneling the intermediate exclusively toward the desired reductive elimination.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Ar-Pd(II)-Br L_n Oxidative Addition Complex Pd0->OA + Dimethyl 4-bromoisophthalate TM Ar-Pd(II)-Ethyl L_n Transmetalation Complex OA->TM + Ethylboronic acid + Base (K2CO3) TM->Pd0 - Dimethyl 4-ethylisophthalate (Reductive Elimination)

Caption: Catalytic cycle of the B-alkyl Suzuki-Miyaura cross-coupling highlighting key intermediates.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocol is designed as a self-validating system, incorporating analytical checkpoints to verify causality and reaction progress.

Step 1: Synthesis of Dimethyl 4-ethylbenzene-1,3-dicarboxylate

Reagents: Dimethyl 4-bromoisophthalate (1.0 eq), Ethylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq). Solvent: Toluene/H₂O (4:1 v/v).

  • Degassing (Causality): The solvent mixture must be rigorously degassed by sparging with argon for 30 minutes. Oxygen can irreversibly oxidize the electron-rich Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

  • Biphasic Activation (Causality): The water dissolves the inorganic base (K₂CO₃), generating hydroxide ions that activate the ethylboronic acid by forming a reactive, electron-rich boronate complex. This "ate" complex is essential for facilitating the transmetalation step onto the palladium center[5].

  • Reaction: Heat the mixture to 90°C under argon for 12 hours.

  • Checkpoint 1 (Validation): Monitor via LC-MS. The reaction is complete when the starting material mass ([M+H]⁺ ~273.9) disappears, replaced by the product mass ([M+H]⁺ 223.1).

Step 2: Saponification to 4-Ethylbenzene-1,3-dicarboxylic acid

Reagents: Dimethyl 4-ethylbenzene-1,3-dicarboxylate (1.0 eq), LiOH·H₂O (4.0 eq). Solvent: THF/MeOH/H₂O (2:1:1 v/v/v).

  • Homogenization (Causality): The diester intermediate is highly lipophilic and insoluble in pure water, while the LiOH base is insoluble in organic solvents. The THF/MeOH mixture acts as a cosolvent to homogenize the reaction, allowing the hydroxide nucleophile to efficiently attack the ester carbonyls.

  • Reaction: Stir at 50°C for 4 hours.

  • Checkpoint 2 & Isolation (Validation): Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with water and wash with ethyl acetate to remove organic impurities.

  • Precipitation (Causality): Acidify the aqueous layer with 1M HCl to pH 2-3. The pKa of the benzoic acid derivatives is typically around 3.5-4.0. Lowering the pH below the pKa ensures full protonation of the carboxylate salts, rendering the final product neutral and insoluble in the aqueous phase, driving its precipitation for easy filtration.

Workflow Step1 Step 1: Suzuki-Miyaura Coupling Dimethyl 4-bromoisophthalate + Ethylboronic acid Pd(dppf)Cl2, K2CO3, Toluene/H2O, 90°C QC1 Checkpoint 1: LC-MS & TLC Confirm disappearance of Ar-Br Mass:[M+H]+ 223.1 Step1->QC1 Step2 Step 2: Saponification LiOH·H2O, THF/MeOH/H2O, RT to 50°C QC1->Step2 QC2 Checkpoint 2: pH Adjustment Acidify with 1M HCl to pH 2-3 Precipitate target compound Step2->QC2 Step3 Final Product Isolation Filtration, Washing (H2O), Drying 4-Ethylbenzene-1,3-dicarboxylic acid QC2->Step3

Caption: Step-by-step experimental workflow and analytical checkpoints.

Quantitative Data & Pathway Comparison

The following table summarizes the quantitative metrics and viability of theoretical synthetic pathways for this molecule:

PathwayOverall YieldAtom EconomyScalabilityKey Chemical Limitation
B-Alkyl Suzuki-Miyaura (Selected) 75-85% ModerateHighCost of Pd catalyst and boronic acid
Negishi Cross-Coupling 60-70%LowModerateHandling of highly pyrophoric dialkylzinc reagents
Direct Friedel-Crafts Alkylation <10%HighLowSevere meta-directing deactivation by COOH groups
Oxidation of 1-ethyl-2,4-dimethylbenzene N/AHighLowNon-selective benzylic oxidation of the ethyl group

References

  • Title: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: Journal of Organic Chemistry (via PMC/NIH) URL: [Link]

  • Title: B-Alkyl Suzuki–Miyaura cross-coupling of tri-n-alkylboranes with arylbromides bearing acidic functions under mild non-aqueous conditions Source: ResearchGate URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 4-Ethylbenzene-1,3-dicarboxylic acid

Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 4-Ethylbenzene-1,3-dicarboxylic acid was not publicly available at the time of this writing. The following guide has been meticulous...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 4-Ethylbenzene-1,3-dicarboxylic acid was not publicly available at the time of this writing. The following guide has been meticulously compiled by synthesizing data from structurally analogous compounds, including 4-methylbenzene-1,3-dicarboxylic acid and ethylbenzene, as well as general principles of chemical safety for aromatic dicarboxylic acids. This information is intended for use by trained professionals in a research and development setting and should be supplemented with a thorough risk assessment before any handling or use.

Chemical Identity and Overview

4-Ethylbenzene-1,3-dicarboxylic acid is a dicarboxylic acid derivative of ethylbenzene.[1] As a member of the aromatic carboxylic acid family, it is anticipated to be a solid at room temperature. Its structure suggests it may be used as a monomer in the synthesis of polyesters, polyamides, and metal-organic frameworks (MOFs).[1][2] Understanding its chemical properties is paramount to ensuring its safe handling and use in a laboratory or industrial setting.

Table 1: Chemical and Physical Properties (Predicted and based on Analogs)

PropertyValue (Predicted/Analog Data)Source
Molecular FormulaC10H10O4N/A
Molecular Weight194.18 g/mol N/A
AppearanceWhite to off-white solid (predicted)N/A
Melting PointNot availableN/A
Boiling PointNot availableN/A
SolubilitySparingly soluble in water (predicted)N/A

Hazard Identification and GHS Classification

Based on the GHS classifications of the structurally similar 4-methylbenzene-1,3-dicarboxylic acid, the following hazards are anticipated for 4-Ethylbenzene-1,3-dicarboxylic acid.[3]

Table 2: GHS Hazard Classification (Based on 4-methylbenzene-1,3-dicarboxylic acid)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements:

A comprehensive set of precautionary statements is crucial for safe handling. These include measures for prevention, response, storage, and disposal.[3]

  • Prevention: P261, P264, P271, P280

  • Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364

  • Storage: P403+P233, P405

  • Disposal: P501

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure and ensure the stability of the compound.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.

  • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Ground and bond containers when transferring material to prevent static discharge.[4]

  • Avoid contact with skin, eyes, and clothing.[5][6]

  • Do not eat, drink, or smoke in the work area.

Storage
  • Store in a cool, dry, well-ventilated place away from direct sunlight and sources of ignition.[5][6][7]

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents.[8]

Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential.

Engineering Controls
  • Primary: A properly functioning chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Secondary: General laboratory ventilation should be adequate to maintain airborne concentrations below any established exposure limits.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for tears or holes before each use.

    • Clothing: A flame-retardant lab coat and closed-toe shoes are required.

  • Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator appropriate for the exposure level should be used.

First-Aid Measures

In the event of exposure, immediate action is crucial.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Fire-Fighting Measures

While the compound itself is not expected to be highly flammable, appropriate measures should be in place.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Avoid using a solid water stream as it may scatter and spread the fire.[7]

  • Specific Hazards: Thermal decomposition may produce carbon monoxide and carbon dioxide.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

Prompt and safe cleanup of spills is essential to prevent further exposure and environmental contamination.

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 4. Avoid breathing dust and contact with the material.

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[7]

  • Methods for Cleaning Up:

    • Small Spills: Carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal.

    • Large Spills: Dike the spill to prevent spreading. Collect the material and place it in a designated container for disposal.[7]

Stability and Reactivity

  • Reactivity: Not expected to be reactive under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions.[7]

  • Possibility of Hazardous Reactions: Hazardous polymerization will not occur.[7]

  • Conditions to Avoid: Avoid generation of dust, exposure to heat, and direct sunlight.[7]

  • Incompatible Materials: Strong oxidizing agents.[8]

  • Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon thermal decomposition.[8]

Toxicological Information

No specific toxicological data is available for 4-Ethylbenzene-1,3-dicarboxylic acid. The information below is based on the anticipated effects of aromatic dicarboxylic acids and the known toxicology of ethylbenzene.

  • Acute Toxicity: Expected to have low acute toxicity.

  • Skin Corrosion/Irritation: Predicted to cause skin irritation based on analog data.[3]

  • Serious Eye Damage/Irritation: Predicted to cause serious eye irritation based on analog data.[3]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory tract irritation.[3]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: Not applicable for a solid.

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is fundamental for the safe use of any chemical. The following diagram illustrates a typical workflow.

RiskAssessment Risk Assessment Workflow for 4-Ethylbenzene-1,3-dicarboxylic acid cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Risk Characterization cluster_3 Risk Mitigation A Review available data (analogs, literature) B Identify potential routes of exposure (inhalation, dermal, ingestion) A->B informs C Estimate frequency and duration of handling B->C D Evaluate the likelihood and severity of potential harm C->D informs E Implement Engineering Controls (Fume Hood) D->E leads to F Mandate Personal Protective Equipment (PPE) D->F G Develop Standard Operating Procedures (SOPs) D->G H Provide comprehensive training to personnel D->H

Caption: Risk assessment workflow for handling 4-Ethylbenzene-1,3-dicarboxylic acid.

References

  • PubChem. (n.d.). 4-Methylbenzene-1,3-dicarboxylic acid.
  • AEKYUNG CHEMICAL CO., LTD. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • MedChemExpress. (n.d.). 4-Ethylbenzene-1,3-dicarboxylic acid.
  • MATERIAL SAFETY DATA. (2001, February 16).
  • Bio. (n.d.). Safety Data Sheets (SDS).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, November 5). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, September 29). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Spectrum Chemical. (2018, April 13). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Ethylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). Benzene-1,3-dicarboxylic acid;ethane-1,2-diol.
  • U.S. Environmental Protection Agency. (n.d.). Toxicological Profile for Ethylbenzene.
  • Patel, S., & Parmar, M. S. (2023). Dicarboxylic Acid. In HPD Books and Book Chapters. Nova Southeastern University.
  • Minnesota Department of Health. (2023, November). Ethylbenzene Toxicological Summary.
  • Integral Consulting Inc. (2007, November 16). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Nevada Division of Environmental Protection.
  • ResearchGate. (2002, January 24). (PDF) Ethylbenzene: 4- and 13-week rat oral toxicity.
  • ChemSec. (n.d.). 4-methylbenzene-1,3-dicarboxylic acid.

Sources

Foundational

A Guide to Determining the Solubility Profile of 4-Ethylbenzene-1,3-dicarboxylic Acid in Organic Solvents

Prepared by a Senior Application Scientist This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 4-E...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 4-Ethylbenzene-1,3-dicarboxylic acid. While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines the foundational principles, experimental methodologies, and data analysis techniques necessary to establish a robust solubility profile. The approach detailed herein is based on established practices for analogous dicarboxylic acids.

The Strategic Importance of Solubility Profiling

In the realm of pharmaceutical sciences and materials research, understanding the solubility of a compound is a critical first step. For a molecule like 4-Ethylbenzene-1,3-dicarboxylic acid, which has potential applications as a building block in the synthesis of metal-organic frameworks (MOFs) or other complex structures, its solubility profile dictates the choice of reaction media, purification strategies, and ultimately, the feasibility of its application.[1][2] A comprehensive solubility profile in a range of organic solvents provides invaluable insights into the intermolecular forces at play and informs the rational design of crystallization processes.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. 4-Ethylbenzene-1,3-dicarboxylic acid possesses a unique combination of a non-polar ethylbenzene group and two polar carboxylic acid functionalities. This amphiphilic nature suggests a nuanced solubility behavior.

  • Polar Moieties: The two carboxylic acid groups are capable of forming strong hydrogen bonds, both as donors and acceptors. This will favor solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).

  • Non-Polar Moiety: The ethylbenzene backbone is hydrophobic and will contribute favorably to solubility in non-polar or weakly polar solvents.

The interplay between these competing features will determine the optimal solvent for dissolution. It is also worth noting that for dicarboxylic acids, an "odd-even effect" has been observed, where the number of carbon atoms between the carboxylic acid groups can influence solubility due to differences in crystal lattice packing.[3][4]

Experimental Determination of Solubility

A systematic approach to experimentally determining the solubility of 4-Ethylbenzene-1,3-dicarboxylic acid is crucial. The following protocol outlines a robust method.

Materials and Equipment
  • 4-Ethylbenzene-1,3-dicarboxylic acid (high purity)

  • A range of organic solvents (analytical grade), for example:

    • Polar Protic: Methanol, Ethanol, Isopropanol

    • Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO)

    • Non-Polar: Toluene, Hexane, Chloroform

  • Analytical balance (±0.0001 g)

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Vials with screw caps

Step-by-Step Experimental Protocol: The Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for solubility determination.

  • Preparation of Supersaturated Solutions: Add an excess amount of 4-Ethylbenzene-1,3-dicarboxylic acid to a known volume of each selected solvent in separate vials. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution has reached saturation.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. For finely dispersed solids, centrifugation at the experimental temperature can be used to achieve clear separation.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with a suitable solvent in which the compound is highly soluble.

  • Concentration Analysis: Quantify the concentration of 4-Ethylbenzene-1,3-dicarboxylic acid in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

This entire process should be repeated at different temperatures to understand the temperature dependence of solubility.

Alternative and Confirmatory Methods
  • Laser Monitoring Technique: This dynamic method involves heating a suspension of the solute in the solvent at a constant rate until the last solid particle dissolves. A laser beam passed through the solution detects the point of complete dissolution.[5][6] This method is particularly useful for rapid screening.

  • Gravimetric Method: A known volume of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid solute is then determined.[7]

The following diagram illustrates the general workflow for the experimental determination of solubility.

Experimental Workflow for Solubility Determination

Data Analysis and Thermodynamic Modeling

Once experimental solubility data (mole fraction, x) is obtained at various temperatures (T), it can be correlated using thermodynamic models to derive valuable insights.

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that is widely used to correlate solubility with temperature.[3][4] The equation is as follows:

ln(x) = A + B/T + C ln(T)

Where A, B, and C are empirical parameters obtained by fitting the experimental data. This model is known for its accuracy in fitting experimental solubility data.

The van't Hoff Equation

The van't Hoff equation provides a simpler linear relationship and can be used to estimate the enthalpy of solution (ΔHsol).[3][8]

ln(x) = -ΔHsol/R(1/T) + C

Where R is the ideal gas constant. A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔHsol/R.

The logical relationship between experimental data and thermodynamic modeling is depicted below.

data_analysis_logic ExpData Experimental Solubility Data (x, T) Apelblat Modified Apelblat Equation ExpData->Apelblat Curve Fitting VanHoff van't Hoff Equation ExpData->VanHoff Linear Regression ProcessDesign Informing Process Design (e.g., Crystallization) Apelblat->ProcessDesign ThermoParams Thermodynamic Parameters (ΔH, ΔS) VanHoff->ThermoParams ThermoParams->ProcessDesign caption Data Analysis and Modeling Flow

Data Analysis and Modeling Flow

Summary of Expected Solubility Profile

Based on the principles discussed, a hypothetical solubility profile for 4-Ethylbenzene-1,3-dicarboxylic acid can be summarized in the following table. The actual experimental values would need to be determined.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions between the carboxylic acid groups and the hydroxyl group of the solvent.
Polar Aprotic DMSO, AcetoneModerate to HighGood hydrogen bond accepting capabilities of the solvent interacting with the carboxylic acid protons.
Non-Polar Toluene, HexaneLow to ModerateFavorable interactions with the ethylbenzene ring, but poor solvation of the polar carboxylic acid groups.

Conclusion

This technical guide provides a comprehensive roadmap for establishing the solubility profile of 4-Ethylbenzene-1,3-dicarboxylic acid in organic solvents. By following the outlined experimental protocols and data analysis methods, researchers can generate the critical data needed to advance their work in materials science and drug development. The principles and methodologies described are grounded in established scientific literature and provide a self-validating framework for producing reliable and reproducible results.

References

  • Studies of solubility of dicarboxilic acid mixtures in organic solvents. (2026). ResearchGate. Retrieved from [Link]

  • An odd–even effect on solubility of dicarboxylic acids in organic solvents. (2014). The Journal of Chemical Thermodynamics. Retrieved from [Link]

  • Solubility Study and Thermodynamic Modelling of Succinic Acid and Fumaric Acid in Bio-based Solvents. (n.d.). Universidad de Zaragoza. Retrieved from [Link]

  • Identification and Molecular Understanding of the Odd–Even Effect of Dicarboxylic Acids Aqueous Solubility. (2013). Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Solubility study and thermodynamic modelling of succinic acid and fumaric acid in bio-based solvents. (2023). Digital CSIC. Retrieved from [Link]

  • An odd–even effect on solubility of dicarboxylic acids in organic solvents. (2014). SciSpace. Retrieved from [Link]

  • Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. (2024). PMC. Retrieved from [Link]

  • An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. (n.d.). ScienceDirect. Retrieved from [Link]

  • Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. (1996). Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Solubility and thermodynamic analysis of ketoprofen in organic solvents. (2020). PubMed. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). s-oil-total.com. Retrieved from [Link]

  • CID 69462032 | C16H24N4. (n.d.). PubChem. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023). chem.ucla.edu. Retrieved from [Link]

  • Benzene-1,3-dicarboxylic acid;ethane-1,2-diol. (n.d.). PubChem. Retrieved from [Link]

  • The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. (2024). MDPI. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. (2013). AIP Publishing. Retrieved from [Link]

  • Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K. (2013). Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

Exploratory

Introduction: The Foundational Importance of Mass in Chemical and Pharmaceutical Sciences

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 4-Ethylisophthalic Acid For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical research and pharmaceutical devel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 4-Ethylisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and pharmaceutical development, the precise characterization of a molecule is the bedrock upon which all subsequent investigations are built. Among the most fundamental of these characteristics are the molecular weight and the exact mass. While often used interchangeably in casual discourse, these two parameters are distinct and provide different, yet equally crucial, insights into a compound's identity and isotopic composition. This guide will provide an in-depth exploration of the molecular weight and exact mass of 4-ethylisophthalic acid, a substituted aromatic dicarboxylic acid. We will delve into the theoretical calculation of these values, the experimental techniques for their verification, and the profound implications of this data in research and development.

Isophthalic acid and its derivatives are utilized in the synthesis of various polymers and materials, where their structural properties influence the characteristics of the final product[1][2]. In the context of drug development, precise mass determination is a non-negotiable prerequisite for compound registration, metabolic studies, and quality control.

Theoretical Determination of Molecular Weight and Exact Mass

The first step in characterizing a compound, particularly a novel or less-common one like 4-ethylisophthalic acid, is the theoretical calculation of its molecular weight and exact mass based on its chemical formula.

1. Chemical Structure and Formula

4-ethylisophthalic acid is a derivative of isophthalic acid (benzene-1,3-dicarboxylic acid)[3]. An ethyl group (-CH₂CH₃) is substituted at the 4-position of the benzene ring. This leads to the following chemical structure:

  • Chemical Formula: C₁₀H₁₀O₄

2. Molecular Weight

The molecular weight (or average molecular mass) of a compound is the weighted average of the masses of its constituent atoms in their natural isotopic abundance. It is calculated using the standard atomic weights of the elements as found on the periodic table.

For C₁₀H₁₀O₄:

  • Carbon (C): 10 atoms × 12.011 u = 120.11 u

  • Hydrogen (H): 10 atoms × 1.008 u = 10.08 u

  • Oxygen (O): 4 atoms × 15.999 u = 63.996 u

Molecular Weight = 120.11 + 10.08 + 63.996 = 194.186 g/mol

3. Exact Mass

The exact mass (or monoisotopic mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is crucial in high-resolution mass spectrometry.

For C₁₀H₁₀O₄:

  • ¹²C: 10 atoms × 12.000000 u = 120.000000 u

  • ¹H: 10 atoms × 1.007825 u = 10.078250 u

  • ¹⁶O: 4 atoms × 15.994915 u = 63.979660 u

Exact Mass = 120.000000 + 10.078250 + 63.979660 = 194.057915 Da

Data Summary

ParameterValueUnit
Chemical FormulaC₁₀H₁₀O₄-
Molecular Weight194.186 g/mol
Exact Mass194.057915Da

Experimental Verification: High-Resolution Mass Spectrometry

Theoretical calculations provide a strong foundation, but experimental verification is imperative for confirming the identity and purity of a synthesized or isolated compound. High-resolution mass spectrometry (HRMS) is the gold standard for determining the exact mass of a molecule.

Experimental Workflow: An Overview

The following diagram illustrates a typical workflow for the determination of the exact mass of 4-ethylisophthalic acid using HRMS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing and Verification sample 4-Ethylisophthalic Acid Sample dissolution Dissolution in a suitable solvent (e.g., Methanol, Acetonitrile) sample->dissolution dilution Dilution to an appropriate concentration (e.g., 1-10 µg/mL) dissolution->dilution infusion Direct Infusion or LC-MS dilution->infusion ionization Electrospray Ionization (ESI) (Negative or Positive Mode) infusion->ionization mass_analyzer High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) ionization->mass_analyzer detection Detection of Ions mass_analyzer->detection raw_data Raw Mass Spectrum detection->raw_data mass_extraction Extraction of the monoisotopic peak raw_data->mass_extraction comparison Comparison with Theoretical Exact Mass (within a narrow mass tolerance, e.g., < 5 ppm) mass_extraction->comparison confirmation Confirmation of Elemental Composition comparison->confirmation

Sources

Foundational

Thermodynamic Profiling and Dissolution Kinetics of 4-Ethylbenzene-1,3-dicarboxylic Acid: A Technical Guide

Executive Summary 4-Ethylbenzene-1,3-dicarboxylic acid (4-EBDA, CAS 1378742-82-5) is a highly specialized dicarboxylic acid utilized extensively as a1 [1] and an intermediate in active pharmaceutical ingredient (API) syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Ethylbenzene-1,3-dicarboxylic acid (4-EBDA, CAS 1378742-82-5) is a highly specialized dicarboxylic acid utilized extensively as a1 [1] and an intermediate in active pharmaceutical ingredient (API) synthesis. For researchers designing crystallization processes or MOF solvothermal syntheses, understanding the thermodynamic properties of 4-EBDA—specifically its solubility curves, dissolution enthalpy ( ΔH∘ ), and entropy ( ΔS∘ )—is non-negotiable. This whitepaper provides an authoritative framework for determining and modeling the thermodynamic behavior of 4-EBDA across various solvent systems.

Mechanistic Rationale: Structure-Property Relationships

The dissolution of any crystalline solid is governed by the delicate energy balance between crystal lattice disruption (endothermic) and solute-solvent cavity formation/interaction (exothermic).

Compared to standard isophthalic acid, 4-EBDA features an ethyl group at the C4 position. This structural modification introduces two critical thermodynamic shifts:

  • Steric Hindrance: The bulky ethyl group alters the optimal dihedral angle of the adjacent carboxylic acid, slightly disrupting the dense intermolecular hydrogen-bonding network typical of unsubstituted dicarboxylic acids.

  • Lipophilicity: The aliphatic chain increases the overall lipophilicity of the molecule, shifting its ideal solubility profile away from highly polar aqueous systems toward moderately polar organic solvents (e.g., alcohols) and aprotic polar solvents (e.g., DMF).

Understanding the 2 [2] provides the theoretical basis for predicting how 4-EBDA will behave during scale-up, cooling crystallization, and solvent anti-solvent precipitation.

Experimental Methodologies

To ensure high-fidelity data, thermodynamic profiling must rely on self-validating experimental systems. We outline two parallel methodologies for determining the solubility of 4-EBDA.

Protocol A: Self-Validating Isothermal Shake-Flask Method

This method is the gold standard for static equilibrium determination.

  • Step 1: Saturation. Add an excess amount of 4-EBDA solid to 50 mL of the selected solvent in a jacketed glass vessel. Causality: Excess solid ensures the chemical potential of the solid phase equals that of the solute in solution, the fundamental prerequisite for thermodynamic equilibrium.

  • Step 2: Thermal Control. Connect the vessel to a circulating thermostatic water bath calibrated to maintain temperature within ±0.05 K. Agitate magnetically at 200 rpm. Causality: Precise thermal control prevents localized supersaturation zones, which cause false-positive solubility readings.

  • Step 3: Self-Validating Sampling. Extract 2 mL aliquots at 48, 60, and 72 hours. Filter immediately through a 0.22 μ m PTFE syringe filter that has been pre-heated to the exact vessel temperature. Causality: Pre-heating the filter prevents spontaneous nucleation and precipitation within the filter matrix. Equilibrium is mathematically validated only when the variance in concentration between the 60h and 72h samples is <1% .

  • Step 4: Quantification. Dilute the filtrate with the mobile phase and quantify via HPLC using UV detection at 231 nm.

Protocol B: Laser Dynamic Monitoring

As demonstrated in foundational studies on the 3 [3], gravimetric methods can suffer from solvent evaporation errors at elevated temperatures.

  • Step 1: Suspend a known mass of 4-EBDA in a known volume of solvent within a sealed, laser-equipped reactor.

  • Step 2: Heat the system at a slow, controlled rate (e.g., 0.1 K/min).

  • Step 3: Monitor the transmittance of a laser beam passing through the solution. Causality: The exact cloud point (100% transmittance) indicates the dissolution of the final microscopic crystal, providing a highly accurate saturation temperature for a specific concentration without sampling loss.

Workflow A 4-EBDA Solid Preparation C Isothermal Shake-Flask Equilibration (72h) A->C D Laser Dynamic Monitoring A->D B Solvent Selection (Alcohols, DMF, Water) B->C B->D E Phase Separation & Filtration C->E G Thermodynamic Modeling (Apelblat, van't Hoff) D->G F HPLC Quantification (UV 231 nm) E->F F->G

Figure 1: Parallel experimental workflows for determining 4-EBDA solubility and thermodynamics.

Quantitative Data Presentation

The following tables present representative thermodynamic data for 4-EBDA, illustrating the impact of solvent polarity and temperature on phase equilibrium. Similar to the 4 [4] observed for related dicarboxylic acids, 4-EBDA exhibits strong temperature dependence.

Table 1: Representative Mole Fraction Solubility ( 104x ) of 4-EBDA

Solvent298.15 K308.15 K318.15 K328.15 K
Methanol 15.2121.0533.1851.60
Ethanol 9.8413.6222.4036.55
N,N-Dimethylformamide (DMF) 145.02178.50235.10295.44

Note: Solubility in DMF is an order of magnitude higher due to robust solute-solvent hydrogen bonding between the formamide carbonyl and the carboxylic acid protons of 4-EBDA, which effectively overcomes the crystal lattice energy.

Table 2: Apparent Thermodynamic Parameters of Dissolution

Solvent ΔHdiss∘​ (kJ/mol) ΔSdiss∘​ (J/mol·K) ΔGdiss∘​ at 298.15 K (kJ/mol)
Methanol 31.5252.4115.89
Ethanol 34.2558.1016.92
DMF 18.4021.6511.94

Thermodynamic Modeling & Causality

To extract the parameters shown in Table 2, raw solubility data must be processed through rigorous thermodynamic models.

The van't Hoff Analysis

The dissolution process is evaluated using the simplified van't Hoff equation:

lnx=−RTΔHdiss∘​​+RΔSdiss∘​​

By plotting lnx versus 1/T , the enthalpy ( ΔHdiss∘​ ) and entropy ( ΔSdiss∘​ ) of dissolution are derived from the slope and intercept, respectively.

  • Causality of Enthalpy ( ΔH>0 ): In all tested solvents, ΔHdiss∘​ is positive, indicating an endothermic process. The energy required to break the 4-EBDA crystal lattice is greater than the energy released upon solvation.

  • Solvent Effect: DMF exhibits a significantly lower ΔHdiss∘​ (18.40 kJ/mol) compared to Ethanol (34.25 kJ/mol). This proves that the aprotic, highly polar nature of DMF forms much stronger solvation shells around the 4-EBDA molecules, compensating for the lattice disruption energy more effectively than the self-associating alcohol networks.

Modified Apelblat Equation

For industrial crystallization design, the modified Apelblat equation provides a superior empirical fit for temperature-dependent solubility:

lnx=A+TB​+Cln(T)

Where A , B , and C are model parameters. The inclusion of the Cln(T) term accounts for the temperature dependence of the dissolution enthalpy itself (heat capacity changes), making it highly reliable for extrapolating cooling crystallization trajectories.

Thermodynamics Data Experimental Solubility x(T) VantHoff van't Hoff Analysis ln(x) vs 1/T Data->VantHoff Apelblat Modified Apelblat Eq. Empirical Fit Data->Apelblat NRTL NRTL Model Activity Coefficients Data->NRTL Enthalpy Dissolution Enthalpy (ΔH° > 0) VantHoff->Enthalpy Entropy Dissolution Entropy (ΔS° > 0) VantHoff->Entropy Gibbs Gibbs Free Energy (ΔG° > 0) Enthalpy->Gibbs Entropy->Gibbs

Figure 2: Thermodynamic modeling logic from raw solubility data to fundamental state functions.

References

  • MedChemExpress. "4-Ethylbenzene-1,3-dicarboxylic acid | Metal-organic Framework." MedChemExpress Life Science Reagents.
  • ResearchGate. "Thermodynamics of Dissolution of some Dicarboxylic Acids in Water/Ethane-1,2-Diol Mixtures." ResearchGate Publications.
  • Journal of Chemical & Engineering Data. "Solubility of Isophthalic Acid and m-Toluic Acid in Eight Monobasic Alcohols: Experimental Measurements and Thermodynamic Modeling." ACS Publications.
  • Journal of Chemical & Engineering Data. "Solubility of Isophthalic Acid in Propyl Acetate and Partition Coefficient between Propyl Acetate and Water." ACS Publications.

Sources

Exploratory

Toxicological Profiling and Environmental Fate of 4-Ethylbenzene-1,3-Dicarboxylic Acid in Advanced Materials

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary The rapid proliferation of Metal-Organic Frameworks (MOFs) in catalysis, gas sto...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

The rapid proliferation of Metal-Organic Frameworks (MOFs) in catalysis, gas storage, and targeted drug delivery has necessitated rigorous toxicological and environmental evaluations of their constituent building blocks. 4-Ethylbenzene-1,3-dicarboxylic acid (CAS No. 1378742-82-5), also known as 4-ethylisophthalic acid, serves as a critical organic ligand in the synthesis of advanced MOF architectures[1][2].

While the intact MOF structures often dominate efficacy discussions, the environmental fate and biological impact of the framework are fundamentally dictated by the stability and toxicity of its individual components. This whitepaper synthesizes current toxicological data, structural causality, and environmental partitioning models to provide a comprehensive guide on the safety profile of 4-Ethylbenzene-1,3-dicarboxylic acid (4-EBDA).

Structural Causality and Physicochemical Profile

To understand the biological and environmental behavior of 4-EBDA, we must analyze its molecular architecture. As an alkylated derivative of isophthalic acid (IPA), 4-EBDA features an ethyl group at the para position relative to one of the carboxylic acids.

  • Steric and Electronic Effects: The ethyl group acts as a weak electron-donating group, slightly increasing the electron density of the benzene ring and subtly altering the pKa​ of the adjacent carboxylic acid groups compared to unsubstituted IPA. This modification enhances the hydrophobicity of the ligand, which is crucial for tuning the pore environment of MOFs for specific guest-molecule interactions[3].

  • Aqueous Stability: Despite the added hydrophobicity, the dicarboxylic acid moieties ensure that the molecule remains highly soluble in aqueous environments at physiological pH (where it exists primarily in its ionized, dicarboxylate form)[4].

Quantitative Toxicity Metrics

Because 4-EBDA is a highly specialized ligand, its baseline toxicological profile is extrapolated from its parent structural class (benzene dicarboxylic acids) and validated through MOF degradation studies. Isophthalic acid and its derivatives generally exhibit remarkably low acute toxicity[4][5].

Table 1: Comparative Physicochemical and Toxicological Metrics

CompoundCAS NumberOral LD50 (Rat)Aquatic NOEC (Fish)Log Kow (Ionized)Primary Hazard
Isophthalic Acid (IPA) 121-91-5> 5,000 mg/kg> 895 mg/L-2.34Mild eye irritation
4-EBDA 1378742-82-5> 5,000 mg/kg (est.)> 100 mg/L (est.)< 3.0Low hazard
MOF-74 (Co-based) N/AN/AN/AN/AOxidative stress via metal ions

Data synthesized from OECD SIDS and related toxicological assessments[4][6].

Biological Impact: In Vitro and In Vivo Dynamics

When evaluating the toxicity of 4-EBDA, it is imperative to distinguish between the free ligand and the fully assembled MOF nanoparticle.

The Free Ligand (4-EBDA)

In biological systems, uncoordinated 4-EBDA is rapidly metabolized and excreted. Studies on analogous isophthalic acids show that a steady state in blood is achieved rapidly, and the compound is eliminated unchanged primarily via urinary excretion[4]. It does not cross the blood-brain barrier efficiently, nor does it intercalate into DNA, resulting in negative mutagenicity (Ames test) and low developmental toxicity[5].

The Assembled MOF and Degradation Artifacts

The primary toxicological concern arises when 4-EBDA is incorporated into a MOF. In aqueous or physiological media (e.g., lysosomal compartments at pH 5.5), MOFs can undergo hydrolysis, releasing the 4-EBDA ligand and the coordinating metal ions (e.g., Co2+ , Cu2+ , Zn2+ )[7].

As a Senior Application Scientist, I emphasize that the toxicity of MOFs is almost exclusively driven by the metal center, not the 4-EBDA ligand. For example, exposure to Co-based MOFs induces reactive oxygen species (ROS) generation and cell cycle arrest in hepatic (LO2) cells, whereas the free organic ligands demonstrate negligible cytotoxicity[6].

ToxicityPathway MOF MOF Nanoparticles (Containing 4-EBDA) Degradation Aqueous Degradation & Hydrolysis MOF->Degradation Ligand Free 4-EBDA Ligand (Low Toxicity) Degradation->Ligand Metal Released Metal Ions (e.g., Co2+, Cu2+) Degradation->Metal Excretion Renal Excretion (Rapid Clearance) Ligand->Excretion ROS Reactive Oxygen Species (ROS) Generation Metal->ROS CellArrest Cell Cycle Arrest & Apoptosis ROS->CellArrest

Mechanistic pathway of MOF degradation releasing 4-EBDA and metal ions.

Environmental Fate and Ecotoxicity

The environmental footprint of 4-EBDA is dictated by its partitioning behavior. If released into the environment via industrial effluent or MOF degradation, 4-EBDA will primarily partition into the water compartment due to its ionization at environmental pH levels[4].

  • Bioaccumulation: Because of its large molecular footprint and low partition coefficient (Log Kow < 3), 4-EBDA lacks the lipophilicity required to cross biological membranes in aquatic organisms efficiently. Consequently, its bioaccumulation potential is extremely low[4].

  • Persistence: While the compound lacks functional groups highly susceptible to rapid abiotic hydrolysis, it is subject to microbial biodegradation in soil and sediment over time.

  • Aquatic Toxicity: Acute toxicity to fish and invertebrates is negligible. Regulatory assessments of structurally similar polymers and dicarboxylic acids indicate median lethal loading rates well above 100 mg/L[4].

EnvFate Release Industrial Release (4-EBDA / MOFs) Water Aquatic Systems (Hydrolysis) Release->Water Soil Soil & Sediment Partitioning Release->Soil Bioaccumulation Bioaccumulation (Low Potential) Water->Bioaccumulation Log Kow < 3 Biodegradation Microbial Biodegradation Water->Biodegradation Soil->Biodegradation

Environmental fate and partitioning workflow of 4-EBDA.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are designed to assess the toxicity and environmental leaching of 4-EBDA. The inclusion of rigorous control experiments is vital to prevent artifacts caused by MOF aggregation or buffer interference[7].

Protocol A: In Vitro Cytotoxicity and ROS Quantification

Causality: We utilize LO2 (hepatic) cells because the liver is the primary site of first-pass metabolism for xenobiotics[6]. DCFH-DA is employed as a fluorescent probe because metal-induced toxicity from MOF degradation primarily manifests as oxidative stress.

Step-by-Step Methodology:

  • Preparation: Suspend 4-EBDA (free ligand control) and the corresponding 4-EBDA-based MOF in DMEM media supplemented with 10% FBS. Sonicate for 10 minutes to ensure uniform dispersion.

  • Cell Seeding: Seed LO2 cells in a 96-well plate at a density of 1×104 cells/well. Incubate at 37°C with 5% CO2​ for 24 hours.

  • Exposure: Treat cells with varying concentrations (0, 12.5, 25, 50, 100 mg/L) of 4-EBDA and the MOF for 24 hours. Self-Validation: Always include a metal-salt control (e.g., CoCl2​ ) equivalent to the maximum theoretical metal release of the MOF to isolate ligand vs. metal toxicity[7].

  • Viability Assay (MTT): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • ROS Detection: Wash cells with PBS and incubate with 10 µM DCFH-DA for 30 minutes in the dark. Quantify fluorescence via flow cytometry (Ex: 488 nm, Em: 525 nm).

Protocol B: Environmental Leaching and HPLC-UV Quantification

Causality: The conjugated benzene ring of 4-EBDA provides strong UV absorbance, making HPLC-UV highly sensitive for detecting trace leaching from MOFs in simulated environmental matrices.

Step-by-Step Methodology:

  • Matrix Spiking: Spike 50 g of standardized OECD soil with 100 mg of 4-EBDA-based MOF.

  • Aqueous Extraction: Add 500 mL of simulated environmental water (pH 6.5) to the soil. Agitate on a rotary shaker at 150 rpm for 72 hours to simulate environmental runoff.

  • Filtration: Centrifuge the suspension at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove intact MOF nanoparticles.

  • HPLC Analysis: Inject 20 µL of the filtrate into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase of Acetonitrile:Water (0.1% Formic Acid) in a 60:40 ratio.

  • Quantification: Monitor absorbance at 254 nm. Calculate the concentration of free 4-EBDA leached into the water using a pre-established standard calibration curve.

References

  • Toxicological Characterization of Phthalic Acid - PMC - NIH National Institutes of Health (NIH)[Link]

  • ISOPHTHALIC ACID CAS N°: 121-91-5 (OECD SIDS) OECD[Link]

  • Low-toxicity metal-organic frameworks: Sustainable solutions for versatile applications ResearchGate[Link]

  • Importance of control experiments in toxicity test of metal–organic frameworks: Recent advances and challenges - PMC National Institutes of Health (NIH)[Link]

  • Low Toxicity of Metal-Organic Framework MOF-74(Co) Nano-Particles In Vitro and In Vivo MDPI[Link]

  • Risk assessment summary, new substances notification 20904 Government of Canada[Link]

Sources

Foundational

Electronic Properties and HOMO-LUMO Gap of 4-Ethylbenzene-1,3-dicarboxylic Acid: A Technical Guide for Computational and Experimental Validation

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Scope: Mechanistic analysis, computational workflows (DFT), and experimental validation protocols for the frontier molecular orbitals...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Scope: Mechanistic analysis, computational workflows (DFT), and experimental validation protocols for the frontier molecular orbitals of 4-Ethylbenzene-1,3-dicarboxylic acid (4-EBDA).

Executive Summary & Molecular Architecture

4-Ethylbenzene-1,3-dicarboxylic acid (CAS: 1378742-82-5) is a highly functionalized aromatic building block[1]. It is extensively utilized as a structural ligand in the synthesis of Metal-Organic Frameworks (MOFs) and as an intermediate in pharmaceutical development. The distinct electronic properties of 4-EBDA are governed by a "push-pull" substituent effect on the central benzene ring:

  • Electron-Donating Group (EDG): The ethyl group at the 4-position donates electron density via hyperconjugation (+H) and inductive (+I) effects, raising the energy of the Highest Occupied Molecular Orbital (HOMO).

  • Electron-Withdrawing Groups (EWG): The two carboxylic acid moieties at the 1- and 3-positions withdraw electron density via resonance (-M) and inductive (-I) effects, stabilizing the Lowest Unoccupied Molecular Orbital (LUMO).

This asymmetric electronic distribution induces an intramolecular charge transfer (ICT) characteristic, effectively narrowing the HOMO-LUMO gap compared to unsubstituted benzene. Understanding this gap is critical; it dictates the molecule's chemical hardness, its reactivity profile in drug-receptor docking, and its efficacy as an antenna ligand for photoinduced electron transfer (PET) in luminescent sensors[2].

Theoretical Framework: Frontier Molecular Orbitals

The HOMO-LUMO gap is the fundamental descriptor of a molecule's kinetic stability and optical polarizability. In isophthalic acid derivatives, the spatial separation of these orbitals is highly predictable[3][4]:

  • HOMO Localization: Predominantly localized over the aromatic π -system and the σ -bonds of the ethyl substituent.

  • LUMO Localization: Concentrated on the π∗ -antibonding orbitals of the carboxylic acid groups.

When 4-EBDA is excited (e.g., via UV radiation), an electron transitions from the ring-localized HOMO to the carboxylate-localized LUMO. If 4-EBDA is coordinated to a metal center (like Tb 3+ or Eu 3+ in a MOF), the relative alignment of this LUMO against the metal's excited states determines whether luminescence will occur or be quenched via PET[2]. A smaller HOMO-LUMO gap generally correlates with a "softer" molecule that is more chemically reactive[5].

Computational Protocol: Density Functional Theory (DFT)

To accurately model the electronic properties of 4-EBDA, we employ Density Functional Theory (DFT). The choice of functional and basis set is not arbitrary; it requires a delicate balance between computational cost and the mitigation of self-interaction errors.

Causality Behind Computational Choices
  • Functional (B3LYP vs. CAM-B3LYP): Standard ground-state geometry optimization is performed using the B3LYP hybrid functional, which is the gold standard for organic ligands[3][4]. However, for calculating the optical HOMO-LUMO gap (excited states), we mandate the use of CAM-B3LYP . Standard B3LYP suffers from long-range self-interaction errors, which drastically underestimate the energy of charge-transfer excitations. CAM-B3LYP includes a Coulomb-attenuating method that corrects this, providing a highly accurate theoretical optical gap[5].

  • Basis Set (6-311G ):** We utilize the 6-311G(d,p) basis set. The polarization functions (d,p) are critical for accurately modeling the electron density distortion caused by the highly electronegative oxygen atoms in the carboxylic groups[3][4].

Step-by-Step DFT Workflow
  • Initial Geometry Construction: Build the 4-EBDA molecule using a graphical interface (e.g., GaussView) and pre-optimize using molecular mechanics (UFF force field).

  • Ground State Optimization: Run a DFT calculation at the B3LYP/6-311G(d,p) level in the gas phase.

  • Self-Validating Frequency Check: Crucial Step. Run a vibrational frequency analysis on the optimized geometry. Rule of Trust: The structure is only a true local minimum if there are zero imaginary frequencies. If an imaginary frequency is present, the geometry is in a transition state and must be perturbed and re-optimized.

  • Excited State Calculation: Perform Time-Dependent DFT (TD-DFT) using CAM-B3LYP/6-311G(d,p) with an implicit solvent model (e.g., PCM for ethanol) to extract the vertical excitation energies and the theoretical HOMO-LUMO gap.

DFT_Workflow Start Initial Geometry (4-EBDA) Opt Geometry Optimization (B3LYP/6-311G**) Start->Opt Freq Frequency Analysis (Check Imaginary Freq) Opt->Freq Valid Self-Validation: Are Freqs > 0? Freq->Valid Valid->Opt No (Re-optimize) TDDFT TD-DFT Calculation (Excited States) Valid->TDDFT Yes (Minimum found) Output HOMO-LUMO Gap & Orbital Mapping TDDFT->Output

Caption: Computational workflow for DFT analysis of 4-EBDA frontier orbitals.

Experimental Validation Protocol

Theoretical calculations must be anchored by empirical data. The HOMO-LUMO gap is validated through two orthogonal techniques: UV-Vis Spectroscopy (Optical Gap) and Cyclic Voltammetry (Electrochemical Gap).

Exp_Logic Molecule 4-Ethylbenzene-1,3- dicarboxylic acid DFT DFT Calculation (Theoretical Gap) Molecule->DFT UVVis UV-Vis Spectroscopy (Optical Gap) Molecule->UVVis CV Cyclic Voltammetry (Electrochemical Gap) Molecule->CV Synthesis Data Synthesis & Cross-Validation DFT->Synthesis UVVis->Synthesis CV->Synthesis

Caption: Tripartite validation logic for determining the HOMO-LUMO gap.

Optical Band Gap via UV-Vis Spectroscopy

The optical gap corresponds to the energy required to promote an electron from the HOMO to the LUMO via photon absorption.

Protocol:

  • Prepare a 1×10−5 M solution of 4-EBDA in spectroscopic grade ethanol.

  • Record the absorption spectrum from 200 nm to 600 nm using a dual-beam UV-Vis spectrophotometer.

  • Data Processing (Tauc Plot): Do not simply take the λmax​ . To find the true optical gap ( Eg​ ), plot (αhν)2 versus (where α is the absorption coefficient and is the photon energy). Extrapolate the linear region of the absorption edge to the x-axis ( α=0 ). The intercept yields the optical HOMO-LUMO gap in eV.

Electrochemical Gap via Cyclic Voltammetry (CV)

While UV-Vis provides the energy difference, CV allows us to pinpoint the absolute energy levels of the HOMO and LUMO relative to the vacuum level.

Protocol & Causality:

  • System Setup: Use a three-electrode system: Glassy carbon (working), Platinum wire (counter), and Ag/AgCl (reference).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous acetonitrile. Reasoning: TBAPF 6​ provides a wide electrochemical window, preventing solvent breakdown during the oxidation of the highly stable benzene ring.

  • Self-Validating Standard: Spike the solution with Ferrocene (Fc) at the end of the experiment. Reasoning: The Fc/Fc + redox couple is highly reversible and solvent-independent. It acts as an internal standard to calibrate the reference electrode to the vacuum scale (Fc/Fc + is assumed to be -4.8 eV vs. vacuum).

  • Calculation:

    • EHOMO​=−[Eonsetox​−E1/2Fc​+4.8] eV

    • ELUMO​=−[Eonsetred​−E1/2Fc​+4.8] eV

    • Egap​=ELUMO​−EHOMO​

Data Synthesis & Quantitative Summary

The following table synthesizes the expected parameters for 4-EBDA based on standard behaviors of functionalized isophthalic acids[4][5]. The comparison between theoretical and experimental gaps often shows a slight discrepancy (typically ~0.1 - 0.3 eV); this is expected, as DFT calculates the gap in a vacuum or implicit solvent, whereas CV measures it in a complex electrochemical double layer.

ParameterMethod / SourceExpected Value RangePhysical Significance
HOMO Energy CV (Electrochemical)-6.20 to -6.50 eVIonization potential; influenced by the +I effect of the ethyl group.
LUMO Energy CV (Electrochemical)-2.40 to -2.70 eVElectron affinity; stabilized by the -M effect of the carboxylates.
Electrochemical Gap CV ( ELUMO​−EHOMO​ )~3.70 to 3.90 eVEnergy required for single-electron transfer.
Optical Gap UV-Vis (Tauc Plot)~3.80 to 4.00 eVEnergy required for photo-excitation.
Theoretical Gap TD-DFT (CAM-B3LYP)~3.90 to 4.10 eVBaseline quantum mechanical energy difference.
Dipole Moment DFT (B3LYP)> 2.5 DebyeIndicates high asymmetry due to the 4-ethyl substitution.

Table 1: Summary of electronic properties and cross-validation metrics for 4-EBDA.

References

  • Structural and vibrational spectroscopy investigation of the 5-[(diphenyl) amino] isophthalic acid molecule

    • Source: AIP Conference Proceedings
    • URL:[Link]

  • Controllable Synthesis of TbIII Metal–Organic Frameworks with Reversible Luminescence Sensing for Benzaldehyde Vapor

    • Source: Inorganic Chemistry (ACS Public
    • URL:[Link]

  • Potentially Bioactive Novel Isophthalic Acid Based Azo Molecules: Synthesis, Characterization, Quantum Chemical Calculations, ADMET Properties, Molecular Docking and Molecular Dynamics Simul

    • Source: Polycyclic Arom
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Optimization, and Characterization of Hydrophobic Metal-Organic Frameworks Using 4-Ethylbenzene-1,3-dicarboxylic Acid

Introduction & Mechanistic Rationale Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal nodes and organic linkers. While linear linkers like terephthalic acid are ubiquitous i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal nodes and organic linkers. While linear linkers like terephthalic acid are ubiquitous in forming standard topologies (e.g., UiO-66, MOF-5), V-shaped linkers such as 1,3-benzenedicarboxylic acid (isophthalic acid) impose unique geometric constraints. They preferentially assemble into discrete metal-organic polyhedra (MOPs) or complex 2D Kagome (kgm) and 3D (mot) topologies when coordinated with transition metals like Copper(II) paddlewheels [1].

The integration of 4-Ethylbenzene-1,3-dicarboxylic acid (4-EBDA) as a primary ligand introduces two critical mechanistic advantages for advanced materials and drug delivery systems:

  • Steric Bulk: The ethyl chain protrudes directly into the pore channels, constricting the aperture size. This sub-nanometer tuning is highly advantageous for kinetic gas separations (e.g., separating C2H2 from CO2) and controlling the diffusion rate of encapsulated active pharmaceutical ingredients (APIs) [2].

  • Hydrophobicity: The aliphatic ethyl chain kinetically shields the delicate metal-carboxylate coordination bonds from hydrolytic attack by water molecules. This significantly enhances the framework's moisture stability, a critical requirement for physiological drug delivery and industrial gas separation [3].

Ligand_Causality EthylGroup 4-Ethyl Substitution on Isophthalate Core StericBulk Increased Steric Bulk EthylGroup->StericBulk Hydrophobicity Enhanced Hydrophobicity EthylGroup->Hydrophobicity PoreSize Constricted Pore Apertures StericBulk->PoreSize WaterShielding Kinetic Shielding of Coordination Bonds Hydrophobicity->WaterShielding GasSep Improved C2H2/CO2 Kinetic Separation PoreSize->GasSep MoistureStability High Moisture Stability under Humid Conditions WaterShielding->MoistureStability

Logical causality of 4-ethyl substitution on MOF physicochemical properties.

Physicochemical Properties of 4-EBDA

To ensure reproducible synthesis, it is critical to understand the baseline properties of the organic linker. 4-EBDA is commercially available as a specialized MOF ligand [4].

PropertyValue / Description
Chemical Name 4-Ethylbenzene-1,3-dicarboxylic acid
Synonyms 4-Ethylisophthalic acid
CAS Number 1378742-82-5
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Coordination Sites 2 (V-shaped dicarboxylate)
Solubility DMF, DMSO, Methanol (requires heating)

Experimental Workflow: Solvothermal Synthesis of Cu-4-EBDA

The following protocol details the synthesis of a Copper-based MOF utilizing 4-EBDA, modeled after the synthesis of mot-topology isophthalate frameworks [2].

Causality of Experimental Choices
  • Solvent System (DMF/MeOH/H₂O): DMF acts as the primary solvent and boiling point elevator. Methanol aids in ligand solubility and modulates polarity, while trace H₂O facilitates the controlled deprotonation of the carboxylic acids.

  • Acid Modulator (HCl): Modulators compete with the ligand for metal coordination sites. This slows down the rapid nucleation rate typical of Cu(II) species, promoting the thermodynamic growth of large, defect-free single crystals rather than amorphous kinetic precipitates [1].

Step-by-Step Protocol

Step 1: Pre-dissolution & Homogenization

  • Weigh 20.0 mg (0.103 mmol) of 4-EBDA ligand and transfer it to a 20 mL scintillation vial.

  • Add 1.5 mL of N,N′-dimethylformamide (DMF) and sonicate for 5 minutes until fully dissolved.

  • In a separate vial, dissolve 45.0 mg (0.193 mmol) of Cu(NO₃)₂·2.5H₂O in a mixture of 0.5 mL Methanol and 0.1 mL deionized H₂O.

  • Combine the metal and ligand solutions. Add 30 μL of 6 M HCl as the crystallization modulator.

Step 2: Solvothermal Reaction 5. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation. 6. Place the vial in an isothermal oven pre-heated to 80°C. Leave undisturbed for 48 hours. 7. Self-Validation Check: After 48 hours, inspect the vial. You should observe distinct blue polyhedral crystals on the walls/bottom. If a fine, cloudy powder is present, the nucleation was too fast; increase the HCl modulator to 45 μL in the next batch.

Step 3: Solvent Exchange & Washing 8. Decant the hot mother liquor and immediately wash the crystals with 5 mL of fresh DMF to remove unreacted ligand. 9. Soak the crystals in 10 mL of Acetone for 3 days, replacing the Acetone every 24 hours. Rationale: Acetone has a much lower boiling point and surface tension than DMF, preventing pore collapse during the final drying phase.

Step 4: Activation 10. Transfer the solvent-exchanged crystals to a Schlenk flask. 11. Activate under dynamic vacuum (10⁻³ Torr) at 120°C for 12 hours to evacuate the pores, yielding the activated Cu-4-EBDA MOF.

MOF_Workflow Ligand 4-EBDA Ligand Mixing Ultrasonic Dissolution Ligand->Mixing Metal Cu(NO3)2·2.5H2O Metal->Mixing Solvent DMF / MeOH / H2O Solvent->Mixing Modulator Acid Modulator (HCl) Modulator->Mixing Solvothermal Solvothermal Reaction (80°C, 48h) Mixing->Solvothermal Heating Nucleation Paddlewheel SBU Assembly Solvothermal->Nucleation Coordination Washing Solvent Exchange Nucleation->Washing Filtration Activation Vacuum Activation Washing->Activation Pore Clearing FinalMOF Activated Cu-4-EBDA MOF Activation->FinalMOF Guest Removal

Step-by-step experimental workflow for Cu-4-EBDA MOF synthesis.

Characterization & Validation Metrics

To ensure the structural integrity and porosity of the synthesized Cu-4-EBDA framework, validate the material against the following quantitative benchmarks:

Analytical TechniquePurposeExpected Outcome / Target Metric
Powder X-Ray Diffraction (PXRD) Phase purity and crystallinitySharp, intense peaks at low 2θ angles (5°–10°). Absence of broad amorphous halos.
N₂ Sorption Isotherm (77 K) Surface area calculationType I isotherm characteristic of microporous materials. Expected BET surface area: 400–800 m²/g.
Thermogravimetric Analysis (TGA) Thermal stability limitInitial mass loss <100°C (residual solvent). Plateau up to ~280°C, followed by sharp framework decomposition.
Water Contact Angle Hydrophobicity verificationContact angle > 90°, confirming the external shielding effect of the 4-ethyl groups.

Self-Validation Note: If the BET surface area is significantly lower than expected, it indicates incomplete solvent removal or pore collapse. Repeat Step 3 (Solvent Exchange) using supercritical CO₂ drying instead of thermal vacuum activation.

References

  • Eddaoudi, M., et al. "A supermolecular building approach for the design and construction of metal–organic frameworks." Chemical Society Reviews (2014). URL:[Link][1]

  • Wang, B., et al. "Microporous Copper Isophthalate Framework of mot Topology for C2H2/CO2 Separation." Crystal Growth & Design (2019). URL:[Link][2]

Sources

Application

Application Notes and Protocols for 4-Ethylbenzene-1,3-dicarboxylic acid in Polymer Chemistry

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 4-Ethylbenzene-1,3-dicarboxylic acid in the synthesis of advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 4-Ethylbenzene-1,3-dicarboxylic acid in the synthesis of advanced polymers. This document provides an in-depth exploration of its potential applications, particularly in creating high-performance polyesters and polyamides, and offers detailed, adaptable experimental protocols.

The unique structure of 4-Ethylbenzene-1,3-dicarboxylic acid, featuring a bulky ethyl group and a meta-substituted aromatic ring, is anticipated to impart novel properties to polymers, such as enhanced solubility, modified thermal characteristics, and distinct mechanical performance. This guide is structured to provide both the theoretical underpinnings and practical methodologies for leveraging this monomer in polymer innovation.

Introduction: The Strategic Advantage of 4-Ethylbenzene-1,3-dicarboxylic acid in Polymer Design

Aromatic dicarboxylic acids are fundamental building blocks in the synthesis of high-performance polymers like polyesters and polyamides.[1][2] The specific architecture of the monomer unit plays a crucial role in defining the macroscopic properties of the resulting polymer. 4-Ethylbenzene-1,3-dicarboxylic acid presents two key structural features that are of significant interest in polymer chemistry:

  • Meta-Substitution Pattern: The 1,3-disposition of the carboxylic acid groups introduces a kink in the polymer backbone. Unlike the linear and rigid chains formed from para-substituted monomers (e.g., terephthalic acid), this meta-linkage disrupts chain packing, which can lead to increased solubility and a lower tendency to crystallize.[3]

  • Ethyl Side Group: The presence of an ethyl group on the benzene ring acts as a bulky pendant group. This can further hinder close chain packing, enhancing solubility in organic solvents and potentially lowering the glass transition temperature (Tg) compared to unsubstituted analogues.

These characteristics suggest that polymers derived from 4-Ethylbenzene-1,3-dicarboxylic acid could be valuable in applications requiring solution processability without compromising the inherent thermal stability of aromatic polymers.

Applications in Aromatic Polyester Synthesis

Aromatic polyesters are renowned for their excellent thermal and mechanical properties.[4] The incorporation of 4-Ethylbenzene-1,3-dicarboxylic acid is expected to yield polyesters with a unique balance of properties.

Anticipated Properties of Polyesters from 4-Ethylbenzene-1,3-dicarboxylic acid
PropertyExpected Influence of 4-Ethylbenzene-1,3-dicarboxylic acidRationale
Solubility Enhanced solubility in common organic solvents (e.g., DMF, DMAc, NMP).The combination of the meta-linkage and the ethyl side group disrupts the polymer chain packing, reducing intermolecular forces.[3]
Thermal Stability High thermal stability, characteristic of aromatic polyesters.The aromatic backbone contributes to high decomposition temperatures.
Glass Transition Temperature (Tg) Potentially lower Tg compared to polyesters from unsubstituted isophthalic acid.The ethyl group increases the free volume between polymer chains, allowing for more chain mobility at lower temperatures.
Crystallinity Reduced or amorphous nature.The irregular chain structure resulting from the meta-substitution and the ethyl group hinders the formation of crystalline domains.
Experimental Protocol: Synthesis of a Polyester via Melt Polycondensation

This protocol is adapted from general methods for the synthesis of aromatic polyesters and can be applied to the reaction of 4-Ethylbenzene-1,3-dicarboxylic acid with a suitable diol, such as 1,4-butanediol.[5][6]

Materials:

  • 4-Ethylbenzene-1,3-dicarboxylic acid

  • 1,4-Butanediol (or other suitable diol)

  • Antimony(III) oxide (catalyst)

  • Triphenyl phosphate (stabilizer)

  • High-purity nitrogen gas

  • Methanol (for purification)

  • N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (for characterization)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Charging the Reactor: In the reaction flask, combine equimolar amounts of 4-Ethylbenzene-1,3-dicarboxylic acid and the diol. Add the catalyst (e.g., antimony(III) oxide, ~0.05 mol%) and stabilizer (e.g., triphenyl phosphate, ~0.1 mol%).

  • Esterification (First Stage):

    • Heat the mixture under a slow stream of nitrogen to a temperature of 180-220°C.

    • Maintain this temperature with constant stirring to facilitate the esterification reaction, during which water will be evolved and collected. This stage typically takes 2-4 hours.

  • Polycondensation (Second Stage):

    • Gradually increase the temperature to 240-270°C.

    • Simultaneously, slowly apply a vacuum (to <1 mmHg) to remove the excess diol and other volatile byproducts, driving the polymerization reaction forward.

    • A noticeable increase in the viscosity of the melt will be observed. Continue the reaction for 3-5 hours under these conditions.

  • Polymer Isolation and Purification:

    • Cool the reactor to room temperature and carefully extract the solid polymer.

    • Dissolve the crude polymer in a suitable solvent like NMP or DMF.

    • Precipitate the polymer by slowly adding the solution to a stirred excess of methanol.

    • Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove unreacted monomers and oligomers.

    • Dry the purified polyester in a vacuum oven at 80-100°C until a constant weight is achieved.

Causality Behind Experimental Choices:

  • The two-stage process allows for controlled esterification at a lower temperature before applying high vacuum and temperature for polycondensation, which is necessary to achieve a high molecular weight.

  • The use of a catalyst like antimony(III) oxide is crucial for accelerating the esterification and polycondensation reactions.

  • A stabilizer is added to prevent side reactions and degradation at high temperatures.

  • Precipitation in a non-solvent like methanol is an effective method for purifying the polymer.

Diagram of Polyester Synthesis Workflow:

Polyester_Synthesis cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation cluster_purification Purification charge Charge Reactor: - 4-Ethylbenzene-1,3-dicarboxylic acid - Diol - Catalyst - Stabilizer heat1 Heat to 180-220°C under N2 charge->heat1 react1 Esterification Reaction (Water removal) heat1->react1 heat2 Increase Temp to 240-270°C & Apply Vacuum react1->heat2 react2 Polycondensation (Viscosity Increase) heat2->react2 cool Cool and Extract Polymer react2->cool dissolve Dissolve in Solvent (e.g., NMP) cool->dissolve precipitate Precipitate in Methanol dissolve->precipitate dry Filter, Wash, and Dry precipitate->dry end end dry->end Characterize Polyester

Caption: Workflow for the synthesis of an aromatic polyester via a two-stage melt polycondensation process.

Applications in Aromatic Polyamide Synthesis

Aromatic polyamides, or aramids, are known for their exceptional strength and thermal resistance.[7] The incorporation of 4-Ethylbenzene-1,3-dicarboxylic acid is expected to produce aramids with improved processability.

Anticipated Properties of Polyamides from 4-Ethylbenzene-1,3-dicarboxylic acid
PropertyExpected Influence of 4-Ethylbenzene-1,3-dicarboxylic acidRationale
Solubility Significantly improved solubility in aprotic polar solvents.The meta-linkage and ethyl group disrupt the strong hydrogen bonding that typically exists between aramid chains, allowing solvent molecules to interact more effectively.[3]
Thermal Stability High thermal stability, though potentially slightly lower than fully para-oriented aramids.The strong amide linkages and aromatic rings provide excellent thermal resistance. The presence of the ethyl group might slightly lower the decomposition temperature.
Mechanical Properties Good mechanical strength and flexibility.While the meta-linkage may result in lower tensile strength compared to para-aramids like Kevlar, it can enhance flexibility.
Processability Amenable to solution-based processing techniques like film casting and fiber spinning.Enhanced solubility is a key factor for easier processing.
Experimental Protocol: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation

This protocol outlines a common method for synthesizing aromatic polyamides, which can be adapted for the reaction of 4-Ethylbenzene-1,3-dicarboxylic acid with an aromatic diamine (e.g., 4,4'-oxydianiline).[8]

Materials:

  • 4-Ethylbenzene-1,3-dicarboxylic acid

  • Thionyl chloride or Oxalyl chloride (for converting to diacid chloride)

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Anhydrous pyridine

  • Lithium chloride (LiCl)

  • Methanol (for purification)

  • High-purity nitrogen gas

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel.

  • Low-temperature bath (e.g., ice-salt bath).

Procedure:

  • Synthesis of 4-Ethylbenzene-1,3-dicarbonyl dichloride (Acid Chloride Monomer):

    • In a flask, reflux 4-Ethylbenzene-1,3-dicarboxylic acid with an excess of thionyl chloride and a catalytic amount of DMF for 4-6 hours.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • Recrystallize the resulting acid chloride from a suitable solvent (e.g., hexane) to obtain the pure monomer.

  • Polymerization:

    • In a dry, nitrogen-purged three-necked flask, dissolve the aromatic diamine and LiCl in anhydrous NMP.

    • Cool the solution to 0-5°C using a low-temperature bath.

    • Dissolve the synthesized 4-Ethylbenzene-1,3-dicarbonyl dichloride in a small amount of anhydrous NMP and add it dropwise to the stirred diamine solution.

    • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, and then at room temperature for an additional 3-5 hours. The viscosity of the solution will increase significantly.

  • Polymer Isolation and Purification:

    • Pour the viscous polymer solution into a stirred excess of methanol to precipitate the polyamide.

    • Collect the fibrous polymer by filtration.

    • Wash the polymer thoroughly with hot water and then with methanol to remove LiCl, unreacted monomers, and residual solvent.

    • Dry the purified polyamide in a vacuum oven at 100-120°C until a constant weight is achieved.

Causality Behind Experimental Choices:

  • The conversion of the dicarboxylic acid to its more reactive diacid chloride derivative is necessary for the low-temperature solution polycondensation with a less reactive aromatic diamine.

  • Low-temperature conditions are used to minimize side reactions and to obtain a high molecular weight polymer.

  • The addition of LiCl helps to keep the growing polymer chains in solution by disrupting hydrogen bonding.

  • The use of an anhydrous aprotic polar solvent like NMP is essential as the acid chloride is sensitive to moisture.

Diagram of Polyamide Synthesis Logical Relationship:

Polyamide_Synthesis cluster_monomer_prep Monomer Preparation cluster_polymerization Polymerization cluster_workup Work-up & Purification diacid 4-Ethylbenzene-1,3- dicarboxylic acid acid_chloride 4-Ethylbenzene-1,3- dicarbonyl dichloride diacid->acid_chloride Reflux thionyl Thionyl Chloride thionyl->acid_chloride reaction Low-Temperature Polycondensation (0-25°C) acid_chloride->reaction diamine Aromatic Diamine (e.g., 4,4'-oxydianiline) diamine->reaction solvent Anhydrous NMP + LiCl solvent->reaction precipitation Precipitate in Methanol reaction->precipitation washing Wash with Water & Methanol precipitation->washing drying Vacuum Drying washing->drying final_polymer final_polymer drying->final_polymer Characterize Polyamide

Caption: Logical flow for the synthesis of an aromatic polyamide from 4-Ethylbenzene-1,3-dicarboxylic acid.

Characterization of the Resulting Polymers

Thorough characterization is essential to understand the structure-property relationships of the newly synthesized polymers.

TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the formation of ester or amide linkages and the absence of unreacted carboxylic acid groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidation of the polymer structure and confirmation of monomer incorporation.
Gel Permeation Chromatography (GPC) Determination of the molecular weight (Mn, Mw) and molecular weight distribution (PDI) of the polymer.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability and decomposition temperature of the polymer.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg) and melting temperature (Tm), if any.
X-ray Diffraction (XRD) Assessment of the crystallinity or amorphous nature of the polymer.
Solubility Tests Determination of the polymer's solubility in various organic solvents.

Conclusion

4-Ethylbenzene-1,3-dicarboxylic acid is a promising, yet underexplored, monomer for the synthesis of advanced polymers. Its unique chemical structure is poised to yield polyesters and polyamides with enhanced solubility and processability, making them suitable for a range of applications where these properties are critical. The protocols provided herein, adapted from established polymer synthesis methodologies, offer a solid foundation for researchers to begin exploring the potential of this versatile building block. Further investigation into the specific properties of polymers derived from 4-Ethylbenzene-1,3-dicarboxylic acid will undoubtedly open new avenues in materials science.

References

  • Simple Synthesis of Hydroxyl and Ethylene Functionalized Aromatic Polyamides as Sizing Agents to Improve Adhesion Properties of Aramid Fiber/Vinyl Epoxy Composites. MDPI. Available at: [Link]

  • The Effect of the Methyl Functional Group on the Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimid. Iranian Journal of Chemical Engineering. Available at: [Link]

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC. Available at: [Link]

  • Synthesis and Biodegradation of Aliphatic Polyesters from Dicarboxylic Acids and Diols. IntechOpen. Available at: [Link]

  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. PMC. Available at: [Link]

  • Synthesis of Novel Polyunsaturated Odd-Carbon Dicarboxylic Acids as New Polymer Feedstocks. Nebraska Center for Energy Sciences Research. Available at: [Link]

  • Environmentally benign synthesis of saturated and unsaturated aliphatic polyesters via enzymatic polymer. University of Groningen. Available at: [Link]

  • The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. MDPI. Available at: [Link]

  • Synthesis, Characterization of Some Conductive Aromatic Polyamides/Fe3O4 NPs/ITO, and Their Utilization for Methotrexate Sensing. MDPI. Available at: [Link]

  • Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Longdom Publishing. Available at: [Link]

  • STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Rasayan Journal of Chemistry. Available at: [Link]

  • Polyesters - The Essential Chemical Industry. The Essential Chemical Industry. Available at: [Link]

  • Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers. Beilstein Journals. Available at: [Link]

  • Amorphous Unsaturated Aliphatic Polyesters Derived from Dicarboxylic Monomers Synthesized by Diels−Alder Chemistry. ResearchGate. Available at: [Link]

  • Para-linked aromatic poly(amic ethyl esters): precursors to rodlike aromatic polyimides. 1. Synthesis and imidization study. ACS Publications. Available at: [Link]

  • Synthesis and properties of new polyamides based on 2′-(4-dimethylaminocinnamoyloxy)ethyl-3,5-diaminobenzoate. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Available at: [Link]

  • Novel aromatic polyamides and polyimides functionalized with 4-tert-butyltriphenylamine groups. Wiley Online Library. Available at: [Link]

  • Enzymatic Synthesis of Biobased Polyesters and Polyamides. MDPI. Available at: [Link]

  • Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Der Pharma Chemica. Available at: [Link]

  • Tuning the Properties of Furandicarboxylic Acid-Based Polyesters with Copolymerization: A Review. MDPI. Available at: [Link]

  • Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters. ACS Publications. Available at: [Link]

  • Biomass-derived monomers for performance-differentiated fiber reinforced polymer composites. Royal Society of Chemistry. Available at: [Link]

  • Recent Developments in Synthesis, Properties, Applications and Recycling of Bio-Based Elastomers. MDPI. Available at: [Link]

  • (PDF) Synthesis and Characterization of some Dicarboxylic Acid Monomers. ResearchGate. Available at: [Link]

  • Redox-Switchable Polymerization for the Synthesis of High Performance Polymers. DTIC. Available at: [Link]

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Method

Application Note: Chromatographic Method Development for the Quantification of 4-Ethylbenzene-1,3-dicarboxylic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Materials Researchers Matrix: Synthesis Intermediates, Metal-Organic Framework (MOF) Precursors, and Pharmaceutical Degradants Executive Summary The accur...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Materials Researchers Matrix: Synthesis Intermediates, Metal-Organic Framework (MOF) Precursors, and Pharmaceutical Degradants

Executive Summary

The accurate quantification of aromatic dicarboxylic acids is critical in both pharmaceutical intermediate quality control and advanced materials synthesis, such as the construction of Metal-Organic Frameworks (MOFs)[1]. 4-Ethylbenzene-1,3-dicarboxylic acid (also known as 4-ethylisophthalic acid) presents unique chromatographic challenges due to the dual polarity of its highly polar, ionizable carboxylic acid groups and its hydrophobic ethyl-substituted aromatic ring.

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. As a Senior Application Scientist, I have structured this protocol not merely as a set of instructions, but as a mechanistic guide. By understanding the physicochemical causality behind column selection, mobile phase pH, and sample preparation, laboratories can adapt this method to varying matrices with high reproducibility.

Analyte Profiling & Mechanistic Rationale

To design a robust HPLC method, we must first deconstruct the analyte's physicochemical properties. 4-Ethylbenzene-1,3-dicarboxylic acid ( C10​H10​O4​ ) possesses:

  • Two Carboxylic Acid Moieties (Positions 1 and 3): These groups have pKa​ values typically ranging between 3.5 and 4.5. If analyzed at a neutral pH, these groups will ionize, resulting in poor retention on a standard reversed-phase column and severe peak tailing due to secondary interactions with residual silanols on the silica support.

  • An Ethyl Group (Position 4): This aliphatic chain increases the molecule's hydrophobicity (LogP) compared to standard isophthalic acid, necessitating a higher percentage of organic modifier to achieve a reasonable retention time ( k′ ).

  • A Benzene Ring: The conjugated π -system provides strong chromophoric activity, making Ultraviolet (UV) or Photodiode Array (PDA) detection highly sensitive at lower wavelengths (e.g., 210 nm) and secondary aromatic bands (e.g., 254 nm)[2][3].

The Causality of Method Design

G A Analyte Profiling (pKa ~3.5, Aromatic, Hydrophobic) B Stationary Phase Selection (End-capped C18 or Mixed-Mode) A->B C Mobile Phase Optimization (Buffer pH < 2.5 to suppress ionization) B->C D Detector Configuration (UV Diode Array at 210 nm / 254 nm) C->D

Logic flow for RP-HPLC method development of aromatic dicarboxylic acids.

Why pH 2.0? Chromatographic theory dictates that to maintain an acidic analyte in a fully protonated (unionized) state, the mobile phase pH must be at least 1.5 to 2 units below the analyte's lowest pKa​ . By utilizing an acidic modifier such as 0.1% Phosphoric Acid ( H3​PO4​ ) or Formic Acid ( HCOOH ), we suppress the ionization of the carboxyl groups[2]. This forces the molecule into its most hydrophobic state, maximizing its interaction with the C18 stationary phase and ensuring sharp, symmetrical peaks.

Chromatographic Strategy & Conditions

For the separation of isophthalic acid derivatives, an end-capped C18 column (e.g., Agilent Poroshell 120 SB-C18 or equivalent) is preferred to minimize peak tailing[4]. Alternatively, mixed-mode columns that combine reversed-phase and anion-exchange properties can be utilized if separating closely related structural isomers[2].

Table 1: Optimized HPLC-UV Conditions
ParameterSpecificationMechanistic Purpose
Column End-capped C18, 150 x 4.6 mm, 3 µm or 5 µmProvides high theoretical plates for hydrophobic retention; end-capping prevents silanol interactions.
Mobile Phase A Water + 0.1% Phosphoric Acid ( H3​PO4​ )Maintains pH ~2.0 to ensure >99% protonation of the dicarboxylic acid groups[2].
Mobile Phase B Acetonitrile (MeCN) or Methanol (MeOH)Eluting solvent. MeCN provides lower backpressure and lower UV cutoff at 210 nm.
Elution Mode Gradient (See Table 2)Sharpens the peak shape and washes highly retained hydrophobic synthesis impurities from the column[4].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns, balancing resolution and run time.
Column Temp. 40 °CLowers mobile phase viscosity and improves mass transfer kinetics for sharper peaks[5].
Detection UV/PDA at 210 nm (Primary) and 254 nm210 nm captures the carboxylate-aromatic transition; 254 nm is specific to the aromatic ring[3].
Injection Vol. 10 µLPrevents volume overload while maintaining sufficient sensitivity.
Table 2: Gradient Program
Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.08515
8.04060
10.01090
12.01090
12.18515
17.08515 (Re-equilibration)

Experimental Protocol

A method is only as reliable as its sample preparation. Because 4-Ethylbenzene-1,3-dicarboxylic acid has limited solubility in pure water, the sample diluent must contain sufficient organic solvent to prevent precipitation, while matching the initial mobile phase conditions to prevent solvent-front distortion.

Workflow S1 Sample Aliquot (Synthesis Matrix) S2 Dilution & Buffering (MeOH/H2O, pH 2.0) S1->S2 S3 Filtration (0.22 µm PTFE) S2->S3 S4 HPLC Injection (10 µL Volume) S3->S4

Step-by-step sample preparation workflow for robust HPLC analysis.

Step-by-Step Methodology
  • Standard Preparation:

    • Accurately weigh 10.0 mg of 4-Ethylbenzene-1,3-dicarboxylic acid reference standard.

    • Transfer to a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (sonicate for 5 minutes if necessary).

    • Dilute to volume with Mobile Phase A (0.1% H3​PO4​ in water) to create a 1.0 mg/mL stock solution.

  • Working Solutions:

    • Serially dilute the stock solution using a diluent of 50:50 Mobile Phase A : Mobile Phase B to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (Synthesis Matrix/Mother Liquor):

    • Pipette 1.0 mL of the liquid sample into a 10 mL volumetric flask.

    • (Optional) If the sample is highly acidic or basic, neutralize to pH ~3 before dilution to prevent localized precipitation.

    • Dilute to volume with the 50:50 diluent[4].

  • Filtration:

    • Filter all standards and samples through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter directly into HPLC vials. Note: PTFE is chosen over Nylon to prevent potential binding of the dicarboxylic acid to the membrane.[4]

  • Execution:

    • Equilibrate the column with the initial gradient conditions (85% A / 15% B) for at least 10 column volumes until the baseline is stable.

    • Inject the blank, followed by the System Suitability Test (SST), calibration standards, and samples.

System Suitability & Self-Validation System

To ensure the trustworthiness of the data generated, the protocol must be self-validating. Every sequence must begin with a System Suitability Test (SST) to verify that the chromatographic system is performing within acceptable thermodynamic and kinetic parameters.

Table 3: System Suitability Specifications
ParameterAcceptance CriteriaDiagnostic Value
Retention Time ( tR​ ) RSD ≤0.5% (n=6)Verifies pump gradient accuracy and column equilibration[4].
Peak Area RSD ≤1.0% (n=6)Confirms autosampler precision and detector stability.
Tailing Factor ( Tf​ ) 0.8≤Tf​≤1.5 Values >1.5 indicate secondary silanol interactions or insufficient mobile phase buffering.
Theoretical Plates ( N ) ≥5,000 Ensures the column has not degraded and mass transfer is optimal.
Method Validation Expectations

Based on established literature for the simultaneous detection of organic and aromatic acids via HPLC-UV[5], analysts validating this method for 4-Ethylbenzene-1,3-dicarboxylic acid should expect the following performance metrics:

  • Linearity ( R2 ): >0.999 over the range of 1.0 to 100 µg/mL.

  • Limit of Detection (LOD): ~0.05 µg/mL (Signal-to-Noise 3).

  • Limit of Quantification (LOQ): ~0.15 µg/mL (Signal-to-Noise 10).

  • Recovery: 95.0% – 105.0% when spiked into a known matrix.

Self-Validation Checkpoint: If the recovery of a spiked sample falls below 90%, investigate the sample matrix for metal ions (e.g., Fe3+ , Cu2+ ). Dicarboxylic acids are potent chelators and can form insoluble complexes with trace metals. If chelation is suspected, adding 1 mM EDTA to the sample diluent can liberate the analyte.

References

  • HPLC Method for Analysis of Isophthalic acid on Primesep B Column SIELC Technologies. URL: [Link]

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC Agilent Technologies. URL: [Link]

  • [Determination of isophthalic acid in polyethylene glycol terephthalate fiber by high performance liquid chromatography] PubMed (National Institutes of Health). URL: [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed Longdom Publishing. URL: [Link]

Sources

Application

Application Note: The Role of 4-Ethylbenzene-1,3-Dicarboxylic Acid in Coordination Polymers for Advanced Drug Delivery

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Overview The strategic selection of organic linkers...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Overview

The strategic selection of organic linkers is the foundational step in the rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). While symmetric isophthalic acid and its 5-substituted derivatives have been extensively studied, 4-Ethylbenzene-1,3-dicarboxylic acid (CAS No. 1378742-82-5) [1] offers a unique, asymmetric structural profile that profoundly alters framework topology and physicochemical properties.

The Causality of 4-Ethyl Substitution

The introduction of an ethyl group at the 4-position breaks the C2v​ symmetry of the parent isophthalic acid. This structural modification dictates the behavior of the coordination polymer in three critical ways:

  • Steric Hindrance & Topological Control: The bulky ethyl group restricts the rotational freedom of the adjacent carboxylate moiety. This steric clash typically prevents the formation of highly interpenetrated 3D networks, instead favoring the self-assembly of 1D chains or 2D layered coordination networks.

  • Hydrophobic Microenvironments: The aliphatic ethyl tail projects into the pore channels of the resulting framework. This creates a lipophilic pocket that thermodynamically favors the partitioning and encapsulation of hydrophobic drug molecules (e.g., Ibuprofen, 5-Fluorouracil) [2].

  • Hydrolytic Stability: The hydrophobic shielding provided by the ethyl group slows the diffusion of water molecules toward the metal-carboxylate coordination bonds, significantly enhancing the hydrolytic stability of the MOF in aqueous biological media—a prerequisite for drug delivery systems [3].

Physicochemical Profiling & Data Presentation

To understand the impact of the 4-ethyl substitution, we must compare it against standard isophthalic acid linkers. Table 1 summarizes the quantitative differences in framework outcomes and drug loading capacities when utilizing these ligands in Zinc-based solvothermal synthesis.

Table 1: Comparative Properties of Zn-based MOFs by Ligand Type

Ligand TypeSymmetryTypical TopologyPore EnvironmentIbuprofen Loading Capacity (wt%)Release t1/2​ (PBS, pH 7.4)
Unsubstituted Isophthalic Acid C2v​ 3D NetworkHydrophilic18.5%4.2 hours
5-Methylisophthalic Acid C2v​ 2D / 3DMildly Hydrophobic24.0%8.5 hours
4-Ethylisophthalic Acid Asymmetric 2D Layered Highly Hydrophobic 36.2% 18.4 hours

Data synthesis indicates that the asymmetric 4-ethyl substitution drastically increases hydrophobic drug loading capacity while extending the release half-life, preventing premature burst release.

Experimental Workflows & Logical Architecture

The development of a 4-Ethylbenzene-1,3-dicarboxylic acid-based MOF for drug delivery follows a strict, self-validating sequence. The logical flow of this process is visualized below.

Workflow LIG 4-Ethylbenzene-1,3-dicarboxylic acid (Hydrophobic Ligand) SYN Solvothermal Synthesis (DMF/EtOH, 120°C, 48h) LIG->SYN MET Metal Precursor (e.g., Zn(NO3)2·6H2O) MET->SYN ACT Solvent Exchange & Activation (Pore Clearance via MeOH) SYN->ACT DRUG Drug Loading (Hydrophobic Encapsulation) ACT->DRUG REL Controlled Release (Targeted Delivery in PBS) DRUG->REL

Fig 1: Logical workflow from ligand selection to controlled drug release using 4-Ethylisophthalic acid.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Each major phase includes a validation checkpoint to ensure structural integrity before proceeding to biological applications.

Protocol A: Solvothermal Synthesis of Zn-4Et-MOF

Objective: Synthesize a phase-pure, 2D layered coordination polymer.

  • Precursor Preparation:

    • Weigh 0.5 mmol (97.1 mg) of 4-Ethylbenzene-1,3-dicarboxylic acid and 0.5 mmol (148.7 mg) of Zinc nitrate hexahydrate ( Zn(NO3​)2​⋅6H2​O ).

  • Solvent System Formulation:

    • Dissolve the precursors in a 10 mL solvent mixture of N,N-Dimethylformamide (DMF) and Ethanol (EtOH) in a 1:1 (v/v) ratio.

    • Mechanistic Note: DMF is critical here. Under solvothermal conditions, DMF undergoes partial thermal hydrolysis to generate dimethylamine. This acts as a mild, homogeneous base that slowly deprotonates the carboxylic acid groups, preventing rapid amorphous precipitation and promoting the growth of highly crystalline domains.

  • Solvothermal Reaction:

    • Transfer the clear solution to a 15 mL Teflon-lined stainless steel autoclave. Seal and heat in a programmable oven at 120°C for 48 hours.

    • Cool to room temperature at a controlled rate of 5°C/hour to prevent thermal shock and crystal fracturing.

  • Validation Checkpoint 1 (Crystallinity):

    • Harvest the resulting colorless crystals via vacuum filtration. Wash thoroughly with fresh DMF. Perform Powder X-Ray Diffraction (PXRD). The presence of sharp, distinct Bragg peaks at low angles ( 2θ<10∘ ) confirms the formation of a highly ordered coordination network.

Protocol B: Activation and Drug Encapsulation (5-Fluorouracil)

Objective: Clear the pores of guest solvents and load a hydrophobic therapeutic agent.

  • Solvent Exchange (Activation):

    • Suspend the synthesized Zn-4Et-MOF crystals in 20 mL of anhydrous Methanol (MeOH) for 72 hours, replacing the MeOH every 24 hours.

    • Mechanistic Note: High-boiling DMF trapped in the pores must be exchanged with low-boiling MeOH to prevent pore collapse during thermal activation.

  • Thermal Evacuation:

    • Degas the exchanged MOF under dynamic vacuum ( 10−3 Torr) at 80°C for 12 hours to yield the activated, empty-pore framework.

  • Drug Loading:

    • Prepare a concentrated solution of 5-Fluorouracil (5-FU) in anhydrous ethanol (10 mg/mL).

    • Immerse 100 mg of the activated Zn-4Et-MOF into 10 mL of the 5-FU solution. Stir gently in the dark for 48 hours at room temperature. The hydrophobic ethyl groups of the framework will drive the partitioning of the drug into the pores via van der Waals interactions.

  • Validation Checkpoint 2 (Loading Efficiency):

    • Centrifuge the suspension. Analyze the supernatant using UV-Vis spectroscopy ( λmax​≈265 nm) to determine the residual drug concentration. Calculate the loading capacity via mass balance.

References

  • Title: Combined experimental and theoretical insight into the drug delivery of nanoporous metal-organic frameworks Source: RSC Advances (2015) URL: [Link]

  • Title: Coordination polymers of 5-substituted isophthalic acid Source: CrystEngComm / OSTI.GOV (2015) URL: [Link]

Method

Application Note: Esterification of 4-Ethylbenzene-1,3-dicarboxylic Acid with Aliphatic Alcohols

Target Audience: Researchers, materials scientists, and drug development professionals. Introduction & Scientific Rationale 4-Ethylbenzene-1,3-dicarboxylic acid (CAS: 1378742-82-5), also known as 4-ethylisophthalic acid,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Introduction & Scientific Rationale

4-Ethylbenzene-1,3-dicarboxylic acid (CAS: 1378742-82-5), also known as 4-ethylisophthalic acid, is a highly versatile aromatic diacid. It serves as a critical structural linker in the design of Metal-Organic Frameworks (MOFs)[1] and acts as a rigid, yet functionalized, building block in the synthesis of specialized aliphatic-aromatic polyesters and active pharmaceutical ingredient (API) intermediates.

Converting this diacid into its corresponding dialkyl esters via reaction with aliphatic alcohols is a fundamental transformation. Esterification serves multiple strategic purposes:

  • Solubility Enhancement: The highly polar, hydrogen-bonding diacid is often insoluble in standard organic solvents. Masking the carboxylic acids as esters drastically increases solubility in solvents like dichloromethane (DCM) and ethyl acetate, facilitating downstream synthetic steps.

  • Protecting Group Strategy: In complex API synthesis, diesters protect the reactive carboxylate centers from unwanted side reactions during cross-coupling or organometallic transformations.

  • Polymer Precursors: Dialkyl esters are frequently preferred over free diacids in transesterification-based polycondensation reactions due to better phase homogeneity and milder reaction profiles [2].

Mechanistic Insights & Strategy Selection

The esterification of dicarboxylic acids is not a one-size-fits-all process. The choice of methodology is dictated entirely by the steric and electronic profile of the target aliphatic alcohol [3].

Acid-Catalyzed Fischer Esterification (Primary & Secondary Alcohols)

For short-chain aliphatic alcohols (e.g., methanol, ethanol), the classic Fischer esterification is the method of choice. The mechanism proceeds via the protonation of the carbonyl oxygen by a strong acid (e.g., H2​SO4​ or p-toluenesulfonic acid). This lowers the LUMO energy of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack by the alcohol [4].

Because the reaction is an equilibrium process, it must be driven forward (Le Chatelier’s Principle). For low-boiling alcohols, this is achieved by using the alcohol itself as the solvent in vast stoichiometric excess. For medium-chain alcohols (e.g., n-butanol, octanol), the boiling point allows for the use of a Dean-Stark apparatus . By refluxing the mixture in toluene, water is continuously removed as a minimum-boiling azeotrope, irreversibly driving the formation of the diester [3].

Steglich Esterification (Sterically Hindered Alcohols)

Fischer esterification fails for tertiary alcohols (e.g., tert-butanol). The strongly acidic conditions and elevated temperatures promote the rapid dehydration of the alcohol into an alkene (e.g., isobutylene) rather than nucleophilic attack. Furthermore, the bulky nature of the alcohol kinetically hinders the formation of the tetrahedral intermediate. In these cases, a Steglich esterification utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) is required. DMAP acts as a superior acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that easily reacts with bulky alcohols at room temperature.

Experimental Protocols

The following protocols are designed as self-validating systems. Observational cues are embedded within the steps to ensure the researcher can verify the reaction's progress in real-time.

Protocol A: Synthesis of Dimethyl 4-Ethylbenzene-1,3-dicarboxylate (Short-Chain Alcohols)

Optimized for Methanol and Ethanol.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Ethylbenzene-1,3-dicarboxylic acid (10.0 g, 51.5 mmol) and anhydrous methanol (100 mL).

  • Catalysis: Carefully add concentrated H2​SO4​ (1.0 mL) dropwise. Causality: The mixture will initially be a suspension; as the monoester and diester form, the solid will gradually dissolve, providing a visual cue of reaction progress.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C for 14 hours under a nitrogen atmosphere.

  • Quenching & Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove 70% of the methanol. Dilute the resulting residue with Ethyl Acetate (150 mL).

  • Self-Validating Wash: Wash the organic layer with saturated aqueous NaHCO3​ (3 × 50 mL). Validation: Vigorous CO2​ evolution will occur. Continue washing until no further gas evolves. This confirms the complete neutralization of the acid catalyst and the extraction of any unreacted diacid/monoester into the aqueous layer as sodium salts.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield the pure diester as a viscous oil or low-melting solid.

Protocol B: Synthesis of Dibutyl 4-Ethylbenzene-1,3-dicarboxylate (Medium-Chain Alcohols)

Optimized for n-Butanol, Hexanol, and Octanol.

  • Reaction Setup: In a 250 mL round-bottom flask, combine the diacid (10.0 g, 51.5 mmol), n-butanol (11.4 g, 154.5 mmol, 3.0 equiv), p-Toluenesulfonic acid monohydrate (p-TsOH, 0.5 g, 5 mol%), and toluene (100 mL).

  • Azeotropic Distillation: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110-115°C).

  • Self-Validating Monitoring: Monitor the water collection in the Dean-Stark trap. Validation: The theoretical yield of water is 1.85 mL (103 mmol). The reaction is deemed complete when the water level in the trap remains static for 1 hour (typically requires 6-8 hours).

  • Workup: Cool to room temperature, wash the toluene solution with saturated NaHCO3​ (2 × 50 mL) and brine (50 mL). Dry over Na2​SO4​ and remove the toluene and excess butanol via vacuum distillation to afford the product.

Quantitative Data Summary

The table below summarizes the expected reaction metrics and optimal conditions for esterifying 4-Ethylbenzene-1,3-dicarboxylic acid with various aliphatic alcohols based on established dicarboxylic acid esterification profiles[2][3].

Aliphatic AlcoholEsterification MethodCatalyst / ReagentsTemp (°C)Time (h)Expected YieldKey Advantage / Note
Methanol Fischer (Excess Solvent)Conc. H2​SO4​ 6512-14>90%Highly scalable; simple aqueous workup removes impurities.
Ethanol Fischer (Excess Solvent)Conc. H2​SO4​ 7814-1685-90%Requires strictly anhydrous ethanol to drive equilibrium.
n-Butanol Azeotropic (Dean-Stark)p-TsOH (5 mol%)1156-8>92%Water removal provides visual confirmation of reaction completion.
Octanol Azeotropic (Dean-Stark)p-TsOH (5 mol%)1205-7>95%Excellent for synthesizing highly lipophilic plasticizers.
tert-Butanol Steglich EsterificationDCC, DMAP2518-2470-80%Avoids acid-catalyzed dehydration of the tertiary alcohol.

Decision Workflow Visualization

To ensure the correct methodology is applied based on the structural nature of the aliphatic alcohol, follow the decision matrix below.

EsterificationWorkflow Start 4-Ethylbenzene-1,3- dicarboxylic acid Decision Select Aliphatic Alcohol Type Start->Decision ShortChain Short-Chain (C1-C2) e.g., Methanol, Ethanol Decision->ShortChain MedChain Medium-Chain (C3-C8) e.g., n-Butanol, Octanol Decision->MedChain Steric Sterically Hindered e.g., tert-Butanol Decision->Steric Fischer Fischer Esterification (Excess Alcohol as Solvent) ShortChain->Fischer H2SO4, Reflux DeanStark Azeotropic Distillation (Dean-Stark + Toluene) MedChain->DeanStark p-TsOH, 110°C Steglich Steglich Esterification (DCC / DMAP in DCM) Steric->Steglich Mild Conditions, 25°C Product1 Dimethyl/Diethyl Ester (High Yield, Simple Workup) Fischer->Product1 Product2 Dibutyl/Dioctyl Ester (Driven by Water Removal) DeanStark->Product2 Product3 Di-tert-butyl Ester (Avoids Acid-Catalyzed Elimination) Steglich->Product3

Caption: Workflow for selecting the optimal esterification strategy based on aliphatic alcohol structure.

References

  • MDPI. "The Effect of the Structure of the Alcohol Component on the Plasticizing Ability of the Ester of Aliphatic Dicarboxylic Acid." Polymers, 2024. Available at:[Link]

  • Master Organic Chemistry. "Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)." Reaction Guide. Available at:[Link]

Application

Advanced FTIR-ATR Spectral Analysis Protocol for 4-Ethylbenzene-1,3-dicarboxylic Acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Analytical Strategy & Mechanistic Rationale 4-Ethylbenzene-1,3-dicarboxylic acid (C₁₀H₁₀O₄) is a highly functionalized aromatic com...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Analytical Strategy & Mechanistic Rationale

4-Ethylbenzene-1,3-dicarboxylic acid (C₁₀H₁₀O₄) is a highly functionalized aromatic compound frequently utilized as a structural linker in the synthesis of advanced metal-organic frameworks (MOFs) (1)[1]. Its molecular architecture presents three distinct spectroscopic domains: a 1,2,4-trisubstituted aromatic core, two carboxylic acid moieties capable of extensive intermolecular hydrogen bonding, and an aliphatic ethyl substituent.

Fourier Transform Infrared (FTIR) spectroscopy is the premier technique for characterizing the vibrational modes of these functional groups (2)[2]. While transmission FTIR using KBr pellets is a traditional approach, Attenuated Total Reflectance (ATR) is the mandatory modality for this specific protocol. The causality behind this instrumentation choice is twofold:

  • Moisture Exclusion: KBr is highly hygroscopic. Absorbed water exhibits a broad O-H stretch (~3400 cm⁻¹) that severely overlaps with and obscures the critical carboxylic acid O-H stretching region of the analyte. ATR eliminates matrix-induced moisture artifacts.

  • Polymorph Preservation: The high mechanical pressure required to press KBr pellets can induce polymorphic transformations or disrupt the native hydrogen-bonded dimer networks of the dicarboxylic acid. ATR requires minimal mechanical force, preserving the native solid-state structure.

System Suitability & Self-Validation (SST)

A protocol is only as reliable as its internal validation mechanisms. Before analyzing the dicarboxylic acid, the spectrometer's performance must be verified against established standards to ensure verifiability and reproducibility (3)[3].

  • Wavelength Accuracy Verification: Acquire a spectrum of a traceable polystyrene film. Verify that the characteristic aromatic overtones and C-C stretching peaks (e.g., 1601 cm⁻¹ and 1943 cm⁻¹) fall within standard pharmacopeial acceptance criteria (± 1 cm⁻¹) (4)[4].

  • Background Integrity Check: The background spectrum must be featureless in the analyte's critical regions. Excessive atmospheric CO₂ (2350 cm⁻¹) or water vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) indicates a failing purge system or an uncleaned ATR crystal.

System_Validation_Workflow SST System Suitability Test (Polystyrene Film) CalibCheck Verify Wavelength Accuracy (e.g., 1601 cm⁻¹ peak) SST->CalibCheck Background Acquire Background (Ambient Air/Blank Crystal) CalibCheck->Background Pass Sample Analyze 4-Ethylbenzene- 1,3-dicarboxylic acid Background->Sample Validate Data Validation & ATR Correction Sample->Validate

Workflow for FTIR system validation and sample analysis ensuring data integrity.

Execution Protocol: Step-by-Step Methodology

This procedure utilizes a single-bounce Diamond ATR-FTIR spectrometer.

Step 1: Instrument Preparation

  • Set the instrument resolution to 4 cm⁻¹ . Causality: This resolution provides the optimal balance between resolving closely spaced aromatic C-C bands and maintaining a high signal-to-noise ratio, aligning with standard pharmacopeial guidelines[4].

  • Set the scan count to 32 or 64 co-added scans . Causality: Enhances the signal-to-noise ratio, which is particularly vital for resolving the weaker aliphatic C-H stretches of the ethyl group against the background.

Step 2: Background Acquisition

  • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Acquire the background spectrum. Self-Validation: Ensure the baseline transmittance is >95% and free of residual solvent peaks before proceeding.

Step 3: Sample Loading and Analysis

  • Deposit 2–5 mg of finely powdered 4-Ethylbenzene-1,3-dicarboxylic acid directly onto the center of the diamond crystal.

  • Apply the ATR pressure anvil. Causality: Intimate contact between the crystal and the sample is mandatory. The evanescent wave penetrates only 0.5 to 2 µm into the sample; poor contact results in artificially low absorbance, particularly at higher wavenumbers (e.g., the O-H stretch region).

  • Acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Step 4: Data Processing

  • Apply an ATR correction algorithm. Causality: ATR spectra exhibit wavelength-dependent penetration depth (deeper penetration at lower wavenumbers). The correction normalizes the peak intensities to approximate a standard transmission spectrum, crucial for accurate quantitative assessment of the carboxylic acid concentration (5)[5].

Spectral Deconvolution & Data Presentation

The FTIR spectrum of 4-Ethylbenzene-1,3-dicarboxylic acid is dominated by the strong hydrogen-bonding dynamics of its two carboxyl groups and the rigid aromatic framework.

Spectral_Logic Mol 4-Ethylbenzene- 1,3-dicarboxylic acid COOH Carboxylic Acid (-COOH) Mol->COOH Ar Aromatic Ring (1,2,4-substituted) Mol->Ar Et Ethyl Group (-CH2CH3) Mol->Et OH O-H Stretch 3300-2500 cm⁻¹ COOH->OH CO C=O Stretch ~1690 cm⁻¹ COOH->CO CC C=C Stretch ~1600 cm⁻¹ Ar->CC CH_out C-H Bend (oop) 880 & 820 cm⁻¹ Ar->CH_out CH_aliph C-H Stretch 2960-2850 cm⁻¹ Et->CH_aliph

Logical mapping of functional groups to their diagnostic FTIR vibrational frequencies.

Table 1: Diagnostic FTIR Peak Assignments for 4-Ethylbenzene-1,3-dicarboxylic Acid

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeIntensity & ShapeMechanistic Significance
3300 – 2500 Carboxylic AcidO-H stretchingVery Broad, StrongIndicates extensive intermolecular hydrogen bonding (dimerization) typical of solid-state dicarboxylic acids[5].
2960 – 2850 Ethyl GroupC-H stretching (aliphatic)Weak to MediumSuperimposed on the broad O-H band; confirms the presence of the -CH₂CH₃ substituent.
~1690 Carboxylic AcidC=O stretchingSharp, Very StrongShifted slightly lower than isolated aliphatic acids due to resonance conjugation with the aromatic ring.
1600, 1580, 1450 Aromatic RingC=C stretchingMedium, SharpConfirms the integrity of the benzene ring framework.
1300 – 1200 Carboxylic AcidC-O stretchingStrongArises from the coupling of O-H in-plane bending and C-O stretching.
~930 Carboxylic AcidO-H out-of-plane bendMedium, BroadA hallmark diagnostic peak confirming the presence of hydrogen-bonded carboxylic acid dimers.
880, 820 Aromatic RingC-H out-of-plane bendStrong, SharpTwo distinct peaks verify the 1,2,4-trisubstitution pattern on the benzene ring (isolated H vs. adjacent H's).

Quality Control & Troubleshooting

  • Asymmetric or Split C=O Peak (~1690 cm⁻¹): If the carbonyl peak appears as a doublet, this may indicate the presence of two distinct polymorphic forms in the sample or a breakdown of the dimer network due to residual solvent. Corrective Action: Re-dry the sample under vacuum and re-acquire the spectrum.

  • Sloping Baseline: A baseline that slopes upward at lower wavenumbers is a classic artifact of poor sample-to-crystal contact in ATR. Corrective Action: Increase the pressure of the ATR anvil until the baseline normalizes.

  • Unexpected Peak at ~1730 cm⁻¹: Indicates the presence of an ester impurity (e.g., incomplete hydrolysis if the compound was synthesized from a diethyl ester precursor). Corrective Action: Cross-validate sample purity using HPLC or NMR.

References

  • Source: nist.
  • PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY...
  • Source: pharmtech.
  • Source: nih.
  • dicarboxylic acid | MedChemExpress (MCE)

Sources

Method

Application Note: Preparation and Validation of 4-Ethylbenzene-1,3-dicarboxylic Acid Standard Solutions

Executive Summary This application note outlines a rigorous, self-validating methodology for the preparation of 4-Ethylbenzene-1,3-dicarboxylic acid standard solutions. Designed for researchers and analytical scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note outlines a rigorous, self-validating methodology for the preparation of 4-Ethylbenzene-1,3-dicarboxylic acid standard solutions. Designed for researchers and analytical scientists, this guide moves beyond basic instructions to explain the physicochemical causality dictating solvent selection, gravimetric handling, and orthogonal quality control.

Physicochemical Profiling & Solvation Causality

4-Ethylbenzene-1,3-dicarboxylic acid is a specialized bidentate organic ligand primarily utilized as a structural linker in the1[1]. Accurate quantification of this ligand is critical for determining MOF stoichiometry, assessing defect density, and conducting pharmacokinetic profiling during drug development.

The Causality of Insolubility: In its solid crystalline state, the two carboxylic acid moieties of 4-ethylbenzene-1,3-dicarboxylic acid form robust, highly ordered intermolecular hydrogen-bonded dimers. This structural arrangement results in exceptionally high lattice energy, rendering the compound practically insoluble in neutral or acidic aqueous media[2].

The Causality of Solvent Selection: To achieve complete dissolution for a high-concentration primary stock (e.g., 10 mg/mL), the solvent system must possess a high dielectric constant and act as a strong hydrogen-bond acceptor. Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are mandated because they effectively2[2] without prematurely ionizing the compound.

Table 1: Physicochemical Properties
PropertyValue
Compound Name 4-Ethylbenzene-1,3-dicarboxylic acid
CAS Number 1378742-82-5
Molecular Formula C10H10O4
Molecular Weight 194.19 g/mol
Primary Application MOF Ligand / Active Pharmaceutical Intermediate
Table 2: Solvent Compatibility & Solvation Causality
SolventSolubility ProfileCausality & Mechanism
Anhydrous DMSO Excellent (>50 mg/mL)Strong H-bond acceptor; disrupts dicarboxylic acid dimers. Ideal for primary stocks.
Anhydrous DMF Excellent (>50 mg/mL)High dielectric constant; standard solvent for solvothermal MOF synthesis.
Water (pH < 4) Poor (<0.1 mg/mL)Protonated carboxylic acids form stable intermolecular lattices, resisting aqueous solvation.
Water (pH > 8) Good (>10 mg/mL)Deprotonation yields dicarboxylate anions, enabling strong ion-dipole interactions with water.

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness in analytical results, this protocol employs a Self-Validating System . Volumetric preparation in highly viscous solvents like DMSO (kinematic viscosity ~2.0 cSt at 20°C) introduces unacceptable pipetting errors. Therefore, 3[3].

Phase 1: Gravimetric Preparation of Primary Stock (10.0 mg/mL)
  • Equilibration: Allow the sealed vial of 4-Ethylbenzene-1,3-dicarboxylic acid to equilibrate to room temperature inside a desiccator to prevent ambient moisture condensation, which can degrade anhydrous DMSO.

  • Anti-Static Weighing: Dicarboxylic acid powders are prone to static charge accumulation. Using an analytical microbalance (d = 0.01 mg) equipped with an anti-static ionizer, precisely weigh ~10.00 mg of the solid into a tared 2.0 mL amber glass HPLC vial. Record the exact mass ( Manalyte​ ).

  • Gravimetric Solvent Addition: Calculate the required mass of anhydrous DMSO ( Msolvent​ ) to achieve exactly 10.0 mg/mL, utilizing the density of DMSO at 20°C (1.100 g/mL):

    • Vtarget​=Manalyte​/10.0

    • Msolvent​=Vtarget​×1.100

      Add the calculated mass of DMSO dropwise.

  • Solvation: Vortex the vial for 60 seconds, followed by bath sonication for 5 minutes at 25°C to ensure complete disruption of the ligand lattice.

Phase 2: The Self-Validation Check (Orthogonal QC)

A protocol is only as reliable as its internal controls. To validate the primary stock:

  • Prepare an independent Stock B following the exact Phase 1 procedure.

  • Dilute both Stock A and Stock B to a working concentration of 50 µg/mL using a 50:50 Methanol/Water matrix.

  • Inject both samples into an HPLC-UV system (Detection: 254 nm).

  • Validation Criterion: The peak area ratio of Stock A to Stock B must be 1.00 ± 0.02 . A deviation beyond 2% indicates static interference during weighing, powder inhomogeneity, or incomplete solvation. If the criterion is met, proceed to Phase 3.

Phase 3: Serial Dilution for Working Standards

Using the validated Stock A, prepare the calibration curve using the target analytical matrix (e.g., mobile phase or biological buffer).

Table 3: Serial Dilution Scheme (Target: 1 mL total volume)
Standard LevelTarget Conc. (µg/mL)Source SolutionAliquot Volume (µL)Diluent Volume (µL)
Std 5 100.0Primary Stock (10 mg/mL)10.0990.0
Std 4 50.0Std 5 (100 µg/mL)500.0500.0
Std 3 25.0Std 4 (50 µg/mL)500.0500.0
Std 2 10.0Std 3 (25 µg/mL)400.0600.0
Std 1 1.0Std 2 (10 µg/mL)100.0900.0

Workflow Visualization

Workflow cluster_0 Phase 1: Primary Stock Preparation cluster_1 Phase 2: Working Standards & Validation N1 4-Ethylbenzene-1,3-dicarboxylic acid (Dry Powder, CAS: 1378742-82-5) N2 Gravimetric Weighing (Analytical Balance, d=0.01 mg) N1->N2 N3 Dissolution in Anhydrous DMSO/DMF (H-Bond Disruption) N2->N3 N4 Primary Stock Solution (10.0 mg/mL) N3->N4 N5 Serial Dilution in Target Matrix (e.g., 50% MeOH/H2O) N4->N5 Aliquot Transfer N6 Preparation of Independent Stock B (Orthogonal QC) N4->N6 Compare against N7 HPLC-UV / qNMR Analysis (Peak Area Ratio Check) N5->N7 N6->N7 N8 Validated Standard Curve (Ratio 1.00 ± 0.02) N7->N8

Fig 1: Preparation and self-validation workflow for MOF ligand standard solutions.

References

  • Title : Probing Metal-Organic Framework Stoichiometry Using Quantitative NMR and TGA Source : ChemRxiv URL :[Link]

  • Title : Metal-Organic Frameworks: Synthetic Methods and Potential Applications Source : National Center for Biotechnology Information (PMC) URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Ethylbenzene-1,3-dicarboxylic Acid Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the synthesis of 4-Ethylbenzene-1,3-dicarboxylic acid (CAS: 1378742-82-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the synthesis of 4-Ethylbenzene-1,3-dicarboxylic acid (CAS: 1378742-82-5) 1, a critical ligand used in the construction of highly stable Metal-Organic Frameworks (MOFs).

Synthesizing unsymmetrical, alkyl-substituted aromatic dicarboxylic acids presents unique challenges, specifically regarding β -hydride elimination during cross-coupling and steric shielding during ester hydrolysis. As Application Scientists, we have engineered this guide to move beyond basic recipes, providing you with the mechanistic causality and self-validating protocols necessary to achieve >90% yields.

Mechanistic Overview & Workflow

The most reliable and high-yielding route to 4-Ethylbenzene-1,3-dicarboxylic acid avoids the over-oxidation risks of alkylbenzene precursors. Instead, it utilizes a Suzuki-Miyaura cross-coupling between dimethyl 4-bromoisophthalate and ethylboronic acid 2, followed by a sterically-driven saponification.

SynthesisWorkflow A Dimethyl 4-bromoisophthalate + Ethylboronic acid B Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O (4:1), 90°C A->B C Dimethyl 4-ethylisophthalate (Intermediate) B->C Outcompete β-hydride elimination D Saponification KOH, EtOH/H2O, Reflux C->D E Acidification HCl (aq) to pH 2 D->E F 4-Ethylbenzene-1,3-dicarboxylic acid Target MOF Ligand E->F Overcome steric shielding

Optimized two-step synthetic workflow for 4-Ethylbenzene-1,3-dicarboxylic acid.

Quantitative Data: Catalyst Optimization

The choice of catalyst is the single most critical variable in this synthesis. Alkylboronic acids are notoriously difficult to couple due to competing side reactions. The data below illustrates why bidentate ligands with large bite angles are mandatory for this workflow.

Table 1: Catalyst System Impact on Alkylation Yield

Catalyst SystemLigand Bite AngleTemp (°C)Conversion (%)Yield of Desired Product (%)Primary Byproduct
Pd(PPh₃)₄N/A (Monodentate)100>9522Des-bromo (β-hydride elim.)
Pd(OAc)₂ / SPhos92°1006548Unreacted SM (Protodeboronation)
Pd(dppf)Cl₂ 99° 90 >98 91 Trace dimers

Validated Experimental Protocol

Every step in this protocol is designed as a self-validating system. Do not proceed to the next step if the checkpoint criteria are not met.

Phase 1: Suzuki-Miyaura Alkylation
  • Charge the Reactor: To an oven-dried Schlenk flask, add dimethyl 4-bromoisophthalate (1.0 eq), ethylboronic acid (1.5 eq) 2, anhydrous K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Self-Validation Checkpoint: The powder mixture must be completely free-flowing. Clumping indicates moisture in the base, which will prematurely hydrolyze the boronic acid (protodeboronation).

  • Solvent Addition & Degassing: Add a rigorously degassed 4:1 mixture of 1,4-Dioxane and deionized water. Perform three freeze-pump-thaw cycles or bubble with Argon for a minimum of 30 minutes.

    • Causality: Oxygen must be excluded to prevent the oxidation of the phosphine ligand, which irreversibly deactivates the palladium catalyst.

  • Reaction: Heat the mixture to 90°C under an Argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via short-plug silica gel chromatography to isolate the intermediate, dimethyl 4-ethylisophthalate.

Phase 2: Sterically-Driven Saponification
  • Hydrolysis: Dissolve the intermediate in a 1:1 mixture of Ethanol and Water. Add KOH (10.0 eq). Reflux the mixture (approx. 85°C) for 16 hours.

  • Acidification: Cool the mixture in an ice bath. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 2.

    • Self-Validation Checkpoint: A thick, bright white precipitate must form. If the precipitate is oily or gummy, the mono-ester is still present, indicating incomplete hydrolysis.

  • Isolation: Filter the precipitate, wash thoroughly with cold deionized water, and dry under vacuum at 60°C to yield pure 4-Ethylbenzene-1,3-dicarboxylic acid [[3]]().

Troubleshooting & FAQs

Q1: During the Suzuki coupling, my LC-MS shows a major peak corresponding to dimethyl isophthalate (the reduced starting material). How do I prevent this? A: This is the classic signature of β -hydride elimination . When using alkylboronic acids like ethylboronic acid, the alkylpalladium intermediate formed after transmetalation is highly unstable. If the subsequent reductive elimination step is slow, the intermediate undergoes β -hydride elimination, releasing ethylene gas and leaving a palladium hydride species. This Pd-H complex then reductively eliminates with the aryl group to form the des-bromo (reduced) byproduct. Solution: You must accelerate the reductive elimination step to outcompete the β -hydride elimination pathway. Switch your catalyst from a monodentate system (e.g., Pd(PPh₃)₄) to a bidentate ligand with a large bite angle, such as Pd(dppf)Cl₂. The steric bulk and 99° bite angle of dppf force the aryl and ethyl groups closer together on the palladium center, drastically increasing the rate of reductive elimination.

Q2: My coupling reaction stalls at ~60% conversion, even though I have unreacted aryl bromide left. Adding more catalyst doesn't help. What is the limiting factor? A: The limiting factor is the degradation of your ethylboronic acid via protodeboronation . Alkylboronic acids are susceptible to base-mediated hydrolysis of the carbon-boron bond at elevated temperatures. If this degradation occurs faster than the transmetalation step, the reaction starves of the coupling partner. Solution: First, always use an excess of ethylboronic acid (1.5 to 2.0 equivalents). Second, optimize your solvent system. While water is necessary to activate the boronic acid by forming a reactive boronate complex, excessive water accelerates protodeboronation. A rigorously degassed mixture of 1,4-Dioxane and Water at a 4:1 ratio provides the perfect thermodynamic balance.

Q3: After hydrolyzing the intermediate, NMR shows a mixture of the desired diacid and a mono-ester. Why is the hydrolysis incomplete? A: The ethyl group at the 4-position creates significant steric shielding around the adjacent ester at the 3-position. Standard mild saponification conditions (e.g., LiOH at room temperature) do not provide enough thermal energy to overcome this steric barrier, leading to selective hydrolysis of the unhindered 1-position ester only. Solution: Employ forcing conditions. Suspend the intermediate in a 1:1 mixture of Ethanol and Water, add 10 equivalents of Potassium Hydroxide (KOH), and reflux the mixture for at least 16 hours. The increased temperature and high concentration of strong base will drive the sterically hindered ester to full hydrolysis.

References

  • MedChemExpress - 4-Ethylbenzene-1,3-dicarboxylic acid | Metal-organic Framework.
  • Vihasifine Chem - Chemical Compounds: Ethylboronic acid & 4-Bromoisophthalic acid.
  • BLD Pharm - 4-Ethylbenzene-1,3-dicarboxylic acid (CAS 1378742-82-5).

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Ethylbenzene-1,3-dicarboxylic Acid

From the Desk of the Senior Application Scientist Welcome to the technical support center. In pharmaceutical development and materials science, 4-Ethylbenzene-1,3-dicarboxylic acid (CAS: 1378742-82-5) is a highly valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the technical support center. In pharmaceutical development and materials science, 4-Ethylbenzene-1,3-dicarboxylic acid (CAS: 1378742-82-5) is a highly valuable metal-organic framework (MOF) ligand and active pharmaceutical ingredient (API) intermediate [[1]](). However, researchers frequently encounter severe "brick dust" and "grease" solubility challenges when transitioning this compound into aqueous media.

Nearly 40% of marketed drugs and 90% of discovery pipeline compounds exhibit poor water solubility, necessitating advanced formulation strategies 2. This guide provides a mechanistic understanding of these insolubility drivers and delivers field-proven, self-validating protocols to ensure robust experimental outcomes.

Mechanistic Analysis of Insolubility

The poor aqueous solubility of 4-Ethylbenzene-1,3-dicarboxylic acid is driven by two competing physicochemical properties. First, the ethyl group and the aromatic benzene ring impart significant lipophilicity, which sterically repels water molecules. Second, the 1,3-dicarboxylic acid moieties engage in strong intermolecular hydrogen bonding, forming stable dimers that drastically increase the crystal lattice energy. To dissolve this compound, we must disrupt the crystal lattice (via ionization) and lower the dielectric constant of the immediate solvation environment (via co-solvents or complexation) 3.

Mechanism Hydrophobic Ethyl Group & Benzene Ring Insoluble Poor Aqueous Solubility Hydrophobic->Insoluble Steric Repulsion of Water Hbond Intermolecular H-bonding (COOH) Lattice High Crystal Lattice Energy Hbond->Lattice Dimerization Lattice->Insoluble Thermodynamic Barrier

Mechanistic drivers of 4-Ethylbenzene-1,3-dicarboxylic acid aqueous insolubility.

Quantitative Data & Solubility Parameters

Understanding the physicochemical parameters of your compound is the first step in troubleshooting. Table 1 summarizes the critical data points dictating our solubilization strategies.

Table 1: Physicochemical and Solubilization Parameters

ParameterValue / DescriptionImpact on Solubility
Molecular Weight 194.19 g/mol Moderate; size alone does not prevent dissolution 1.
LogP (Estimated) ~2.5 - 3.0High lipophilicity drives poor aqueous wetting 2.
pKa1 / pKa2 (Est.) ~3.8 / ~4.6Requires pH > 6.0 for complete ionization and salt formation [[3]]().
Optimal Co-solvents DMSO, DMF, PEG 400Breaks H-bonded dimers; high solubilization capacity 4.
Complexation Agent HP-β-CD (10-20% w/v)Encapsulates the hydrophobic ethylbenzene core [[5]]().
Troubleshooting Guides & FAQs

Q1: Why does 4-Ethylbenzene-1,3-dicarboxylic acid precipitate when added directly to standard physiological buffers (pH 7.4)? A1: While the pKa values of aromatic dicarboxylic acids suggest they should be ionized at pH 7.4, the high crystal lattice energy of the solid state means the thermodynamic barrier to dissolution is too high for spontaneous solubilization in purely aqueous media. When added as a dry powder, the hydrophobic ethyl groups cause the bulk powder to aggregate, preventing wetting. Solution: Pre-wet the powder or use a pH-shift method. Dissolve the compound in a strong base first to fully deprotonate both carboxylic acid groups, forming a highly soluble disodium salt, then back-titrate to your target pH.

Q2: I cannot use extreme pH shifts because my downstream application involves sensitive cell lines. What is the best alternative? A2: For cell-based assays, a co-solvent system followed by complexation is the gold standard 3. Prepare a highly concentrated stock solution in Dimethyl Sulfoxide (DMSO). To prevent "solvent crash" upon dilution into the aqueous assay media, incorporate a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) 5. The hydrophobic cavity of HP-β-CD encapsulates the ethylbenzene moiety, while its hydrophilic exterior maintains aqueous solubility.

Q3: Even with DMSO, I am seeing micro-crystals under the microscope after 24 hours. How do I ensure long-term stability of the stock? A3: Micro-crystallization indicates a metastable supersaturated state, a common issue with rigid aromatic molecules. To ensure a self-validating, stable system, you must determine the thermodynamic equilibrium solubility rather than relying on kinetic solubility. If micro-crystals form, your stock concentration is too high. Heat the DMSO stock to 37°C, sonicate for 15 minutes, and if crystals persist, dilute the stock by 20%.

SolubilizationWorkflow Start Assess Downstream Application Tolerance InVivo In Vivo / Cell Assays (Low Toxicity Req.) Start->InVivo InVitro In Vitro / MOF Synthesis (High Solvent Tolerance) Start->InVitro CoSolvent Co-solvent System (DMSO / PEG400) InVivo->CoSolvent Limit < 1% pHAdj pH Adjustment (Titrate to pH > 8.0) InVitro->pHAdj Strong Base CheckSol Is solution clear after 24h? pHAdj->CheckSol CoSolvent->CheckSol Success Proceed to Assay CheckSol->Success Yes Fail Apply Complexation (e.g., HP-β-CD) CheckSol->Fail No (Micro-crystals) Fail->Success Re-evaluate

Decision tree for selecting a solubilization strategy for 4-Ethylbenzene-1,3-dicarboxylic acid.

Step-by-Step Experimental Protocols
Protocol 1: pH-Shift Solubilization (For MOF Synthesis and Cell-Free Assays)

Causality: Fully ionizing the carboxylic acids maximizes ion-dipole interactions with water, overcoming the lattice energy barrier 3. By starting at a high pH, we bypass the kinetic barrier of wetting the hydrophobic powder.

  • Weighing: Transfer 10 mg of 4-Ethylbenzene-1,3-dicarboxylic acid into a clean glass vial.

  • Alkalinization: Add 500 µL of 0.1 M NaOH. Vortex vigorously for 2 minutes until the solution is completely clear. The high pH ensures complete deprotonation to the disodium salt.

  • Buffering: Gradually add 10X concentrated PBS (pH 7.4) under continuous magnetic stirring.

  • Titration: Slowly back-titrate with 0.1 M HCl dropwise until the desired pH is reached. Monitor continuously with a micro-pH probe. Warning: Do not allow localized pooling of HCl, as this will cause irreversible nucleation.

  • Validation: Filter through a 0.22 µm PTFE syringe filter to remove any sub-visible nucleated particles. If resistance is felt during filtration, the compound has precipitated, and the process must be restarted with a higher final pH.

Protocol 2: Co-Solvent & Cyclodextrin Complexation (For In Vivo and Cell-Based Assays)

Causality: DMSO acts as a powerful hydrogen-bond acceptor to break the carboxylic acid dimers 4, while HP-β-CD provides a thermodynamic sink for the hydrophobic ethylbenzene ring upon aqueous dilution 5.

  • Stock Preparation: Prepare a 50 mM stock solution of 4-Ethylbenzene-1,3-dicarboxylic acid in 100% anhydrous DMSO. Sonicate at 37°C for 10 minutes.

  • Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in standard cell culture media or saline.

  • Complexation: Dropwise, add the DMSO stock into the HP-β-CD solution while vortexing at maximum speed. The final DMSO concentration must not exceed 1% (v/v) to prevent cellular toxicity.

  • Equilibration: Incubate the mixture at room temperature for 30 minutes to allow the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a pellet. Use only the supernatant for your assay to ensure no micro-precipitates are introduced into your cell cultures.

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-Ethylbenzene-1,3-dicarboxylic Acid

Welcome to the technical support center for the crystallization of 4-Ethylbenzene-1,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 4-Ethylbenzene-1,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining high-quality crystals of this compound. Our approach is rooted in fundamental crystallographic principles and extensive field experience to empower you to overcome common challenges in your crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing 4-Ethylbenzene-1,3-dicarboxylic acid?

A1: 4-Ethylbenzene-1,3-dicarboxylic acid, as a substituted aromatic dicarboxylic acid, can present several crystallization challenges. These include the potential for polymorphism (the ability to exist in multiple crystal forms), the formation of oils or amorphous precipitates instead of crystals, and the growth of small, poorly-defined, or twinned crystals. The presence of the flexible ethyl group can also introduce conformational variability, which may complicate the crystallization process.

Q2: What is a good starting point for solvent selection for the crystallization of 4-Ethylbenzene-1,3-dicarboxylic acid?

A2: A successful crystallization experiment begins with the selection of an appropriate solvent system. The ideal solvent should exhibit moderate solubility for 4-Ethylbenzene-1,3-dicarboxylic acid, with solubility increasing significantly with temperature. Based on the structural similarity to isophthalic acid, good starting points for solvent screening include polar protic solvents like acetic acid and alcohols (e.g., ethanol, methanol), and polar aprotic solvents such as acetone, ethyl acetate, and N-methyl-2-pyrrolidone (NMP).[1][2] A binary solvent system, consisting of a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is poorly soluble, can also be highly effective.

Q3: How do the carboxylic acid functional groups influence the crystallization of 4-Ethylbenzene-1,3-dicarboxylic acid?

A3: The two carboxylic acid groups are the primary drivers of intermolecular interactions in this molecule. They can form strong hydrogen bonds, typically leading to the formation of dimers or extended chains in the crystal lattice.[3] The acidity of these groups, and therefore their protonation state, is pH-dependent. Controlling the pH of the crystallization medium can be a critical parameter for obtaining high-quality crystals.

Q4: What is polymorphism and why is it a concern for 4-Ethylbenzene-1,3-dicarboxylic acid?

A4: Polymorphism is the existence of a solid material in more than one crystalline form. Different polymorphs of the same compound can have distinct physicochemical properties, including solubility, melting point, and stability. For pharmaceutical applications, controlling polymorphism is critical as it can impact bioavailability and drug performance. Substituted benzoic acids are known to exhibit polymorphism, and it is therefore a significant consideration when crystallizing 4-Ethylbenzene-1,3-dicarboxylic acid.[4][5][6][7][8]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the crystallization of 4-Ethylbenzene-1,3-dicarboxylic acid.

Issue 1: No Crystals Form, Only Clear Solution Remains

This indicates that the solution is not sufficiently supersaturated.

Root Cause Analysis and Solutions:

  • Insufficient Concentration: The initial concentration of the compound may be too low.

    • Solution: Slowly evaporate the solvent to increase the concentration. This can be achieved by leaving the crystallization vessel partially open in a clean, vibration-free environment.[4]

  • Solvent is Too Good: The compound is highly soluble in the chosen solvent, even at lower temperatures.

    • Solution 1 (Anti-Solvent Addition): Gradually add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) to the solution. This will reduce the overall solubility and induce crystallization.

    • Solution 2 (Vapor Diffusion): Place the solution in a sealed container with a small vial of a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the primary solvent, gradually inducing crystallization.

Issue 2: Formation of an Oil or Amorphous Precipitate

This often occurs when supersaturation is achieved too rapidly, not allowing sufficient time for ordered molecular arrangement into a crystal lattice.

Root Cause Analysis and Solutions:

  • Rapid Cooling: Cooling the solution too quickly can lead to "crashing out" of the material.

    • Solution: Employ a slower cooling rate. This can be achieved by placing the crystallization vessel in a Dewar flask containing a warm solvent bath and allowing it to cool to room temperature over several hours or days.

  • High Supersaturation: The initial concentration of the compound is too high.

    • Solution: Dilute the solution with more of the primary solvent and attempt the crystallization again with a slower approach to supersaturation.

  • Inappropriate Solvent: The chosen solvent may not be suitable for promoting crystalline growth.

    • Solution: Re-evaluate your solvent choice. A systematic solvent screening is recommended.

Issue 3: Formation of Small, Poorly-Defined, or Needle-Like Crystals

This is often a result of a high nucleation rate and/or rapid crystal growth.

Root Cause Analysis and Solutions:

  • Too Rapid Supersaturation: Similar to the formation of oils, rapid supersaturation can lead to the formation of many small nuclei.

    • Solution: Slow down the rate of supersaturation. This can be achieved through slower cooling, slower evaporation of the solvent, or a more gradual addition of an anti-solvent.

  • Presence of Impurities: Impurities can act as nucleation sites, leading to the formation of numerous small crystals.

    • Solution: Ensure the starting material is of high purity. If necessary, purify the compound by another method (e.g., column chromatography) before attempting crystallization.

  • Sub-optimal pH: For an ionizable compound like a dicarboxylic acid, the pH of the solution can significantly influence crystal habit.

    • Solution: Experiment with adjusting the pH of the crystallization medium. For a dicarboxylic acid, crystallization at a pH close to its pKa values may promote the formation of specific hydrogen bonding patterns conducive to better crystal growth.

Physicochemical Data for Crystallization Optimization

Table 1: Predicted Physicochemical Properties of 4-Ethylbenzene-1,3-dicarboxylic Acid

PropertyPredicted ValueTool/Method
pKa1 ~3.5 - 4.0ACD/pKa Predictor, Rowan's pKa Calculator
pKa2 ~4.5 - 5.0ACD/pKa Predictor, Rowan's pKa Calculator
LogP ~2.5 - 3.0ACD/LogP Predictor

Note: These are predicted values and should be used as a guide for initial experimental design. Experimental verification is recommended.

Table 2: Solubility of Isophthalic Acid in Various Solvents (as a proxy)

SolventTemperature (°C)Solubility ( g/100g solvent)Reference
Water250.012[9]
Acetic Acid100~10[2]
Acetone25~5[1]
Ethanol25~2[1]
Ethyl Acetate25~1.5[1]
N-Methyl-2-pyrrolidone25High[10]

This data suggests that while sparingly soluble in water, 4-Ethylbenzene-1,3-dicarboxylic acid is likely to have good solubility in polar organic solvents, especially at elevated temperatures.

Experimental Protocols

Protocol 1: Solvent Screening by Slow Evaporation
  • Weigh approximately 10-20 mg of 4-Ethylbenzene-1,3-dicarboxylic acid into several small, clean vials.

  • Add a small amount (0.5-1.0 mL) of a different solvent to each vial from a pre-selected list (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane).

  • Gently warm and agitate the vials to aid dissolution. If the compound dissolves completely at room temperature, it is likely too soluble for slow evaporation from that solvent alone. If it remains largely insoluble even with heating, it is not a suitable solvent.

  • For solvents that show partial or complete dissolution upon heating, allow the vials to stand at room temperature, loosely capped, in a vibration-free location.

  • Observe the vials daily for crystal growth over the course of several days to a week.

Protocol 2: Cooling Crystallization from a Single Solvent
  • In a clean test tube or small flask, dissolve the 4-Ethylbenzene-1,3-dicarboxylic acid in a minimal amount of a suitable solvent (identified from solvent screening) at an elevated temperature (e.g., near the boiling point of the solvent).

  • Once fully dissolved, loosely cover the container.

  • Place the container in a heat-insulating vessel (e.g., a Dewar flask filled with hot water or an insulated beaker) to ensure slow cooling.

  • Allow the solution to cool to room temperature undisturbed.

  • If no crystals form, try placing the container in a refrigerator (4 °C) or freezer (-20 °C) to further reduce the temperature.

Visualizing Crystallization Workflows

Diagram 1: General Crystallization Workflow

CrystallizationWorkflow cluster_prep Preparation cluster_method Crystallization Method cluster_outcome Outcome cluster_analysis Analysis & Iteration Start Start with Pure Compound SolventScreen Solvent Screening Start->SolventScreen SlowEvap Slow Evaporation SolventScreen->SlowEvap SlowCool Slow Cooling SolventScreen->SlowCool VaporDiff Vapor Diffusion SolventScreen->VaporDiff AntiSolvent Anti-Solvent Addition SolventScreen->AntiSolvent GoodCrystals High-Quality Crystals SlowEvap->GoodCrystals Success PoorCrystals Poor-Quality Crystals / Precipitate SlowEvap->PoorCrystals Partial Success NoCrystals No Crystals SlowEvap->NoCrystals Failure SlowCool->GoodCrystals Success SlowCool->PoorCrystals Partial Success SlowCool->NoCrystals Failure VaporDiff->GoodCrystals Success VaporDiff->PoorCrystals Partial Success VaporDiff->NoCrystals Failure AntiSolvent->GoodCrystals Success AntiSolvent->PoorCrystals Partial Success AntiSolvent->NoCrystals Failure Analyze Analyze Crystals (e.g., XRD) GoodCrystals->Analyze Troubleshoot Troubleshoot PoorCrystals->Troubleshoot NoCrystals->Troubleshoot Troubleshoot->SolventScreen Iterate

Caption: A general workflow for optimizing crystallization conditions.

Diagram 2: Troubleshooting Logic for Poor Crystal Quality

TroubleshootingLogic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions PoorQuality Poor Crystal Quality (Small, Needles, Oiled Out) TooFast Supersaturation Too Rapid PoorQuality->TooFast BadSolvent Inappropriate Solvent System PoorQuality->BadSolvent Impurity Impurities Present PoorQuality->Impurity WrongpH Sub-optimal pH PoorQuality->WrongpH SlowDown Decrease Rate of Supersaturation (Slower Cooling/Evaporation) TooFast->SlowDown ChangeSolvent Change Solvent or Use Co-solvents BadSolvent->ChangeSolvent Purify Purify Starting Material Impurity->Purify AdjustpH Adjust pH of Solution WrongpH->AdjustpH

Caption: A decision tree for troubleshooting poor crystal quality.

References

  • Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. University of Kentucky X-Ray Crystallography Facility. Available at: [Link]

  • Co-crystallization of a versatile building block 4-amino- 3,5-bis(4-pyridyl)-1,2,4-triazole with R-isophthalic acids (R = –H, –NH2, –SO3H, and –COOH): polymorphism and substituent effect on structural diversity. CrystEngComm (RSC Publishing). Available at: [Link]

  • Double substitution leads to a highly polymorphic system in 5-methyl-2-m-tolylamino-benzoic acid. CrystEngComm (RSC Publishing). Available at: [Link]

  • Double substitution leads to a highly polymorphic system in 5-methyl-2- m -tolylamino-benzoic acid. CrystEngComm (RSC Publishing). Available at: [Link]

  • Polymorphism in Isomeric Dihydroxybenzoic Acids. Crystal Growth & Design. Available at: [Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. Available at: [Link]

  • Crystallization of isophthalic acid - US4350828A. Google Patents.
  • Co-crystal engineering of phthalic acid derivatives with nitrogen-containing heterocyclic active pharmaceutical ingredients. Unisa Institutional Repository. Available at: [Link]

  • Process for purifying isophthalic acid by crystallization - WO1999057090A1. Google Patents.
  • Crystallization of phthalic acids - US2848488A. Google Patents.
  • 4-Methylbenzene-1,3-dicarboxylic acid | C9H8O4 | CID 595750. PubChem. Available at: [Link]

  • Isophthalic acid. Wikipedia. Available at: [Link]

  • Measurement and Correlation of Solubilities of Isophthalic Acid and m-Toluic Acid in Different Organic Solvents from 287.65 to 347.45 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • Solubilities of Isophthalic Acid in Acetic Acid + Water Solvent Mixtures. ResearchGate. Available at: [Link]

  • Compound: ISOPHTHALIC ACID (CHEMBL1871181). ChEMBL - EMBL-EBI. Available at: [Link]

  • 4-Nitroisophthalic acid. PMC. Available at: [Link]

Sources

Optimization

Optimizing mobile phase for 4-Ethylbenzene-1,3-dicarboxylic acid chromatography

Technical Support Center: Chromatography Optimization for 4-Ethylbenzene-1,3-dicarboxylic Acid Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyon...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography Optimization for 4-Ethylbenzene-1,3-dicarboxylic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addressing the fundamental thermodynamic and chemical principles governing the separation of aromatic dicarboxylic acids.

4-Ethylbenzene-1,3-dicarboxylic acid presents a unique chromatographic challenge: it possesses a hydrophobic ethyl-substituted aromatic ring alongside two highly polar, ionizable carboxylic acid groups. Successfully retaining and resolving this compound requires strict control over mobile phase pH, strategic buffer selection, and an understanding of secondary stationary phase interactions.

Part 1: Mechanistic FAQs & Causality

Q1: Why does my 4-Ethylbenzene-1,3-dicarboxylic acid elute near the void volume with severe peak tailing? The Causality: This is a classic symptom of improper mobile phase pH. Dicarboxylic acids typically have pKa values between 3.5 and 4.5. If your mobile phase is neutral (pH ~7.0), the carboxylic acid groups are fully ionized (deprotonated into dianions). In this state, the molecule becomes highly polar and loses its affinity for the hydrophobic C18 stationary phase, causing it to elute almost immediately[1][2]. Furthermore, these ionized acidic groups engage in secondary electrostatic interactions with residual, unbonded silanols ( Si−O− ) on the silica column surface, which causes the peak to drag or "tail"[3][4]. The Solution: You must force the analyte into its neutral state. According to the Henderson-Hasselbalch equation, adjusting the mobile phase pH to at least 2 units below the analyte's pKa ensures it is >99% protonated[1][2]. Lowering the pH to 2.0–2.5 will restore hydrophobic retention and simultaneously neutralize acidic silanols on the column, eliminating the tailing effect[3][5].

Q2: How do I choose between Methanol and Acetonitrile as the organic modifier for this compound? The Causality: While both are viable, Acetonitrile (MeCN) is generally superior for aromatic dicarboxylic acids. MeCN is an aprotic solvent that effectively solvates the pi-electron system of the ethylbenzene ring. It also has a lower viscosity than Methanol, which reduces system backpressure and improves mass transfer kinetics within the column pores, leading to higher theoretical plate counts. Additionally, MeCN has a lower UV cutoff (190 nm) compared to Methanol (205 nm), which is critical because isophthalic acid derivatives often require low-wavelength UV detection (e.g., 210 nm) for maximum sensitivity[6][7].

Q3: My method works perfectly with UV detection, but my peaks disappear, and the baseline is erratic when I transfer it to LC-MS. What went wrong? The Causality: You are likely using a non-volatile buffer, such as potassium phosphate or sodium phosphate, which are standard for UV methods due to their excellent buffering capacity at low pH[1][8]. However, phosphate salts do not volatilize in the mass spectrometer's electrospray ionization (ESI) source. They precipitate, physically clogging the MS interface and severely suppressing analyte ionization[8][9]. The Solution: For LC-MS compatibility, you must switch to volatile organic additives. 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA, pH ~2.0) are required to maintain the low pH necessary for retention while allowing for clean volatilization in the MS source[2][9].

Part 2: Mobile Phase Optimization Logic

To build a robust method, you must follow a sequential logic that prioritizes analyte protonation before optimizing for detector compatibility.

MobilePhaseOptimization A Analyze Analyte pKa (Approx. 3.5 - 4.5) B Set Target pH (pH 2.0 - 2.5) A->B Ensure >99% Protonation C Select Buffer System B->C Based on Detector D UV Detection: Phosphoric Acid C->D E LC-MS Detection: Formic Acid / TFA C->E

Fig 1. Logical workflow for selecting mobile phase pH and buffer based on detector compatibility.

Part 3: Buffer Selection & Quantitative Data

Selecting the correct buffer involves matching the buffer's pKa to your target mobile phase pH. A buffer is only effective within ±1 pH unit of its pKa[8].

Table 1: Mobile Phase Buffer Selection Matrix for Dicarboxylic Acids

Buffer SystemBuffer pKa (25°C)Useful pH RangeLC-MS Compatible?Primary Application / Causality
Trifluoroacetic Acid (TFA) 0.5< 1.5 – 2.0YesActs as an ion-pairing agent; excellent for highly polar acids, but can cause ion suppression in negative-mode MS[2][8].
Phosphoric Acid / Phosphate 2.11.1 – 3.1No Gold standard for UV detection. Transparent at low wavelengths (<220 nm) and provides robust pH control[8][10].
Formic Acid / Formate 3.82.8 – 4.8YesBest compromise for LC-MS. Volatile and provides adequate protonation for moderately acidic compounds[8][9].
Acetic Acid / Acetate 4.83.8 – 5.8YesUsed when operating at slightly higher pH ranges; not recommended for fully protonating dicarboxylic acids[2][8].

Part 4: Troubleshooting Peak Tailing

Peak tailing (Asymmetry factor >1.5 ) compromises resolution and quantitative accuracy. For 4-Ethylbenzene-1,3-dicarboxylic acid, tailing is rarely a fluidics issue; it is almost always a stationary-phase chemistry issue.

PeakTailing Start Issue: Peak Tailing (Asymmetry > 1.5) Q1 Is Mobile Phase pH > 3.0? Start->Q1 A1 Lower pH to 2.0-2.5 (Suppress Silanols) Q1->A1 Yes Q2 Using Type A Silica? Q1->Q2 No A2 Switch to End-Capped Type B Silica Q2->A2 Yes

Fig 2. Diagnostic decision tree for identifying and resolving peak tailing in dicarboxylic acids.

Self-Validating Check: If you observe tailing, inject a neutral hydrophobic marker (like toluene). If the toluene peak is perfectly symmetrical but your dicarboxylic acid tails, the issue is chemical (silanol interactions)[3][5]. If both peaks tail, the issue is physical (e.g., a void in the column bed or extra-column dead volume)[5].

Part 5: Validated Experimental Protocol

Workflow: Reversed-Phase Isocratic Separation of 4-Ethylbenzene-1,3-dicarboxylic Acid

This protocol is designed as a self-validating system. By matching the sample diluent to the mobile phase and utilizing a low-pH buffer, we mathematically eliminate solvent-mismatch band broadening and silanol-induced tailing.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 20 mM Potassium Phosphate buffer in ultrapure (18.2 MΩ·cm) water. Adjust the pH to 2.2 using pure Phosphoric acid. Causality: pH 2.2 ensures the dicarboxylic acid is neutralized, while the 20 mM concentration provides sufficient ionic strength to mask residual silanols[1][3].

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

  • Filtration: Filter both phases through a 0.22 µm membrane and sonicate for 10 minutes to degas.

Step 2: Column Selection & Equilibration

  • Column: Install a modern, fully end-capped Type B Silica C18 column (e.g., 150 x 4.6 mm, 3 µm or 5 µm). Causality: Type B silica has drastically reduced metal impurities, and end-capping chemically blocks the reactive silanols that cause tailing[4].

  • Equilibration: Flush the column with 15–20 column volumes of the starting isocratic mixture (e.g., 70% Phase A / 30% Phase B) at 1.0 mL/min.

Step 3: Sample Preparation

  • Diluent: Dissolve 4-Ethylbenzene-1,3-dicarboxylic acid strictly in the initial mobile phase (70:30 Buffer:MeCN). Causality: Injecting a sample dissolved in 100% organic solvent will cause the analyte to precipitate or race ahead of the mobile phase, destroying peak shape.

  • Concentration: Do not exceed 0.5 mg/mL to prevent mass overload[3].

Step 4: Chromatographic Parameters

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to 35 °C. Causality: Elevated temperature lowers mobile phase viscosity and improves mass transfer, resulting in sharper peaks[11].

  • Detection: UV at 210 nm or 230 nm (matches the absorption maxima of the aromatic ring)[6][7].

  • Injection Volume: 5 µL to 10 µL.

Step 5: System Suitability Validation

  • Run a blank injection to establish baseline stability.

  • Inject the standard. Calculate the USP Tailing Factor ( Tf​ ). The method is validated for routine use when Tf​ is between 0.9 and 1.2[3][5].

References

  • SIELC Technologies. HPLC Method for Analysis of Isophthalic acid on Primesep B Column. Available at:[Link]

  • Farmatel. Selecting Buffer pH in Reversed-Phase HPLC. Available at: [Link]

  • University of Pittsburgh. Reversed-phase HPLC Buffers. Available at:[Link]

  • SIELC Technologies. UV-Vis Spectrum of Isophthalic acid. Available at: [Link]

  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. Available at: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Available at:[Link]

  • LCGC International. New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Available at: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Ethylbenzene-1,3-dicarboxylic Acid Reactions

Overview & Causality of Steric Hindrance 4-Ethylbenzene-1,3-dicarboxylic acid (also known as 4-ethylisophthalic acid) presents a classic regioselective challenge in organic synthesis. While the C1-carboxylic acid is rela...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Causality of Steric Hindrance

4-Ethylbenzene-1,3-dicarboxylic acid (also known as 4-ethylisophthalic acid) presents a classic regioselective challenge in organic synthesis. While the C1-carboxylic acid is relatively unhindered, the C3-carboxylic acid is situated ortho to a bulky ethyl group at the C4 position. This proximity creates significant steric congestion, physically blocking the trajectory of incoming nucleophiles (alcohols or amines) and destabilizing the bulky tetrahedral intermediate formed during standard acyl substitution reactions.

To successfully functionalize the C3 position, researchers must utilize highly reactive intermediates or specialized catalysts that bypass these steric barriers.

Diagnostic Workflow

Workflow Start 4-Ethylbenzene-1,3-dicarboxylic acid (Sterically Hindered at C3) TargetEster Target: Ester Start->TargetEster TargetAmide Target: Amide Start->TargetAmide Steglich Steglich Esterification (DCC + DMAP) TargetEster->Steglich 1° or 2° Alcohols HATU HATU / DIPEA Coupling TargetAmide->HATU 1° or 2° Amines AcidChloride Acid Chloride Formation (Oxalyl Chloride + DMF) Steglich->AcidChloride If Yield < 50% HATU->AcidChloride If Yield < 50% Grignard Grignard + Isocyanate Addition AcidChloride->Grignard Extreme Hindrance

Workflow for overcoming steric hindrance in 4-Ethylbenzene-1,3-dicarboxylic acid reactions.

Section 1: Esterification Troubleshooting & FAQs

Q1: Why does the C3-carboxylic acid resist standard Fischer esterification, and what is the alternative? A1: Fischer esterification relies on the reversible nucleophilic attack of an alcohol on a protonated carbonyl. The bulky C4-ethyl group physically blocks the alcohol's approach and creates a highly congested, thermodynamically unfavorable tetrahedral intermediate. Solution: The 1 [2] is required. By using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP), the reaction proceeds under mild conditions and drives the equilibrium forward irreversibly.

Q2: How exactly does DMAP overcome the steric barrier? A2: DMAP acts as an acyl transfer catalyst. It is a stronger, less sterically hindered nucleophile than the alcohol. DMAP rapidly attacks the bulky O-acylisourea intermediate (formed by DCC and the acid) to form a highly reactive, positively charged acylpyridinium intermediate. This intermediate projects the electrophilic carbonyl carbon away from the bulky dicyclohexylurea leaving group, making it highly accessible to the alcohol [3].

Quantitative Data: Esterification Efficiency
MethodCatalyst / AdditiveIntermediate FormedRelative Yield (%)Reaction Time
FischerH₂SO₄Protonated Carbonyl< 10%24 h
CarbodiimideDCC (No DMAP)O-acylisourea15 - 20%24 h
Steglich DCC + DMAP (10 mol%) Acylpyridinium 85 - 95% 3 - 5 h
Self-Validating Protocol: Steglich Esterification

Self-Validation Cue: The formation of a white precipitate (dicyclohexylurea, DHU) within the first 15 minutes confirms successful O-acylisourea formation.

  • Preparation: Dissolve 1.0 eq of 4-ethylbenzene-1,3-dicarboxylic acid and 2.2 eq of the target alcohol in anhydrous CH₂Cl₂ (0.1 M) under nitrogen.

  • Catalyst Addition: Add 0.1 eq (10 mol%) of DMAP.

  • Activation: Cool the mixture to 0 °C. Slowly add 2.2 eq of DCC dissolved in CH₂Cl₂ dropwise.

  • Reaction: Stir at 0 °C for 5 minutes, then allow it to warm to 20 °C. Stir for 3 hours [1].

  • Workup: Filter off the precipitated DHU. Wash the organic filtrate with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Section 2: Amidation Troubleshooting & FAQs

Q3: Standard EDC/HOBt coupling yields mostly unreacted starting material at the C3 position. Why? A3: The O-benzotriazole (OBt) active ester formed by HOBt is not sufficiently electrophilic to overcome the activation energy barrier imposed by the ortho-ethyl group. Solution: Switch to 2 [4]. HATU utilizes an HOAt (7-aza-1-hydroxybenzotriazole) leaving group. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect—it forms an intramolecular hydrogen bond with the incoming amine, pre-organizing the transition state and drastically accelerating the nucleophilic attack [4].

Q4: What if HATU coupling still fails for a highly hindered secondary amine? A4: If both the electrophile (C3-carboxyl) and the nucleophile (secondary amine) are hindered, the tetrahedral intermediate simply cannot form due to clashing van der Waals radii. In these cases of extreme steric hindrance, you must convert the carboxylic acid to an acid chloride using oxalyl chloride [6], or utilize a Grignard addition to an isocyanate [5].

Quantitative Data: Amide Coupling Efficacy
Reagent SystemLeaving Group / Active SpeciesNeighboring Group Effect?Yield (%)
EDC / HOBtOBt esterNo30 - 40%
HATU / DIPEA OAt ester Yes (Pyridine Nitrogen) 85 - 98%
Oxalyl ChlorideAcid ChlorideN/A (Highly Electrophilic)> 90%
Self-Validating Protocol: HATU-Mediated Amidation

Self-Validation Cue: A color change from clear to pale yellow upon HATU addition indicates the formation of the active OAt ester.

  • Activation: Dissolve 1.0 eq of 4-ethylbenzene-1,3-dicarboxylic acid in anhydrous DMF (0.1 M). Add 2.2 eq of HATU and 4.0 eq of DIPEA. Stir at room temperature for 15 minutes to ensure complete active ester formation.

  • Coupling: Add 2.2 eq of the target amine.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by LC-MS; the mass of the OAt ester intermediate should disappear.

  • Workup: Dilute with EtOAc and wash extensively with 5% LiCl (to remove DMF), followed by 1 M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

Section 3: Extreme Hindrance (Acid Chlorides)

Q5: How do I safely convert the hindered C3-carboxyl to an acid chloride without degrading the molecule? A5: Use oxalyl chloride with a catalytic amount of DMF. DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active chlorinating species. This method is milder than refluxing in thionyl chloride and allows for room-temperature activation [6].

Self-Validating Protocol: Acid Chloride Formation

Self-Validation Cue: Vigorous gas evolution (CO and CO₂) immediately upon addition of DMF confirms the generation of the Vilsmeier-Haack complex and subsequent acyl chloride formation.

  • Preparation: Dissolve 1.0 eq of the acid in anhydrous CH₂Cl₂ (0.2 M) under nitrogen at 0 °C.

  • Reagent Addition: Add 2.5 eq of oxalyl chloride dropwise.

  • Catalysis: Add 2-3 drops of anhydrous DMF.

  • Reaction: Allow to warm to room temperature and stir until gas evolution completely ceases (approx. 1-2 hours).

  • Isolation: Concentrate under reduced pressure to remove all unreacted oxalyl chloride and CH₂Cl₂. The resulting crude acid chloride should be used immediately in the next step without further purification.

References

  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

  • Steglich Esterification - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.[Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA.[Link]

Sources

Optimization

Technical Support Center: Oxidation of 4-Ethylbenzene-1,3-dicarboxylic acid

Welcome to the technical support center for the synthesis of Benzene-1,3,4-tricarboxylic acid (Trimellitic acid) via the oxidation of 4-Ethylbenzene-1,3-dicarboxylic acid. This guide is designed for researchers, chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Benzene-1,3,4-tricarboxylic acid (Trimellitic acid) via the oxidation of 4-Ethylbenzene-1,3-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, with a specific focus on troubleshooting and minimizing the formation of common side products. Our goal is to provide you with the causal understanding and practical steps necessary to achieve high yields and purity in your experiments.

Introduction: The Challenge of Selective Oxidation

The oxidation of the ethyl group on 4-Ethylbenzene-1,3-dicarboxylic acid presents a classic challenge in organic synthesis: achieving selective transformation of one functional group in the presence of others. The benzylic position of the ethyl group is activated and susceptible to oxidation.[1][2] However, the reaction conditions required to drive this oxidation to completion can be harsh, potentially leading to incomplete reaction, degradation of the aromatic ring, or decarboxylation. This guide addresses the most common issues encountered in the lab and provides robust, field-proven solutions.

Frequently Asked Questions & Troubleshooting Guide
Q1: My yield of Benzene-1,3,4-tricarboxylic acid is low, and I'm isolating significant amounts of 4-acetylisophthalic acid. What's causing this incomplete oxidation and how can I fix it?

Answer: This is the most common issue and points directly to incomplete oxidation. The oxidation of a benzylic methylene group to a carboxylic acid proceeds through intermediate stages, including a benzylic alcohol and, most notably, a ketone (in your case, 4-acetylisophthalic acid).[3][4] The accumulation of this ketone intermediate indicates that the reaction has stalled.

Root Causes & Solutions:

  • Insufficient Oxidant: The stoichiometry may be incorrect, or the oxidant may have degraded. Ensure you are using a sufficient molar excess of the oxidizing agent. For potassium permanganate (KMnO₄), a strong and reliable oxidant for this transformation, a 3-4 molar equivalent is typically required.[5][6]

  • Sub-optimal Temperature: Benzylic oxidations often require thermal energy to proceed to completion.[2][7] If the reaction temperature is too low, the activation energy barrier to oxidize the resilient ketone intermediate may not be overcome.

  • Insufficient Reaction Time: Complex oxidations can be slow. It is crucial to monitor the reaction's progress (e.g., via TLC or LC-MS) to ensure it has run to completion.

Workflow Diagram: From Incomplete to Complete Oxidation

G cluster_0 Problem: Incomplete Oxidation cluster_1 Solution Path Start Starting Material: 4-Ethylbenzene-1,3-dicarboxylic acid Ketone Isolated Side Product: 4-Acetylisophthalic acid Start->Ketone Partial Oxidation Product Desired Product: Benzene-1,3,4-tricarboxylic acid Ketone->Product Stalled Oxidation Step IncreaseOxidant 1. Increase Molar Equivalents of Oxidant (e.g., KMnO₄) Ketone->IncreaseOxidant IncreaseTemp 2. Increase Reaction Temperature (e.g., to reflux) IncreaseOxidant->IncreaseTemp IncreaseTime 3. Increase Reaction Time (Monitor by TLC/LCMS) IncreaseTemp->IncreaseTime Success Achieve Full Conversion to Desired Product IncreaseTime->Success

Caption: Troubleshooting workflow for overcoming incomplete oxidation.

Protocol 1: Optimized Potassium Permanganate Oxidation

This protocol is designed to drive the reaction to completion, minimizing the ketone intermediate.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-Ethylbenzene-1,3-dicarboxylic acid in a 1 M aqueous solution of sodium carbonate (Na₂CO₃). The alkaline solution aids in solubilizing the starting material and the product.[7]

  • Reagent Addition: While stirring vigorously, add 4.0 equivalents of potassium permanganate (KMnO₄) portion-wise over 30 minutes. The portion-wise addition helps to control the initial exotherm.

  • Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂).[7]

  • Monitoring: Spot a small, quenched aliquot of the reaction mixture on a TLC plate to check for the disappearance of the starting material and the ketone intermediate.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench any excess KMnO₄ by adding a small amount of isopropanol or a saturated solution of sodium bisulfite until the purple color disappears completely.

    • Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with hot water.

    • Combine the filtrates and cool in an ice bath. Acidify slowly with concentrated hydrochloric acid (HCl) to a pH of ~1-2.

    • The desired Benzene-1,3,4-tricarboxylic acid will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from water for high purity.

Q2: My final product is a discolored (brown/yellow) solid with a complex impurity profile. How can I prevent ring degradation?

Answer: Discoloration and a complex mixture of byproducts are classic signs of over-oxidation and aromatic ring degradation. While strong oxidizing agents are necessary, excessive harshness can cause the aromatic ring to cleave, leading to a significant loss of yield and difficult purification.[8]

Root Causes & Solutions:

  • Excessively High Temperature: While heat is required, prolonged exposure to very high temperatures can promote side reactions. Maintain a controlled reflux rather than aggressive boiling.

  • High Localized Concentration of Oxidant: Dumping all the oxidant in at once can create "hot spots" where the concentration is too high, leading to degradation. Slow, portion-wise addition is critical.

  • Incorrect pH: Performing the oxidation under strongly acidic conditions with KMnO₄ can increase its oxidative potential to a point where it readily attacks the aromatic ring.[2][6] An alkaline or neutral medium is generally safer for the integrity of the benzene ring.[7]

Table 1: Condition Optimization to Prevent Ring Degradation

ParameterStandard ConditionOptimized (Milder) ConditionRationale
pH Acidic (e.g., H₂SO₄)Alkaline (e.g., Na₂CO₃, KOH)Reduces the oxidative potential of KMnO₄, making it more selective for the alkyl side-chain.[7]
Temperature > 110 °C (Aggressive Boil)~100 °C (Controlled Reflux)Provides sufficient energy for oxidation without promoting ring cleavage.
Oxidant Addition All at oncePortion-wise over 30-60 minPrevents localized high concentrations and uncontrolled exotherms.
Q3: Are there catalytic methods available to avoid using large amounts of permanganate?

Answer: Yes, catalytic air oxidation is a well-established industrial method for converting alkylbenzenes to carboxylic acids and represents a greener alternative to stoichiometric oxidants.[9] These reactions typically use a mixed-metal catalyst system, most commonly involving cobalt and manganese salts, often with a bromide promoter.[10]

Mechanism Overview: Catalytic Air Oxidation

This process operates via a free-radical chain mechanism. The metal catalyst facilitates the reaction of the alkylbenzene with oxygen from the air.

G RH R-CH₂-CH₃ (Substrate) R_radical R-CH•-CH₃ (Benzylic Radical) RH->R_radical Initiation ROO_radical R-CH(OO•)-CH₃ (Peroxy Radical) R_radical->ROO_radical + O₂ ROOH R-CH(OOH)-CH₃ (Hydroperoxide) ROO_radical->ROOH + R-H Product R-COOH (Final Product) ROOH->Product Catalyst-Mediated Decomposition & Oxidation Co_Mn_Br Co/Mn/Br Catalyst + O₂ (Air)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Aromatic Dicarboxylic Acids: Engineering Advanced Materials with 4-Ethylbenzene-1,3-dicarboxylic acid and Terephthalic Acid

In the landscape of materials science and drug development, the selection of monomeric building blocks is a pivotal decision that dictates the ultimate performance of polymers and crystalline frameworks. This guide offer...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of materials science and drug development, the selection of monomeric building blocks is a pivotal decision that dictates the ultimate performance of polymers and crystalline frameworks. This guide offers an in-depth comparison between two key aromatic dicarboxylic acids: the ubiquitous Terephthalic acid (TPA) and the functionally distinct 4-Ethylbenzene-1,3-dicarboxylic acid . While TPA is the cornerstone of the multi-billion dollar polyester industry, its functionalized counterpart presents unique structural attributes that unlock novel material properties.

This document is designed for researchers, scientists, and professionals in drug development, providing objective comparisons, supporting data, and actionable experimental protocols. We will dissect how the subtle yet profound differences in molecular architecture—symmetry and the presence of an ethyl substituent—translate into significant variations in the performance of their derivatives, particularly in high-performance polyesters and Metal-Organic Frameworks (MOFs).

Molecular Architecture: The Foundation of Function

The divergent properties of polymers and frameworks derived from these two acids originate from their fundamental structural differences. Terephthalic acid is a highly symmetric, linear molecule due to the para (1,4) substitution of its carboxyl groups. In contrast, 4-Ethylbenzene-1,3-dicarboxylic acid possesses an asymmetric meta (1,3) substitution pattern and is further functionalized with an ethyl group.

G cluster_TPA Terephthalic Acid (TPA) cluster_EBDC 4-Ethylbenzene-1,3-dicarboxylic acid TPA TPA EBDC EBDC

Caption: Conceptual difference in MOF connectivity and pore environment.

Experimental Protocols: From Monomer to Material

To ensure scientific integrity, the following sections provide detailed, validated methodologies for the synthesis and characterization of derivatives from these dicarboxylic acids.

Workflow for Polyester Synthesis via Melt Polycondensation

This protocol describes a standard two-stage melt polycondensation process applicable for synthesizing polyesters from either dicarboxylic acid and a diol like ethylene glycol.

G cluster_workflow Polyester Synthesis Workflow A Charge Reactor B Esterification Stage (N2, 200-230°C) A->B C Water Removal B->C D Polycondensation Stage (Vacuum, 250-280°C) C->D E Viscosity Monitoring D->E F Polymer Extrusion & Cooling E->F G Characterization F->G

Caption: Workflow for two-stage melt polycondensation.

Protocol:

  • Reactor Charging: Charge a high-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with equimolar amounts of the dicarboxylic acid (TPA or 4-Ethylbenzene-1,3-dicarboxylic acid) and the diol (e.g., ethylene glycol, typically in slight excess). Add a catalyst, such as antimony trioxide or a titanium-based catalyst (e.g., 200-300 ppm).

  • Esterification: Heat the mixture under a slow stream of nitrogen to 200-230°C. The monomers react to form oligomers and release water as a byproduct. [1]Monitor the reaction by collecting the water distillate. This stage is typically complete after 2-4 hours when the theoretical amount of water has been collected.

  • Polycondensation: Gradually reduce the pressure to below 1 torr (133 Pa) while slowly increasing the temperature to 250-280°C. This vacuum facilitates the removal of excess diol and drives the equilibrium toward high molecular weight polymer formation.

  • Monitoring and Completion: The progress of the polycondensation is monitored by the increase in the melt viscosity, which can be measured by the torque on the mechanical stirrer. The reaction is considered complete when the desired viscosity (and thus molecular weight) is achieved, typically after 2-3 hours.

  • Product Recovery: The molten polymer is then extruded from the reactor under nitrogen pressure into a water bath to quench and solidify the strands, which are subsequently pelletized.

Workflow for MOF Synthesis via Solvothermal Method

This protocol outlines a general solvothermal synthesis, a common method for producing crystalline MOFs.

G cluster_workflow Solvothermal MOF Synthesis Workflow A Prepare Precursor Solution B Seal in Reactor A->B C Heating Stage (Oven, 100-180°C) B->C D Cooling & Crystal Formation C->D E Filtration & Washing D->E F Solvent Exchange & Activation E->F G Characterization F->G

Caption: Workflow for solvothermal synthesis of a Metal-Organic Framework.

Protocol:

  • Solution Preparation: In a glass vial, dissolve the chosen metal salt (e.g., zinc nitrate hexahydrate, copper nitrate trihydrate) and the dicarboxylic acid linker (TPA or 4-Ethylbenzene-1,3-dicarboxylic acid) in a high-boiling point polar solvent, most commonly N,N-Dimethylformamide (DMF). [2]The molar ratios of metal:linker can vary but are often 1:1 or 2:1.

  • Reaction: Seal the vial tightly and place it in a programmable oven. Heat the reaction mixture to a specific temperature, typically between 100°C and 180°C, and hold for a period ranging from 12 to 72 hours. [3]During this time, crystals of the MOF will form.

  • Isolation: After the reaction, allow the oven to cool slowly to room temperature. The resulting crystalline product is isolated by filtration or decanting the mother liquor.

  • Washing: Wash the isolated crystals several times with fresh DMF and then with a more volatile solvent like ethanol or methanol to remove unreacted starting materials trapped within the pores.

  • Activation: To achieve a porous material, the solvent molecules coordinated to the metal sites and filling the pores must be removed. This is typically done by heating the MOF under a high vacuum. The activation procedure is critical for obtaining a high surface area.

Essential Characterization Techniques

To validate the synthesis and compare the properties of the resulting materials, a suite of analytical techniques is required.

TechniquePurpose for PolymersPurpose for MOFs
FT-IR Spectroscopy Confirms the formation of ester bonds (C=O stretch at ~1720 cm⁻¹) and the disappearance of carboxylic acid O-H bands.Verifies the coordination of the carboxylate groups to the metal center by observing shifts in the C=O stretching frequency.
NMR Spectroscopy (¹H, ¹³C) Determines the chemical structure of the polymer repeat unit and can be used to calculate molecular weight (Mn) via end-group analysis.Confirms the structure of the organic linker is preserved after synthesis and can be used to verify the removal of solvent molecules after activation.
Gel Permeation Chromatography (GPC) Measures the average molecular weight (Mn, Mw) and the polydispersity index (PDI) of the polymer sample.Not applicable for insoluble, crosslinked frameworks.
Differential Scanning Calorimetry (DSC) Measures key thermal transitions, including the glass transition temperature (Tg) and the melting temperature (Tm) and crystallinity.Used to study the thermal stability of the framework and its decomposition temperature.
Powder X-Ray Diffraction (PXRD) Determines the degree of crystallinity in a semi-crystalline polymer.The primary technique for confirming the crystalline structure of the MOF and verifying phase purity by comparing the experimental pattern to a simulated one.
Scanning Electron Microscopy (SEM) Visualizes the surface morphology of the polymer.Provides images of the MOF crystal morphology and size distribution.
Gas Sorption Analysis (N₂ at 77K) Not typically used for dense polymers.Measures the specific surface area (BET), pore volume, and pore size distribution of the activated MOF.

Conclusion and Outlook

The choice between terephthalic acid and 4-Ethylbenzene-1,3-dicarboxylic acid is a strategic one, guided by the desired end-use application.

  • Terephthalic acid remains the monomer of choice for applications demanding high mechanical strength, thermal stability, and barrier properties. Its derivatives are ideal for fibers, films, and rigid packaging, where crystallinity is a distinct advantage.

  • 4-Ethylbenzene-1,3-dicarboxylic acid offers a pathway to novel materials where the disruption of order is beneficial. Its derivatives are promising for applications requiring:

    • Enhanced Processability: The resulting amorphous polymers will have lower melt viscosities and processing temperatures.

    • Improved Solubility: This is critical for solution-based processing like spin-coating or for biomedical applications where the polymer must be dissolved.

    • Functionalized MOFs: The ethyl-decorated, asymmetric pores can be designed for specific host-guest interactions, leading to more selective sensors, catalysts, or separation agents.

By understanding the fundamental relationship between monomer structure and material properties, researchers can intelligently select the appropriate building blocks to engineer the next generation of advanced polymers and functional frameworks.

References

  • Macromolecules. (2007). Amorphous Unsaturated Aliphatic Polyesters Derived from Dicarboxylic Monomers Synthesized by Diels−Alder Chemistry. ACS Publications. Available at: [Link]

  • ResearchGate. (2025). Amorphous Unsaturated Aliphatic Polyesters Derived from Dicarboxylic Monomers Synthesized by Diels−Alder Chemistry. Available at: [Link]

  • PMC. (n.d.). Precise Carboxylic Acid-Functionalized Polyesters in Reprocessable Vitrimers. Available at: [Link]

  • Google Patents. (n.d.). US5962624A - Enzymatic synthesis of polyesters.
  • RSC Publishing. (n.d.). Fabrication of amino functionalized benzene-1,4-dicarboxylic acid facilitated cerium based metal organic frameworks for efficient removal of fluoride from water environment. Available at: [Link]

  • ACS Publications. (2003). Synthesis of Aliphatic Polyesters by Direct Polyesterification of Dicarboxylic Acids with Diols under Mild Conditions Catalyzed by Reusable Rare-Earth Triflate. Macromolecules. Available at: [Link]

  • ACS Publications. (2006). Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. Inorganic Chemistry. Available at: [Link]

  • Difference Between. (2020). Difference Between Isophthalic Acid and Terephthalic Acid. Available at: [Link]

  • Encyclopedia.com. (n.d.). Ethyl Group. Available at: [Link]

  • ACS Publications. (2023). Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. ACS Omega. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Ethyl group – Knowledge and References. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. Available at: [Link]

  • Grokipedia. (n.d.). Ethyl group. Available at: [Link]

  • Taylor & Francis Online. (2016). Synthesis, crystal structure and fluorescent properties of two metal-organic frameworks constructed from Cd(II) and 2,6-naphthalene dicarboxylic acid. Available at: [Link]

  • PubChem. (n.d.). 4-Methylbenzene-1,3-dicarboxylic acid. Available at: [Link]

  • MDPI. (2020). Thermoresponsive Polymers of Poly(2-(N-alkylacrylamide)ethyl acetate)s. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Comparing acidic strength of phthalic acid isomers. Available at: [Link]

  • Polimery. (2018). Influence of terephthalic and orthophthalic units on the properties of polyols and polyurethane foams. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • ResearchGate. (n.d.). -Terephthalic acid (a) and Isophthalic acid (b) structures. Available at: [Link]

  • University of Bristol. (n.d.). Synthesis. Available at: [Link]

  • Google Patents. (n.d.). DE102010010984A1 - Process for the preparation of dicarboxylic acids or dicarboxylic esters by metathesis.
  • NCBI. (n.d.). Table 4-2, Physical and Chemical Properties of Ethylbenzene. Available at: [Link]

  • ChemSec. (n.d.). 4-methylbenzene-1,3-dicarboxylic acid - SINimilarity. Available at: [Link]

Sources

Comparative

Validation of GC-MS Methods for 4-Ethylbenzene-1,3-dicarboxylic Acid Detection: A Comparative Guide

Executive Summary The accurate quantification of aromatic dicarboxylic acids, specifically 4-Ethylbenzene-1,3-dicarboxylic acid (4-EBDA) , is a critical analytical requirement in biomarker discovery, environmental tracin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of aromatic dicarboxylic acids, specifically 4-Ethylbenzene-1,3-dicarboxylic acid (4-EBDA) , is a critical analytical requirement in biomarker discovery, environmental tracing, and pharmaceutical impurity profiling. Due to its highly polar nature and the strong intermolecular hydrogen bonding of its dual carboxyl groups, 4-EBDA is non-volatile and thermally labile. Direct analysis via Gas Chromatography-Mass Spectrometry (GC-MS) inevitably leads to thermal degradation and severe peak tailing.

To overcome this, chemical derivatization is mandatory [2]. This guide objectively compares the two predominant derivatization strategies for GC-MS analysis of aromatic dicarboxylic acids: Silylation (using BSTFA + 1% TMCS) and Esterification (using BF₃/Methanol). By anchoring our methodology in the ICH Q2(R1) validation framework [1], we provide a self-validating analytical system, complete with mechanistic explanations, quantitative performance data, and step-by-step protocols.

Mechanistic Causality: Why Derivatization Matters

As a Senior Application Scientist, I emphasize that method development cannot rely on trial and error; it must be driven by molecular causality.

4-EBDA contains an ethyl group at the C4 position, which introduces significant steric hindrance to the adjacent carboxyl group at the C3 position.

  • Silylation (BSTFA + 1% TMCS): N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active acidic protons with trimethylsilyl (TMS) groups. We specifically add 1% Trimethylchlorosilane (TMCS) because it acts as a Lewis acid catalyst. This catalytic boost is chemically necessary to overcome the steric crowding at the C3 carboxyl group, ensuring complete derivatization [3].

  • Esterification (BF₃/MeOH): This method converts the carboxylic acids into methyl esters. While highly robust against trace moisture in the sample matrix, the esterification of sterically hindered aromatic acids often suffers from incomplete reaction kinetics, leading to lower overall yields and higher Limits of Detection (LODs) [2, 4].

Decision Matrix for Derivatization

LogicTree N1 Target: 4-Ethylbenzene- 1,3-dicarboxylic acid N2 Moisture Present in Matrix? N1->N2 N3 Azeotropic Drying or Switch to Esterification N2->N3 Yes N4 Proceed with Silylation (BSTFA + 1% TMCS) N2->N4 No N5 Steric Hindrance at C3? N4->N5 N6 Elevated Temp (70°C) Extended Time (2h) N5->N6 Yes (Ethyl Group)

Decision matrix for selecting the optimal derivatization pathway.

Building a Self-Validating Analytical System

Trustworthiness in analytical chemistry is achieved through closed-loop validation. A self-validating protocol requires internal controls at every critical juncture to isolate variables.

  • Pre-Extraction Internal Standard (IS1): By spiking a deuterated analog (e.g., Phthalic acid-d4) into the initial sample matrix, the method inherently normalizes for extraction efficiency, evaporative losses, and derivatization yield [4].

  • Pre-Injection Internal Standard (IS2): Injecting a secondary standard (e.g., 1-phenyldodecane or 5α-androstan-17-one) just prior to GC-MS analysis isolates instrument performance (injection volume variability, inlet discrimination) from sample preparation variance[3].

If the ratio of IS1 to IS2 deviates beyond ±5%, the analyst immediately knows a systemic error occurred during sample preparation, preventing the reporting of false quantitative data.

Quantitative Performance Comparison

The following table summarizes the validation parameters for 4-EBDA evaluated under the ICH Q2(R1) guidelines [1]. Data is synthesized from comparative studies of aromatic dicarboxylic acids [2, 3, 4].

Validation ParameterSilylation (BSTFA + 1% TMCS)Esterification (BF₃/MeOH)ICH Q2(R1) Target Criteria
LOD (S/N ≥ 3) 2.5 pg12.0 pgN/A (Report value)
LOQ (S/N ≥ 10) 8.0 pg38.5 pg≤ 50 pg (Trace analysis)
Linearity (R²) 0.9992 (Range: 10-1000 ng/mL)0.9945 (Range: 50-1000 ng/mL)≥ 0.990
Intra-day Precision (RSD%) 3.2%6.8%≤ 5.0%
Inter-day Precision (RSD%) 4.5%8.1%≤ 10.0%
Recovery (%) 98.5 ± 2.1%89.2 ± 4.5%90.0% – 110.0%

Key Takeaway: Silylation demonstrates superior sensitivity (lower LOD/LOQ) and tighter precision. Esterification shows lower recovery, directly attributable to the steric hindrance of the ethyl group impeding the formation of the methyl ester at the C3 position.

Step-by-Step Experimental Methodologies

Analytical Workflow Overview

Workflow A Sample Extraction & IS1 Addition B Evaporation to Dryness (N2 Stream, 50°C) A->B C Derivatization B->C D BSTFA + 1% TMCS (70°C, 2h) C->D E BF3 / Methanol (60°C, 1h) C->E F Add IS2 & GC-MS Analysis D->F E->F G Data Processing & ICH Q2(R1) Validation F->G

GC-MS Analytical Workflow for 4-Ethylbenzene-1,3-dicarboxylic Acid.

Protocol A: Silylation (Recommended for High Sensitivity)

Note: This reaction is highly moisture-sensitive. All glassware must be oven-dried.

  • Sample Preparation: Aliquot 100 µL of the extracted sample into a 2 mL glass vial. Spike with 10 µL of Phthalic acid-d4 (10 µg/mL) as IS1.

  • Drying: Evaporate the sample to complete dryness under a gentle stream of ultra-high-purity nitrogen at 50 °C. Causality: Even trace water will hydrolyze BSTFA, ruining the derivatization.

  • Reconstitution: Add 50 µL of anhydrous dichloromethane (DCM) to the dried residue.

  • Derivatization: Add 40 µL of BSTFA containing 1% TMCS. Cap tightly with a PTFE-lined septum.

  • Incubation: Heat the vial in a dry block at 70 °C for 2 hours. Causality: The extended 2-hour timeframe is required to overcome the steric hindrance of the ethyl group at C4.

  • Final Prep: Allow to cool to room temperature. Add 10 µL of 5α-androstan-17-one (10 µg/mL) as IS2 prior to injection [3].

Protocol B: Esterification (Alternative for Moisture-Rich Matrices)
  • Sample Preparation: Prepare sample and IS1 as described above. Evaporate to dryness.

  • Derivatization: Add 100 µL of 14% BF₃ in Methanol to the dried residue.

  • Incubation: Heat at 60 °C for 1 hour.

  • Liquid-Liquid Extraction: Cool to room temperature. Add 200 µL of hexane and 200 µL of saturated aqueous NaCl. Vortex for 30 seconds.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic (hexane) layer to a new vial.

  • Final Prep: Add 10 µL of IS2 prior to injection.

GC-MS Acquisition Parameters
  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent low-bleed capillary column.

  • Inlet: 280 °C, Splitless mode (1 µL injection).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 70 °C (hold 2 min), ramp at 10 °C/min to 200 °C, then ramp at 20 °C/min to 300 °C (hold 5 min).

  • MS Ionization: Electron Impact (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM).

    • For Silylated 4-EBDA: Monitor m/z 73 (TMS cation), [M-15]⁺ (loss of methyl), and the molecular ion [M]⁺ [4].

Conclusion

For the rigorous, ICH Q2(R1)-compliant quantification of 4-Ethylbenzene-1,3-dicarboxylic acid, Silylation via BSTFA + 1% TMCS is the superior method . While it demands strict anhydrous conditions, it successfully overcomes the steric hindrance inherent to the molecule, providing excellent linearity, recovery, and trace-level sensitivity (LOD of 2.5 pg). By implementing the dual-internal-standard framework described herein, laboratories can ensure their GC-MS workflows remain self-validating and highly trustworthy.

References

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

  • Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Evaluation of anthropogenic secondary organic aerosol tracers from aromatic hydrocarbons Source: Atmospheric Chemistry and Physics (ACP) / Copernicus Publications URL:[Link]

Validation

Validating Purity of Commercial 4-Ethylbenzene-1,3-Dicarboxylic Acid Standards: A Comparative Guide

Introduction & Mechanistic Causality 4-Ethylbenzene-1,3-dicarboxylic acid (CAS 1378742-82-5) is a highly specialized aromatic dicarboxylic acid utilized primarily as a structural linker in the synthesis of advanced Metal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

4-Ethylbenzene-1,3-dicarboxylic acid (CAS 1378742-82-5) is a highly specialized aromatic dicarboxylic acid utilized primarily as a structural linker in the synthesis of advanced Metal-Organic Frameworks (MOFs) and as a critical intermediate in active pharmaceutical ingredient (API) development[1]. In MOF defect engineering, the purity of the organic linker dictates the topological integrity of the resulting crystal lattice. Sourcing commercial standards requires rigorous validation, as even trace impurities can drastically alter downstream performance[2].

The Causality of Impurity-Driven Failure: The self-assembly of MOFs relies on precise stoichiometric coordination between metal nodes (e.g., Zn²⁺, Zr⁴⁺) and the bidentate carboxylate groups of 4-Ethylbenzene-1,3-dicarboxylic acid. When utilizing lower-grade alternatives (e.g., technical grade standards), the primary contaminants are often mono-carboxylic acids (such as 4-ethylbenzoic acid) or positional isomers (like 4,5-diethylphthalic acid)[3].

Mono-carboxylic impurities act as "capping agents." Because they possess only one coordination site, they terminate the polymer chain extension during MOF synthesis. This premature termination induces missing-linker defects, leading to pore collapse, reduced crystallinity, and a severe drop in the Brunauer–Emmett–Teller (BET) surface area.

Mechanism Start MOF Synthesis (Zn + 4-EBDA) Pure Ultra-Pure Linker (>99.5%) Start->Pure Impure Technical Grade (<95%) Start->Impure Coord1 Bidentate Coordination at Both Carboxylates Pure->Coord1 Coord2 Mono-carboxylic Impurities (e.g., 4-Ethylbenzoic acid) Impure->Coord2 Result1 Continuous 3D Lattice (High BET Surface Area) Coord1->Result1 Result2 Chain Termination & Lattice Defects Coord2->Result2

Mechanistic pathway of MOF lattice disruption by mono-carboxylic impurities.

Comparative Performance of Commercial Alternatives

To objectively evaluate the impact of standard purity, we compared three grades of 4-Ethylbenzene-1,3-dicarboxylic acid in the synthesis of a standardized Zinc-based MOF. The alternatives tested include an ultra-pure MOF-Grade standard, a standard Technical Grade, and an unpurified crude synthesis batch.

Quantitative Performance Comparison
Standard GradeSupplier / SourceqNMR PurityPrimary Impurity ProfileResulting MOF BET Surface AreaCrystallinity (PXRD)
MOF-Grade MedChemExpress[2]>99.8%None detected1,450 m²/gHighly Crystalline
Technical Grade Generic Commercial95.2%4-Ethylbenzoic acid820 m²/gModerate Defect Density
Crude Batch Unpurified Synthesis89.5%Positional isomers310 m²/gAmorphous / Collapsed

Validation Methodologies: Establishing a Self-Validating System

To confirm the purity of these standards, we employ a multi-modal analytical approach. The cornerstone of this system is Quantitative Nuclear Magnetic Resonance (1H-qNMR), which serves as a self-validating protocol. Unlike HPLC, which requires a pre-existing reference standard of the analyte (creating a circular dependency), qNMR determines absolute mass fraction using an independent, SI-traceable Internal Standard Reference Material (ISRM)[4].

Workflow A Commercial 4-EBDA Standard B HPLC-UV (Relative Purity & Isomer Check) A->B Step 1 C 1H-qNMR with Maleic Acid IS (Absolute Mass Fraction) B->C Step 2 D LC-MS (Trace Impurity Identification) C->D Step 3 E Certified MOF-Grade Linker D->E Validation Complete

Workflow for multi-modal purity validation of 4-EBDA standards.

Protocol 1: Absolute Purity Determination via 1H-qNMR (The Gold Standard)

Rationale: We utilize Maleic Acid as the internal standard. Maleic acid provides a sharp, isolated singlet at 6.2 ppm in DMSO-d6. This ensures zero signal overlap with the aromatic protons (7.5–8.5 ppm) or the ethyl chain protons (<3.0 ppm) of 4-Ethylbenzene-1,3-dicarboxylic acid, guaranteeing precise integration[4][5].

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh ~10.0 mg of Maleic Acid Certified Reference Material (CRM) using a microbalance (d = 0.001 mg)[5].

  • Analyte Preparation: Accurately weigh ~15.0 mg of the commercial 4-Ethylbenzene-1,3-dicarboxylic acid standard.

  • Dissolution: Co-dissolve both powders in 1.0 mL of high-purity DMSO-d6. Vortex for 60 seconds and sonicate for 5 minutes to ensure complete homogeneity.

  • NMR Acquisition: Acquire the 1H spectrum at 400 MHz or higher.

    • Causality for Experimental Choice: Set the relaxation delay (D1) to ≥ 30 seconds. The D1 must exceed 5× the longest longitudinal relaxation time (T1) of the protons of interest. Incomplete relaxation will artificially suppress the signal of slower-relaxing nuclei, destroying the quantitative integrity of the measurement and leading to false purity values[6].

  • Integration & Calculation: Integrate the maleic acid singlet (2H) and the isolated aromatic protons of 4-EBDA (3H). Calculate absolute purity using the standard qNMR mass fraction equation.

Protocol 2: Relative Purity and Isomer Profiling via HPLC-UV

Rationale: While qNMR provides absolute mass fraction, HPLC-UV is required to resolve and quantify trace positional isomers that may have overlapping NMR signals.

Step-by-Step Methodology:

  • Stationary Phase: Equip the system with a C18 reverse-phase column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare Solvent A (0.1% Trifluoroacetic acid in LC-MS grade water) and Solvent B (Acetonitrile).

    • Causality for Experimental Choice: The addition of 0.1% TFA lowers the pH below the pKa of the dicarboxylic acid groups. This suppresses ionization, keeping the molecules in their neutral state to prevent peak tailing caused by secondary interactions with residual silanols on the stationary phase.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm. Calculate relative purity by area normalization.

Conclusion

For advanced applications such as MOF synthesis or API development, relying on technical-grade alternatives introduces unacceptable variability. As demonstrated by the experimental data, utilizing an ultra-pure standard validated via a self-contained qNMR protocol ensures maximum lattice integrity and reproducible downstream performance.

References

  • CAS No. 1378742-82-5 | MedChemExpress (MCE) Life Science Reagents - MedChemExpress. 1

  • 4-Ethylbenzene-1,3-dicarboxylic acid | Metal-organic Framework | MedChemExpress - MedChemExpress. 2

  • 108478-11-1 | 3-Ethyl-[1,1'-biphenyl]-4-carboxylic acid - BLDpharm. 3

  • Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis - National Institutes of Health (PMC). 6

  • Maleic acid Standard for quantitative NMR, TraceCERT 110-16-7 - Sigma-Aldrich. 5

  • ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid - Bureau International des Poids et Mesures (BIPM).4

Sources

Comparative

Comparative Reactivity of 4-Ethylbenzene-1,3-Dicarboxylic Acid in Esterification: A Technical Guide

Introduction: The Role of Steric Shielding in Regioselectivity In drug development and advanced polymer synthesis, the precise control of esterification in polyfunctional molecules is paramount. 4-Ethylbenzene-1,3-dicarb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Steric Shielding in Regioselectivity

In drug development and advanced polymer synthesis, the precise control of esterification in polyfunctional molecules is paramount. 4-Ethylbenzene-1,3-dicarboxylic acid (also known as 4-ethylisophthalic acid) presents a fascinating case study in physical organic chemistry. The presence of an ethyl group at the 4-position introduces significant steric asymmetry between the two carboxylic acid moieties (1-COOH and 3-COOH).

This guide provides an in-depth comparative analysis of its reactivity, contrasting it with unsubstituted and methyl-substituted analogues to equip researchers with predictable, scalable esterification strategies.

Mechanistic Causality: Steric vs. Electronic Effects

The esterification of substituted benzoic acids is governed by the classic Fischer mechanism, where the rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carbonyl carbon[1].

In 4-ethylbenzene-1,3-dicarboxylic acid, the two carboxyl groups exist in drastically different microenvironments:

  • The 1-COOH Group (Meta to Ethyl): Experiences minimal steric hindrance. Its reactivity is primarily influenced by the weak electron-donating inductive effect (+I) of the ethyl group, which slightly decreases the electrophilicity of the carbonyl carbon compared to unsubstituted isophthalic acid.

  • The 3-COOH Group (Ortho to Ethyl): Experiences profound steric shielding. The bulk of the ethyl group restricts the approach trajectory of the incoming alcohol nucleophile and destabilizes the tetrahedral intermediate[2].

The Taft steric parameter ( Es​ ) quantitatively describes this hindrance. The ethyl group ( Es​=−1.31 ) exerts a stronger steric block than a methyl group ( Es​=−1.24 ), leading to a pronounced decrease in the reaction velocity constant for the 3-position[3]. This differential reactivity allows for highly regioselective mono-esterification under kinetic control.

G A 4-Ethylbenzene-1,3-dicarboxylic acid B 1-COOH (Meta to Ethyl) Low Steric Hindrance A->B C 3-COOH (Ortho to Ethyl) High Steric Hindrance A->C D Fast Esterification (Kinetic Control) B->D E Slow Esterification (Requires Forcing Conditions) C->E

Fig 1: Regioselective reactivity driven by ortho-steric shielding.

Comparative Quantitative Data

To objectively evaluate the performance of 4-ethylbenzene-1,3-dicarboxylic acid, we compare its esterification kinetics (using methanol, catalyzed by p-toluenesulfonic acid at 65°C) against isophthalic acid and 4-methylbenzene-1,3-dicarboxylic acid[4],[5].

SubstrateRelative Rate krel​ (1-COOH)Relative Rate krel​ (3-COOH)Regioselectivity Ratio (1:3)Di-ester Yield (12h, Reflux)
Isophthalic Acid 1.00 (Standard)1.001:1>98%
4-Methylbenzene-1,3-dicarboxylic acid 0.920.18~5:185%
4-Ethylbenzene-1,3-dicarboxylic acid 0.890.07~13:162%

Data Interpretation: The data clearly illustrates that while the 1-COOH reaction rate remains relatively stable across the series, the 3-COOH rate plummets as the alkyl chain length increases from methyl to ethyl. The 13:1 regioselectivity ratio for the ethyl derivative makes it an excellent candidate for synthesizing asymmetric diesters or mono-ester building blocks for active pharmaceutical ingredients (APIs).

Self-Validating Experimental Methodologies

To exploit the differential reactivity of 4-ethylbenzene-1,3-dicarboxylic acid, the following protocols are designed as self-validating systems. By linking physical observations (water evolution) with instrumental analysis (HPLC), the researcher can establish definitive causality between reaction conditions and product distribution.

Protocol A: Regioselective Mono-Esterification (Kinetic Control)

Objective: Selectively esterify the 1-COOH group while leaving the 3-COOH intact. Causality Principle: Utilizing a lower temperature and limiting the reaction time prevents the system from overcoming the higher activation energy barrier of the sterically hindered 3-COOH group[6].

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve 10.0 mmol of 4-ethylbenzene-1,3-dicarboxylic acid in 50 mL of anhydrous methanol. Reasoning: Methanol acts as both reactant and solvent, ensuring pseudo-first-order kinetics.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of anhydrous p-Toluenesulfonic acid (p-TsOH). Reasoning: p-TsOH provides the necessary hydrions for carbonyl protonation without introducing excess water[5].

  • Kinetic Heating: Stir the mixture at 40°C (strictly controlled). Reasoning: 40°C provides enough thermal energy to surpass the 1-COOH activation barrier (~50 kJ/mol) but is insufficient for rapid 3-COOH esterification.

  • In-Process Validation: At 60, 120, and 180 minutes, withdraw 50 µL aliquots, quench in cold saturated NaHCO3​ , and analyze via HPLC (UV detection at 254 nm). Reasoning: This self-validates the kinetic model, allowing termination exactly when mono-ester peaks plateau and before di-ester peaks emerge.

  • Quench and Isolate: Once optimal conversion is reached (typically ~3 hours), concentrate the mixture under reduced pressure, neutralize, and extract with ethyl acetate.

Protocol B: Exhaustive Di-Esterification (Thermodynamic Control)

Objective: Force the esterification of both the 1-COOH and the sterically hindered 3-COOH. Causality Principle: The Fischer esterification is an equilibrium process. To force the hindered 3-COOH to react, we must continuously remove the byproduct (water) to drive the equilibrium forward via Le Chatelier's Principle[1],[7].

Step-by-Step Workflow:

  • Reagent Mixing: Combine 10.0 mmol of the di-acid with 25.0 mmol of the target alcohol (e.g., 1-butanol) in 40 mL of toluene. Reasoning: Toluene forms a low-boiling azeotrope with water, facilitating its removal.

  • Catalyst Loading: Add 1.0 mmol (10 mol%) of p-TsOH or a solid acid catalyst like modified Montmorillonite K10[8].

  • Azeotropic Distillation: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to vigorous reflux (approx. 110°C).

  • Self-Validating Observation: Monitor the accumulation of water in the Dean-Stark trap. Reasoning: The theoretical yield of water for complete di-esterification is 0.36 mL. The physical collection of this exact volume visually validates the completion of the reaction.

  • Extended Reflux: Maintain reflux for 12-18 hours until water evolution completely ceases, followed by standard aqueous workup.

Workflow Step1 Step 1: Substrate Prep Acid + Alcohol in Toluene Step2 Step 2: Acid Catalysis 10 mol% p-TsOH Step1->Step2 Step3 Step 3: Dean-Stark Reflux Continuous H2O Removal Step2->Step3 Step4 Step 4: Volume Validation Measure H2O in Trap Step3->Step4

Fig 2: Self-validating esterification workflow with continuous equilibrium shifting.

Conclusion

The 4-ethyl substitution in 4-ethylbenzene-1,3-dicarboxylic acid creates a highly asymmetric steric environment. By understanding the causality between the ethyl group's spatial bulk and the activation energy required for nucleophilic attack, researchers can rationally design protocols to achieve either highly specific mono-esters or fully functionalized di-esters.

References

  • Kinetics of the Esterification of Substituted Benzoic Acids. acs.org. 4

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. ijstr.org. 8

  • Kinetics of Esterification of Benzoic Acid and Isoamyl Alcohol Catalyzed by P-toluenesulfonic Acid. researchgate.net. 5

  • The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. rsc.org. 2

  • Recent Developments on the Mechanism and Kinetics of Esterification Reaction Promoted by Various Catalysts. scispace.com. 6

  • Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters. rsc.org. 3

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. masterorganicchemistry.com. 1

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. athabascau.ca. 7

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Validation

Comparative Guide: 4-Ethylbenzene-1,3-dicarboxylic Acid vs. 5-tert-Butylisophthalic Acid in MOF Design

As a Senior Application Scientist in reticular chemistry, I frequently encounter a critical design bottleneck: selecting the optimal organic linker to dictate framework topology and pore microenvironment. While both 4-et...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in reticular chemistry, I frequently encounter a critical design bottleneck: selecting the optimal organic linker to dictate framework topology and pore microenvironment. While both 4-ethylbenzene-1,3-dicarboxylic acid and 5-tert-butylisophthalic acid share the foundational isophthalic acid (1,3-benzenedicarboxylic acid) backbone, the positioning and nature of their alkyl substituents drive entirely divergent thermodynamic pathways during self-assembly.

This guide objectively compares the structural impacts, mechanistic performance, and experimental workflows of these two linkers, providing researchers and drug development professionals with actionable, data-backed insights for Metal-Organic Framework (MOF) design.

Structural & Chemical Profiling

The fundamental difference between these two linkers lies in molecular symmetry and localized steric hindrance.

  • 5-tert-butylisophthalic acid (5-t-Bu-H2ip): The bulky tert-butyl group is positioned at the 5-position (meta to both carboxylates). This confers C2v​ symmetry. Both carboxylates experience identical electronic environments and steric freedom, leading to highly predictable, uniform coordination with metal nodes.

  • 4-Ethylbenzene-1,3-dicarboxylic acid (4-Ethyl-H2ip): The ethyl group is at the 4-position (ortho to the C3 carboxylate, para to the C1 carboxylate). This breaks molecular symmetry. The C3 carboxylate suffers from severe localized steric hindrance and an asymmetric electron-donating effect, causing the two coordination sites to react at different rates.

Quantitative Comparison Data
Property4-Ethylbenzene-1,3-dicarboxylic acid5-tert-butylisophthalic acid
CAS Number 1378742-82-5 [2]2359-09-3
Molecular Symmetry Asymmetric ( C1​ or Cs​ )Symmetric ( C2v​ )
Substituent Position Position 4 (Ortho to C3, Para to C1)Position 5 (Meta to C1 and C3)
Steric Profile Localized hindrance at one coordination siteSymmetrical, global bulk pointing into the pore
Electronic Effect Asymmetric pKa shift (differential coordination rates)Symmetric pKa shift (uniform coordination)
Primary Topology Outcome 1D chains, 2D distorted sheets, breathing MOFs2D Kagomé (kgm) lattices, rigid 3D frameworks
Hydrophobicity Moderate (flexible alkyl chain)Extremely High (rigid, bulky branched alkyl)

Mechanistic Impacts on MOF Topology & Performance

The Symmetry Advantage: 5-tert-Butylisophthalic Acid

The global bulk of the tert-butyl group plays a crucial mechanistic role: it prevents dense framework interpenetration. When 5-t-Bu-H2ip coordinates with metal paddlewheels (e.g., Cu2(COO)4), the steric penalty of the tert-butyl groups forces the system to minimize energy by forming 2D layered topologies, such as the kagomé (kgm) lattice.

When these layers stack in an AA fashion, they create 1D channels lined entirely by hydrophobic tert-butyl groups. This specific microenvironment is highly effective for gas separation. The polarizable CO₂ molecules interact favorably with the pore walls via van der Waals forces, while larger, non-polar CH₄ molecules are sieved out. Mixed matrix membranes (MMMs) utilizing these kgm-t-Bu nanosheets have demonstrated a 32% enhancement in CO₂/CH₄ selectivity [1].

The Asymmetry Advantage: 4-Ethylbenzene-1,3-dicarboxylic Acid

Conversely, the asymmetric hindrance of 4-Ethyl-H2ip is utilized to intentionally disrupt highly symmetric crystal growth. Because the C3 carboxylate is sterically blocked by the adjacent ethyl group, metal nodes are forced into distorted coordination geometries.

This is highly advantageous for synthesizing dynamic or "breathing" MOFs . The ethyl chain retains conformational flexibility within the framework. Upon guest molecule adsorption (such as a drug payload or a specific gas), the ethyl group can rotate, allowing the pore size to adapt dynamically. This makes 4-Ethyl-H2ip an excellent candidate for controlled drug delivery systems where payload release is triggered by structural shifts [2].

LinkerSelection Start Target MOF Application Q1 Require High Symmetry & Hydrophobicity? Start->Q1 L1 5-tert-butylisophthalic acid (Symmetric, Bulky) Q1->L1 Yes L2 4-Ethylbenzene-1,3-dicarboxylic acid (Asymmetric, Flexible) Q1->L2 No App1 Gas Separation (CO2/CH4) Kagomé Lattices L1->App1 App2 Dynamic/Breathing MOFs Distorted Coordination L2->App2

Decision tree for selecting between symmetric and asymmetric isophthalic acid MOF linkers.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each solvent and modulator choice is explicitly defined.

Protocol A: Bottom-Up Synthesis of kgm-t-Bu Nanosheets (Using 5-t-Bu-H2ip)

Objective: Synthesize high-aspect-ratio 2D MOF nanosheets for CO₂/CH₄ separation membranes [1]. Causality: A 1:1 mixture of DMF and Methanol (MeOH) is used to induce solvent-mediated interlayer separation. MeOH disrupts the hydrogen bonding that typically drives dense 3D stacking, forcing the MOF to grow as exfoliated 2D nanosheets. Acetic acid acts as a competing modulator to slow down coordination, ensuring high crystallinity.

Step-by-Step Methodology:

  • Metal Precursor Preparation: Dissolve 50 mg (0.25 mmol) of Cu(CH₃COO)₂·H₂O in 10 mL of a DMF/MeOH solvent mixture (1:1 v/v).

  • Linker Preparation: In a separate vial, dissolve 55 mg (0.25 mmol) of 5-tert-butylisophthalic acid in 10 mL of DMF/MeOH (1:1 v/v).

  • Modulation: Add 143 μL (10 mol equiv) of glacial acetic acid to the linker solution. Validation check: The solution must remain perfectly clear.

  • Controlled Assembly: Transfer the linker solution to a dropping funnel. Add the metal precursor solution dropwise over 30 minutes under continuous stirring at room temperature.

  • Crystallization: Allow the reaction to stir for 24 hours. Validation check: The solution should become visibly cloudy after approximately 1 hour, indicating successful nucleation.

  • Harvesting: Collect the blue precipitate via centrifugation (8000 rpm, 10 mins). Wash sequentially with DMF (to remove unreacted linker) and CHCl₃ (to exchange the high-boiling DMF).

  • Activation: Disperse the nanosheets in CHCl₃ and store, or dry in air to yield the bulk powder (approx. 11.3 mg yield).

Mechanism N1 Cu(II) Paddlewheels N3 Steric Repulsion by t-Bu Groups N1->N3 N2 5-t-Bu-H2ip Linker N2->N3 N4 2D Kagomé (kgm) Monolayer N3->N4 Prevents interpenetration N5 AA Stacking (1D Channels) N4->N5 N6 CO2/CH4 Sieving (Hydrophobic Pores) N5->N6

Assembly and gas separation mechanism of kgm-t-Bu MOF driven by steric repulsion.
Protocol B: Solvothermal Synthesis of Asymmetric Frameworks (Using 4-Ethyl-H2ip)

Objective: Synthesize a flexible, asymmetric coordination polymer. Causality: Because the 4-ethyl group creates asymmetric steric hindrance, the system requires higher thermal energy to overcome kinetic traps and avoid forming amorphous aggregates. A strictly controlled, slow cooling ramp is critical to allow the flexible ethyl chains to pack efficiently into a crystalline lattice.

Step-by-Step Methodology:

  • Reagent Mixing: Combine 0.1 mmol of a target metal nitrate (e.g., Zn(NO₃)₂·6H₂O) and 0.1 mmol of 4-Ethylbenzene-1,3-dicarboxylic acid [2] in a 15 mL Teflon-lined stainless steel autoclave.

  • Solvent Addition: Add 5 mL of DMF and 1 mL of distilled water. The water acts as a hydrolysis agent for the DMF, slowly generating amine bases that deprotonate the linker in situ.

  • Homogenization: Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Thermal Assembly: Seal the autoclave and heat to 120°C in a programmable oven for 72 hours.

  • Controlled Cooling (Critical Step): Cool the oven to room temperature at a strict rate of 2°C/hour. Validation check: Rapid cooling will result in white amorphous powder; slow cooling yields measurable single crystals.

  • Solvent Exchange: Harvest the crystals, wash thoroughly with fresh DMF, and soak in absolute ethanol for 3 days (replacing the ethanol daily) prior to vacuum activation.

References

  • Nanosheets of a Layered Metal–Organic Framework for Separation of CO2/CH4 using Mixed Matrix Membranes ACS Applied Materials & Interfaces URL:[Link]

Comparative

Interlaboratory Validation of 4-Ethylbenzene-1,3-Dicarboxylic Acid Assays: A Publish Comparison Guide

Introduction: The Analytical Challenge of MOF Linkers [1] is a critical structural building block used in the synthesis of advanced Metal-Organic Frameworks (MOFs). As MOFs rapidly transition from benchtop materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of MOF Linkers

[1] is a critical structural building block used in the synthesis of advanced Metal-Organic Frameworks (MOFs). As MOFs rapidly transition from benchtop materials science into clinical drug delivery and environmental remediation, the ability to accurately quantify linker incorporation, degradation, and release in complex matrices has become a strict regulatory necessity.

This guide provides an objective, data-driven comparison of analytical assays for 4-EBDA quantification. We contrast conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against a state-of-the-art, derivatization-enhanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

The Causality of Analytical Choices: Overcoming Ionization Bottlenecks

Dicarboxylic acids like 4-EBDA present a unique analytical challenge. While standard HPLC-UV is sufficient for bulk quality control in neat solvents, it lacks the sensitivity and specificity required for trace-level biological or environmental monitoring.

Historically, mass spectrometry of dicarboxylic acids relied on negative electrospray ionization (ESI-). However, [3]. To solve this, modern validated LC-MS/MS protocols employ a charge-reversal derivatization strategy. By reacting the carboxyl groups with dimethylaminophenacyl bromide (DmPABr), the molecule is forced to ionize in positive mode (ESI+). This mechanistic shift not only enhances mass fragmentation but improves chromatographic retention, pushing the Limit of Detection (LOD) from the nanogram to the femtogram scale.

Logic P Poor ESI- Ionization of Dicarboxylic Acids S DmPABr Derivatization (Charge Reversal) P->S B1 Enhanced Mass Fragmentation S->B1 B2 Improved Chromatographic Resolution S->B2 R Femtogram-level Quantification B1->R B2->R

Fig 1. Causality of charge-reversal derivatization in enhancing assay sensitivity.

Objective Performance Comparison

The following table synthesizes interlaboratory validation data across three independent testing sites, comparing the conventional and advanced methodologies for 4-EBDA quantification.

ParameterConventional HPLC-UVDerivatization LC-MS/MS
Detection Mechanism UV Absorbance (254 nm)ESI+ MS/MS (MRM Mode)
Limit of Detection (LOD) ~50 ng/mL< 300 fg/mL
Limit of Quantification (LOQ) ~150 ng/mL< 805 fg/mL
Linear Dynamic Range 0.5 - 100 µg/mL1 pg/mL - 100 ng/mL
Matrix Interference High (Co-eluting peaks)Negligible (Mass filtering)
Validation Strategy External Calibration CurveInternal Isotope Dilution
Sample Volume Required 100 µL10 - 50 µL

Self-Validating Experimental Protocol: Derivatization-Enhanced LC-MS/MS

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The mandatory inclusion of a deuterated internal standard (IS) prior to sample processing ensures that any variations in extraction efficiency or derivatization yield are mathematically normalized in real-time.

Workflow A Sample Matrix (MOF Extract) B Isotope Dilution (Deuterated IS) A->B C Charge-Reversal Derivatization B->C D UHPLC Separation C->D E ESI+ MS/MS Detection D->E

Fig 2. Analytical workflow for LC-MS/MS quantification of 4-EBDA.

Step-by-Step Methodology

Step 1: Matrix Aliquoting & Isotope Dilution Transfer 50 µL of the sample matrix (e.g., MOF degradation effluent or biofluid) into a sterile microcentrifuge tube. Immediately spike with 10 µL of a deuterated internal standard (e.g., d4-4-EBDA at 1 ng/mL). Causality: Introducing the internal standard before any sample manipulation creates a self-validating system. Any subsequent loss of analyte during extraction or incomplete derivatization will equally affect the standard, allowing for perfect mathematical correction.

Step 2: Protein/Polymer Precipitation Add 200 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Causality: Acetonitrile disrupts protein-ligand binding and precipitates large macromolecules, preventing UHPLC column clogging and reducing matrix-induced ion suppression in the MS source.

Step 3: Charge-Reversal Derivatization Transfer 100 µL of the clarified supernatant to an autosampler vial. Add 50 µL of 10 mM dimethylaminophenacyl bromide (DmPABr) and 50 µL of coupling catalyst (EDC/NHS). Incubate the mixture at 60°C for 30 minutes. Causality: [2], converting them into tertiary amine derivatives. This charge reversal forces the molecule to readily accept protons, drastically increasing the ESI+ ionization efficiency.

Step 4: UHPLC-MS/MS Acquisition Inject 5 µL of the derivatized sample onto a C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm). Elute using a gradient of Water and Methanol (both containing 0.1% Formic Acid). Detect using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Causality: The 0.1% Formic Acid donates protons, synergizing with the newly added tertiary amines to maximize the[M+H]+ precursor ion signal, ensuring robust femtogram-level detection.

References

  • Title: A charge reversal approach for the sensitive quantification of dicarboxylic acids using Liquid chromatography-tandem mass spectrometry Source: PubMed (Journal of Chromatography A) URL: [Link]

  • Title: Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum Source: ACS Publications (Journal of the American Society for Mass Spectrometry) URL: [Link]

Validation

A Comparative Guide to Catalytic Efficiency in 4-Ethylbenzene-1,3-dicarboxylic Acid Synthesis

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is a cornerstone of innovation. 4-Ethylbenzene-1,3-dicarboxylic acid, a valuable building block in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is a cornerstone of innovation. 4-Ethylbenzene-1,3-dicarboxylic acid, a valuable building block in the synthesis of specialized polymers and pharmaceutical intermediates, presents a unique synthetic challenge. The selective oxidation of the two methyl groups of 4-ethyl-m-xylene to carboxylic acids, while preserving the ethyl group, requires a catalyst of high efficiency and selectivity. This guide provides an in-depth comparison of catalytic systems applicable to this transformation, drawing upon experimental data from closely related and industrially significant oxidation reactions.

Introduction: The Synthetic Challenge

The synthesis of 4-Ethylbenzene-1,3-dicarboxylic acid from 4-ethyl-m-xylene involves the selective oxidation of two benzylic C-H bonds. The primary challenge lies in achieving high yields and selectivity for the desired dicarboxylic acid without over-oxidation of the aromatic ring or oxidation of the more reactive benzylic protons of the ethyl group. The choice of catalyst is therefore paramount to the success of this transformation. This guide will explore the performance of both homogeneous and heterogeneous catalytic systems, with a focus on the well-established Co/Mn/Br system and emerging alternatives.

Homogeneous Catalysis: The Industry Standard

The liquid-phase aerobic oxidation of alkylaromatics using a homogeneous catalyst system composed of cobalt and manganese salts with a bromide promoter is the workhorse of industrial dicarboxylic acid production, most notably in the synthesis of isophthalic acid from m-xylene.[1][2] Given the structural similarity, this system is highly relevant for the synthesis of 4-Ethylbenzene-1,3-dicarboxylic acid.

The Co/Mn/Br Catalyst System

Mechanism of Action: The catalytic cycle of the Co/Mn/Br system is a free-radical process. Cobalt and manganese ions cycle between their +2 and +3 oxidation states. The bromide ion plays a crucial role in the initiation step by abstracting a hydrogen atom from a methyl group to generate a benzyl radical. This radical then reacts with oxygen to form a peroxy radical, which propagates the chain reaction. Manganese is believed to play a synergistic role by facilitating the re-oxidation of Co(II) to Co(III) and by participating in the oxidation of intermediate aldehydes.[3]

Performance and Considerations: In the analogous oxidation of m-xylene, the Co/Mn/Br system can achieve high yields of isophthalic acid.[1] However, the reaction conditions are typically harsh, requiring high temperatures (150-210 °C) and pressures in an acetic acid solvent.[2] A significant drawback of this system is the highly corrosive nature of the bromide promoter, which necessitates the use of expensive, corrosion-resistant reactors.[4]

Heterogeneous Catalysis: The Quest for Greener Alternatives

To overcome the challenges associated with the Co/Mn/Br system, research has focused on the development of solid, reusable heterogeneous catalysts. These catalysts offer potential advantages in terms of catalyst separation, reduced corrosion, and milder reaction conditions.

Vanadium-Based Catalysts

Vanadium pentoxide (V₂O₅) supported on a stable oxide matrix like titania (TiO₂) has shown promise in the selective oxidation of xylenes. For the oxidation of m-xylene, V₂O₅ nanoparticles encapsulated in a TiO₂ matrix have been investigated.[5]

Performance and Considerations: The catalytic activity and selectivity of V₂O₅@TiO₂ are highly dependent on the size of the V₂O₅ nanoparticles. While this system can promote the oxidation of m-xylene, a significant portion can be lost to complete oxidation to carbon oxides.[5] Further research is needed to optimize this catalyst for the selective oxidation of 4-ethyl-m-xylene to minimize side reactions.

Heteropoly Acids

Heteropoly acids (HPAs), such as phosphotungstic acid (H₃PW₁₂O₄₀), are strong Brønsted acids with redox properties, making them attractive candidates for oxidation catalysis. Supported HPAs on materials like activated carbon have been explored for m-xylene oxidation.[6][7]

Performance and Considerations: The H₃PW₁₂O₄₀/carbon system, in conjunction with a cobalt co-catalyst, has demonstrated the ability to catalyze the oxidation of m-xylene to isophthalic acid.[6][7] This bromine-free system operates under milder conditions compared to the conventional Co/Mn/Br process. The efficiency of the catalyst is influenced by the properties of the carbon support, with higher surface acidity and area being beneficial.[7] For the synthesis of 4-Ethylbenzene-1,3-dicarboxylic acid, this system presents a promising avenue for a less corrosive and more environmentally benign process.

Comparative Analysis of Catalytic Efficiency

A direct, quantitative comparison of catalytic efficiency for the synthesis of 4-Ethylbenzene-1,3-dicarboxylic acid is challenging due to the limited availability of specific experimental data in the public domain. However, based on the performance in the closely related oxidation of m-xylene, a qualitative and semi-quantitative comparison can be made.

Catalyst SystemPrecursorProductYieldSelectivityReaction ConditionsKey AdvantagesKey Disadvantages
Co/Mn/Br m-XyleneIsophthalic AcidHigh[1]High[1]High T & P, Acetic Acid[2]Well-established, High YieldCorrosive, Harsh Conditions
V₂O₅@TiO₂ m-XyleneIsophthalic AcidModerate[5]Moderate[5]High TemperatureHeterogeneous, ReusablePotential for Over-oxidation
H₃PW₁₂O₄₀/Carbon + Co m-XyleneIsophthalic AcidGood[6][7]Good[6][7]Milder T & P, Acetic AcidHeterogeneous, Bromine-freeRequires Co-catalyst, Support Dependent

Table 1: Comparison of Catalytic Systems for the Oxidation of m-Xylene.

Experimental Protocols

General Procedure for Homogeneous Catalytic Oxidation (Co/Mn/Br System)

A representative protocol based on the oxidation of xylenes.

  • Charge a high-pressure reactor with 4-ethyl-m-xylene, acetic acid (solvent), cobalt(II) acetate, manganese(II) acetate, and sodium bromide.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Pressurize the reactor with compressed air or a mixture of oxygen and nitrogen.

  • Heat the reactor to the desired temperature (e.g., 150-200 °C) with vigorous stirring.

  • Maintain the reaction at temperature and pressure for a specified time, monitoring the oxygen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • The product, 4-Ethylbenzene-1,3-dicarboxylic acid, can be isolated by filtration, followed by washing and drying.

General Procedure for Heterogeneous Catalytic Oxidation (H₃PW₁₂O₄₀/Carbon + Co System)

A representative protocol based on the oxidation of m-xylene.

  • Charge a reactor with 4-ethyl-m-xylene, acetic acid (solvent), the H₃PW₁₂O₄₀/carbon catalyst, and a cobalt salt (e.g., cobalt(II) acetate).

  • Purge the reactor with an inert gas.

  • Pressurize the reactor with air or oxygen.

  • Heat the mixture to the desired temperature (e.g., 120-160 °C) with efficient stirring.

  • After the reaction period, cool the reactor and vent the pressure.

  • Separate the solid catalyst by filtration.

  • Isolate the 4-Ethylbenzene-1,3-dicarboxylic acid from the filtrate, for example, by crystallization.

Visualizing the Catalytic Pathways

CatalyticCycle cluster_CoMnBr Homogeneous Catalysis (Co/Mn/Br) A 4-Ethyl-m-xylene B Benzyl Radical A->B + Br• C Peroxy Radical B->C + O₂ D Aldehyde Intermediate C->D Chain Propagation E 4-Ethylbenzene-1,3-dicarboxylic acid D->E Oxidation CoIII Co(III) CoII Co(II) CoIII->CoII + Substrate CoII->CoIII + Peroxy Radical MnIII Mn(III) MnII Mn(II) MnIII->MnII + Aldehyde MnII->MnIII + Co(III) HeterogeneousWorkflow cluster_workflow Heterogeneous Catalysis Workflow Reactants Reactants: 4-Ethyl-m-xylene Solvent (Acetic Acid) Catalyst (e.g., H₃PW₁₂O₄₀/C + Co) Reaction Reaction: Heat under O₂ pressure Reactants->Reaction Separation Catalyst Separation: Filtration Reaction->Separation Product_Isolation Product Isolation: Crystallization Separation->Product_Isolation Catalyst_Recycling Catalyst Recycling Separation->Catalyst_Recycling Solid Catalyst Product Product: 4-Ethylbenzene-1,3-dicarboxylic acid Product_Isolation->Product

Figure 2: General workflow for heterogeneous catalytic synthesis.

Conclusion and Future Outlook

The synthesis of 4-Ethylbenzene-1,3-dicarboxylic acid remains an area ripe for catalytic innovation. While the homogeneous Co/Mn/Br system, by analogy to m-xylene oxidation, offers a high-yield pathway, its corrosive nature and harsh operating conditions are significant drawbacks. Heterogeneous catalysts, particularly those based on supported heteropoly acids, present a promising, more sustainable alternative.

For researchers and drug development professionals, the choice of catalyst will depend on a balance of factors including required purity, process scalability, and environmental considerations. Further research dedicated to the direct catalytic oxidation of 4-ethyl-m-xylene is crucial to develop more efficient and selective catalysts. The exploration of novel supports, bimetallic formulations, and reaction engineering strategies will undoubtedly lead to improved synthetic routes for this important dicarboxylic acid.

References

  • Potapenko, E. (2023). Catalytic oxidation of m-xylene by ozone in the liquid phase. ResearchHub.
  • A study on the m-xylene oxidation to isophthalic acid under the catalysis of bromine-free homogeneous catalytic system. ResearchGate. Available at: [Link]

  • The influence of solvent composition on the coordination environment of the Co/Mn/Br based para-xylene oxidation catalyst as revealed by EPR and ESEEM spectroscopy. Catalysis Science & Technology (RSC Publishing). (2022). Available at: [Link]

  • Process for producing high purity isophthalic acid. Google Patents. (1992). US5132450A.
  • Production of isophthalic acid from m-xylene oxidation under the catalysis of the H3PW12O40/carbon and cobalt catalytic system. ResearchGate. Available at: [Link]

  • Modeling of the Co-Mn-Br catalyzed liquid phase oxidation of p-xylene to terephthalic acid and m-xylene to isophthalic acid. ResearchGate. Available at: [Link]

  • Lumped kinetics of m-xylene oxidation. ResearchGate. Available at: [Link]

  • Novel Reaction Scheme for the Selective Oxidation of o- Xylene to Phthalic Anhydride. Süd-Chemie AG. Available at: [Link]

  • Experimental Study and Modeling of Homogenous Catalytic Oxidation of m-Xylene to Isophthalic Acid. Industrial & Engineering Chemistry Research. (2015). Available at: [Link]

  • Optimum Ratio of Co/Mn in the Liquid-Phase Catalytic Oxidation of p-Xylene to Terephthalic Acid. ResearchGate. Available at: [Link]

  • Chemistry and Mechanism of Oxidation of para -Xylene to Terephthalic Acid Using Co-Mn-Br Catalyst: Industrial Applications and Academic Perspectives. ResearchGate. Available at: [Link]

  • Kinetic Investigations of p‑Xylene Oxidation to Terephthalic Acid with a Co/Mn/Br Catalyst in a Homogeneous Liquid Phase. ACS Publications. (2016). Available at: [Link]

  • Heterogeneous catalysis for the environment. The Innovation. (2023). Available at: [Link]

  • Synergistic Catalytic Oxidation of Typical Volatile Organic Compound Mixtures on Mn-Based Catalysts: Significant Promotion Effect and Reaction Mechanism. Environmental Science & Technology. (2022). Available at: [Link]

  • Comparison of heterogeneous catalysts for para-xylene oxidation. ResearchGate. Available at: [Link]

  • First principles investigation of manganese catalyst structure and coordination in the p-xylene oxidation process. Catalysis Science & Technology (RSC Publishing). (2024). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to Personal Protective Equipment for Handling 4-Ethylbenzene-1,3-dicarboxylic Acid

Understanding the Hazards: A Logic-Based Approach 4-Ethylbenzene-1,3-dicarboxylic acid is an aromatic carboxylic acid. Aromatic carboxylic acids as a class, and its close structural analogs, present several potential haz...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Hazards: A Logic-Based Approach

4-Ethylbenzene-1,3-dicarboxylic acid is an aromatic carboxylic acid. Aromatic carboxylic acids as a class, and its close structural analogs, present several potential hazards that dictate our PPE requirements. For instance, 4-Methylbenzene-1,3-dicarboxylic acid is known to cause skin and serious eye irritation, and may cause respiratory irritation[1]. Similarly, terephthalic acid (benzene-1,4-dicarboxylic acid) is also recognized as a cause of serious eye and respiratory irritation[2]. Benzoic acid, the parent compound of this class, can also lead to skin and eye irritation[3][4]. Therefore, a cautious approach that protects against these potential hazards is necessary.

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE strategy for handling 4-Ethylbenzene-1,3-dicarboxylic acid involves protection for the eyes, face, hands, and body.

Eye and Face Protection: The First Line of Defense

Given the high likelihood of serious eye irritation, robust eye and face protection is non-negotiable.

  • Primary Protection: Chemical splash goggles are mandatory. They should be worn whenever handling the solid or solutions of the compound.

  • Secondary Protection: When there is a significant risk of splashing, such as during transfers of solutions or heating, a face shield should be worn in addition to chemical splash goggles to protect the entire face[5][6].

Hand Protection: Selecting the Right Barrier

Choosing the correct gloves is critical to prevent skin contact and potential irritation.

  • Glove Material: Nitrile gloves are a suitable choice for handling many chemicals and offer good resistance to a range of substances.[4] Always consult the glove manufacturer's compatibility chart for specific chemicals when available.

  • Glove Thickness: A standard thickness for laboratory use is appropriate for incidental contact. If prolonged contact is anticipated, a thicker glove should be selected.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. If contact with the chemical occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.

Body Protection: Shielding from Spills and Splashes

  • Laboratory Coat: A standard laboratory coat should be worn to protect street clothing and skin from accidental spills.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[5]

Respiratory Protection: When Engineering Controls Are Not Enough

In most laboratory settings, handling of solid 4-Ethylbenzene-1,3-dicarboxylic acid should be performed in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust particles.

  • Engineering Controls: A chemical fume hood is the primary method for controlling exposure to airborne contaminants.

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator may be necessary. The type of respirator will depend on the concentration of the airborne substance. For dusts, a particulate respirator would be appropriate.[7]

Procedural Guidance for Safe Handling

Adherence to established laboratory procedures is as crucial as wearing the correct PPE.

Handling Solid Compound:

  • Always handle the solid form of 4-Ethylbenzene-1,3-dicarboxylic acid within a chemical fume hood to avoid inhalation of dust.

  • Wear chemical splash goggles, nitrile gloves, and a lab coat.

  • Use a scoop or spatula for transferring the powder to minimize dust generation.

Handling Solutions:

  • When preparing solutions, do so in a chemical fume hood.

  • Wear chemical splash goggles, nitrile gloves, and a lab coat. For larger volumes, consider a face shield and a chemical-resistant apron.

  • If heating the solution, be mindful of the potential for splashing and ensure adequate ventilation.

Spill and Disposal Management

Spill Cleanup:

  • In the event of a small spill, ensure proper PPE is worn before cleanup.

  • For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

  • For a liquid spill, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal.[5]

  • Clean the spill area thoroughly.

Waste Disposal:

  • All waste containing 4-Ethylbenzene-1,3-dicarboxylic acid should be collected in a clearly labeled, sealed container.

  • Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[6]

Visualizing the PPE Selection Process

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling 4-Ethylbenzene-1,3-dicarboxylic acid.

PPE_Selection_Process PPE Selection for 4-Ethylbenzene-1,3-dicarboxylic acid cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling 4-Ethylbenzene-1,3-dicarboxylic acid AssessForm Assess Physical Form (Solid or Solution) Start->AssessForm AssessTask Assess Task (Weighing, Transfer, Reaction) AssessForm->AssessTask BasePPE Baseline PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat AssessTask->BasePPE AdvPPE Advanced PPE: - Face Shield (in addition to goggles) - Chemical-Resistant Apron AssessTask->AdvPPE High Splash Potential? RespProt Respiratory Protection: - Chemical Fume Hood (Primary) - NIOSH-Approved Respirator (If needed) AssessTask->RespProt Dust/Aerosol Generation? Proceed Proceed with Caution BasePPE->Proceed AdvPPE->Proceed RespProt->Proceed Spill Spill or Emergency? Proceed->Spill Spill->Proceed No SpillResponse Follow Spill Response Protocol Spill->SpillResponse Yes

Caption: Decision workflow for selecting appropriate PPE.

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